molecular formula C11H11N3 B066986 3-Benzylpyrazin-2-amine CAS No. 185148-51-0

3-Benzylpyrazin-2-amine

Cat. No.: B066986
CAS No.: 185148-51-0
M. Wt: 185.22 g/mol
InChI Key: QUMTUMRZWRCBQW-UHFFFAOYSA-N
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Description

3-Benzylpyrazin-2-amine is a pyrazine derivative of significant interest in medicinal chemistry and pharmacological research, primarily serving as a versatile scaffold for the development of novel kinase inhibitors. Its structure features a benzyl group at the 3-position of the pyrazine ring, which contributes to its ability to interact with the hydrophobic regions of enzyme active sites. Researchers are actively investigating this compound and its derivatives for their potential to modulate key signaling pathways implicated in oncology, inflammation, and neurological disorders. The primary research value of this compound lies in its role as a key synthetic intermediate and a core structure for structure-activity relationship (SAR) studies. By functionalizing the pyrazine ring and the benzyl group, scientists can fine-tune the compound's selectivity and potency against specific protein kinases, such as JAK or CSF1R, which are critical targets in cancer and autoimmune disease research. This compound is provided as a high-purity material to ensure reproducible results in assay development, high-throughput screening, and lead optimization campaigns. It is intended for use in controlled laboratory settings exclusively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-11-10(13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMTUMRZWRCBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376298
Record name 3-benzylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185148-51-0
Record name 3-benzylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Benzylpyrazin-2-amine synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Benzylpyrazin-2-amine for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic amine that holds potential as a valuable scaffold in medicinal chemistry and drug discovery. The pyrazine ring is a key component in numerous biologically active compounds, and the presence of both an amino and a benzyl group offers multiple points for further functionalization, making it an attractive building block for creating diverse molecular libraries. This guide provides a comprehensive overview of a viable and efficient synthetic pathway for this compound, detailing the underlying reaction mechanisms and providing field-proven insights into the experimental choices.

Proposed Synthetic Pathway: A Two-Step Approach

A direct, single-step synthesis of this compound is not prominently described in the literature. Therefore, a robust and logical two-step approach is proposed, commencing from the readily available 2-aminopyrazine. This pathway involves an initial electrophilic halogenation to activate the C-3 position, followed by a palladium-catalyzed cross-coupling reaction to introduce the benzyl moiety.

Synthetic_Pathway 2-Aminopyrazine 2-Aminopyrazine 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine 2-Aminopyrazine->2-Amino-3-chloropyrazine Step 1: Chlorination This compound This compound 2-Amino-3-chloropyrazine->this compound Step 2: Suzuki-Miyaura Coupling

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of 2-Amino-3-chloropyrazine

The initial step involves the regioselective chlorination of 2-aminopyrazine to produce the key intermediate, 2-amino-3-chloropyrazine. The amino group acts as an activating and ortho-directing group, facilitating electrophilic substitution at the C-3 position. N-Chlorosuccinimide (NCS) is a suitable and commonly used reagent for this transformation.[1]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyrazine in a suitable organic solvent such as dichloromethane or acetonitrile.[1]

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution. The molar ratio of 2-aminopyrazine to NCS should be approximately 1:1 to minimize the formation of dichlorinated byproducts.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water. If dichloromethane is used, the organic layer can be separated, washed with saturated aqueous sodium bicarbonate solution and then brine, and dried over anhydrous sodium sulfate.[1] The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-amino-3-chloropyrazine.

Mechanism of Chlorination

The chlorination of 2-aminopyrazine proceeds via an electrophilic aromatic substitution mechanism. The pyrazine ring itself is electron-deficient, but the strongly activating amino group at the C-2 position increases the electron density of the ring, making it susceptible to electrophilic attack.

Chlorination_Mechanism cluster_0 Mechanism of Electrophilic Chlorination Start 2-Aminopyrazine + NCS Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Electrophilic attack of Cl+ Product 2-Amino-3-chloropyrazine + Succinimide Intermediate->Product Deprotonation & Aromatization

Caption: Mechanism of electrophilic chlorination of 2-aminopyrazine.

The amino group directs the incoming electrophile (a source of "Cl+") to the ortho (C-3) and para (C-5) positions. Due to the proximity and electronic influence of the amino group, substitution at the C-3 position is generally favored.

Step 2: Suzuki-Miyaura Cross-Coupling for Benzylation

With the activated 2-amino-3-chloropyrazine in hand, the benzyl group is introduced via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds.[2][3][4]

Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add 2-amino-3-chloropyrazine, benzylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base (e.g., potassium carbonate or sodium carbonate).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or THF, and water.[3]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water and an organic solvent such as ethyl acetate for extraction. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent in vacuo, purify the crude product by column chromatography to yield this compound.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-Pd(II)-X)L_n Pd0->OxAdd + R-X (2-Amino-3-chloropyrazine) Transmetal Transmetalation (R-Pd(II)-R')L_n OxAdd->Transmetal + R'-B(OH)2 (Benzylboronic acid) + Base RedElim Reductive Elimination (R-R') Transmetal->RedElim Isomerization RedElim->Pd0 Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of 2-amino-3-chloropyrazine to form a Pd(II) complex.

  • Transmetalation: The benzyl group from the benzylboronic acid (activated by the base to form a boronate complex) is transferred to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic moieties (the pyrazinyl and benzyl groups) on the palladium complex are eliminated to form the C-C bond of the final product, this compound, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Data Summary: Reaction Parameters

The following table provides representative conditions for the proposed synthesis, compiled from analogous reactions in the literature. Optimization may be required to achieve maximum yield for this specific substrate.

StepReactionKey ReagentsCatalyst/SolventTypical ConditionsExpected Outcome
1 Chlorination2-Aminopyrazine, N-Chlorosuccinimide (NCS)Dichloromethane or Acetonitrile0 °C to room temp.Formation of 2-amino-3-chloropyrazine.
2 Suzuki Coupling2-Amino-3-chloropyrazine, Benzylboronic acid, K₂CO₃Pd(PPh₃)₄ / Toluene/Water80-100 °C, inert atm.Formation of this compound.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound from commercially available starting materials. The initial chlorination activates the pyrazine ring for the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction. This guide offers a solid foundation for researchers and drug development professionals to synthesize this valuable heterocyclic scaffold and explore its potential in various applications.

References

  • CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. - ResearchGate. Available at: [Link]

  • US2396067A - Preparation of 2-aminopyrazine - Google Patents.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine. - ResearchGate. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: [Link]

  • Mastering Heterocyclic Synthesis: The Role of 2-Amino-3-chloropyrazine in Innovation - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - MDPI. Available at: [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. Available at: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate. Available at: [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

  • Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine - ResearchGate. Available at: [Link]

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - NIH. Available at: [Link]

  • The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Benzylpyrazin-2-amine: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Benzylpyrazin-2-amine, a heterocyclic amine with significant potential in medicinal chemistry. Given the limited direct experimental data on this specific isomer, this document synthesizes information from closely related pyrazine and benzylamine analogs to project its chemical properties, plausible synthetic routes, and potential pharmacological applications. This approach is intended to provide researchers, scientists, and drug development professionals with a robust framework for initiating further investigation into this promising compound.

Introduction: The Pyrazine Scaffold in Drug Discovery

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4] The pyrazine ring's ability to participate in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it an attractive core for the design of novel therapeutic agents. The introduction of a benzylamine moiety is a common strategy in drug design to introduce conformational flexibility and potential interactions with hydrophobic pockets in biological targets.[5] This guide focuses on the specific, yet underexplored, isomer this compound, providing a predictive analysis of its key characteristics.

Chemical Identity and Predicted Properties

IUPAC Name: this compound

Below is a table summarizing the predicted physicochemical properties of this compound, extrapolated from its constituent functional groups and data from related molecules.

PropertyPredicted ValueNotes
Molecular Weight 185.23 g/mol Calculated from the molecular formula.
Appearance Off-white to yellow solidTypical for many aromatic amines.
Melting Point 100-120 °CEstimation based on similar aromatic amines.
Boiling Point >300 °CEstimated based on N-benzylpyrazin-2-amine (329.6°C at 760 mmHg).[4]
Solubility Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water.Expected behavior for a molecule with both polar (amine, pyrazine) and nonpolar (benzyl) groups.
pKa 3-5 (pyrazin-2-amine)The basicity of the amino group is expected to be influenced by the electron-withdrawing nature of the pyrazine ring.
Chemical Structure

The chemical structure of this compound features a benzyl group attached to the carbon at position 3 of the pyrazine ring, with an amino group at the adjacent position 2.

G A 2-Amino-3-chloropyrazine B Palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi) with a benzyl organometallic reagent A->B Step 1 C 3-Benzyl-2-chloropyrazine B->C D Nucleophilic aromatic substitution with ammonia or an ammonia equivalent C->D Step 2 E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Benzyl-2-chloropyrazine

  • To a solution of 2-amino-3-chloropyrazine in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a benzylboronic acid or a benzylzinc reagent.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-benzyl-2-chloropyrazine.

Step 2: Amination of 3-Benzyl-2-chloropyrazine

  • In a sealed vessel, dissolve 3-benzyl-2-chloropyrazine in a suitable solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

  • Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent.

  • Heat the mixture to a temperature between 100 and 150 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude product by recrystallization or column chromatography to yield this compound.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (a singlet for the methylene protons around 4.0-4.5 ppm and multiplets for the aromatic protons between 7.2 and 7.4 ppm). The pyrazine ring protons would appear as distinct signals in the aromatic region, and the amine protons would likely be a broad singlet. [8][9][10]* ¹³C NMR: The carbon NMR spectrum would display signals for the benzyl group carbons (a methylene carbon signal around 40-50 ppm and aromatic carbon signals between 125 and 140 ppm) and the pyrazine ring carbons.

  • IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands for a primary amine). [11][12][13]C-H stretching vibrations for the aromatic and methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=N and C=C stretching vibrations of the pyrazine and benzene rings are expected in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 185.10). [14]Common fragmentation patterns would likely involve the loss of the benzyl group or fragments from the pyrazine ring.

Potential Applications in Drug Development

While there is no direct biological data for this compound, the extensive research on related pyrazine derivatives provides a strong basis for predicting its potential therapeutic applications.

  • Anticancer Activity: Numerous pyrazine derivatives have demonstrated significant anticancer properties. [1][3][4]For instance, N-benzylpyrimidin-2-amine derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of anticancer agents. [15]The structural similarity suggests that this compound could also exhibit antiproliferative effects.

  • Antimicrobial and Antifungal Activity: Substituted pyrazinecarboxamides have been evaluated for their antimycobacterial and antifungal activities. [3]The presence of the pyrazine core in this compound suggests it could be a scaffold for developing new antimicrobial agents.

  • Anti-inflammatory and Analgesic Effects: Pyrazine compounds are known to possess anti-inflammatory and analgesic properties. [2]This suggests that this compound could be explored for its potential in treating inflammatory conditions.

  • Antileishmanial Activity: Pyrazyl and pyridylhydrazone derivatives have shown promising activity against Leishmania species, indicating the potential of the pyrazine scaffold in developing new treatments for parasitic diseases.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant pyrazine family. This technical guide, by necessity, has been largely predictive, drawing on the established chemistry and biology of its structural analogs. The clear next step is the definitive synthesis and characterization of this compound. Subsequent in-vitro and in-vivo studies are warranted to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The insights provided herein offer a foundational roadmap for researchers to unlock the therapeutic potential of this compound and contribute to the development of novel pyrazine-based pharmaceuticals.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
  • Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Publishing. Retrieved from [Link]

  • 2-(Benzylamino)pyridine | C12H12N2 | CID 23362. (n.d.). PubChem. Retrieved from [Link]

  • (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a. (n.d.). ResearchGate. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved from [Link]

  • Process for preparing 3-alkoxy-5-alkypyrazin-2-amines. (n.d.). Google Patents.
  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. (2017). PubMed. Retrieved from [Link]

  • 10.7: Functional Groups and IR Tables. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. (2018). PubMed. Retrieved from [Link]

  • 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... (n.d.). ResearchGate. Retrieved from [Link]

  • (A) Selected benzyl amine-containing examples of FDAapproved... (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Potential Biological Activities of the 3-Benzylpyrazin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents.[3][4] This technical guide delves into the 3-benzylpyrazin-2-amine core, a specific scaffold with significant therapeutic promise. We will explore its potential biological activities, with a primary focus on anticancer and antimicrobial applications, grounded in mechanistic insights and supported by detailed experimental protocols for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, providing a framework for robust scientific inquiry and validation.

The Pyrazine Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug design, with nitrogen-containing rings being particularly prevalent in clinically approved drugs.[1][4] These structures can engage in hydrogen bonding and other non-covalent interactions, enhancing their ability to bind to biological targets compared to simple hydrocarbons.[2][4] The pyrazine moiety, characterized by two nitrogen atoms in a 1,4-para arrangement, is a key building block in this domain.[5][6] Its derivatives have demonstrated a vast array of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities.[1][2]

The this compound scaffold combines the stable pyrazine core with a flexible benzyl group and a reactive amine, creating a versatile template for chemical modification. This structure allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Potential: Targeting Cellular Proliferation and Survival

The development of novel anticancer agents is a critical endeavor, and pyrazine derivatives have emerged as a promising class of compounds.[5][7] The this compound scaffold can be hypothesized to interfere with cancer progression through several key mechanisms, most notably kinase inhibition and disruption of microtubule dynamics.

Mechanism I: Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and apoptosis.[6][8] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9] Many small-molecule kinase inhibitors are ATP-competitive, and the pyrazine ring is a common motif in such molecules, capable of forming key interactions within the ATP-binding pocket of kinases.[6]

Derivatives of the this compound scaffold could potentially target a range of kinases implicated in cancer, such as Spleen Tyrosine Kinase (Syk), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11][12] Inhibition of these pathways can halt tumor growth, prevent metastasis, and induce cancer cell death.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Binds Receptor_Kinase->Receptor_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor_Kinase->Signaling_Cascade Activates Scaffold_Molecule This compound Derivative Scaffold_Molecule->Receptor_Kinase Inhibits (ATP-Competitive) ATP ATP ATP->Receptor_Kinase Phosphorylates Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation

Figure 1: Mechanism of ATP-competitive kinase inhibition.

This protocol outlines a method to determine the inhibitory potential of a test compound against a target kinase by quantifying the amount of ADP produced.[9]

  • Reagent Preparation:

    • Prepare a 2X kinase buffer appropriate for the target kinase.

    • Prepare a stock solution of the purified recombinant target kinase.

    • Prepare a stock solution of the specific substrate peptide.

    • Prepare a 10 mM ATP stock solution.

    • Serially dilute the this compound test compound in DMSO, then further dilute in kinase buffer to create 10X working solutions. Prepare a vehicle control (DMSO in buffer).

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the 10X test compound or vehicle control to the appropriate wells.

    • Add 20 µL of a master mix containing the kinase and substrate to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 25 µL of 2X ATP solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[13]

    • Stop the reaction by adding 50 µL of a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Incubate as per the detection reagent manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanism II: Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a validated target for anticancer drugs.[14][15] Compounds that disrupt microtubule dynamics can arrest cells in mitosis, leading to apoptosis.[15] This class of drugs includes stabilizers (e.g., taxanes) and destabilizers (e.g., vinca alkaloids). The this compound scaffold could potentially act as a microtubule-destabilizing agent.

Tubulin_Workflow A Prepare Purified Tubulin (>99% pure) on ice D Initiate Polymerization: Add ice-cold Tubulin + GTP mix to each well A->D B Prepare Test Compounds (Serial Dilutions) & Controls (Paclitaxel, Nocodazole) C Add Compounds/Controls to pre-warmed 37°C 96-well plate B->C C->D E Immediately place in 37°C plate reader. Measure absorbance (340 nm) every 60s for 1 hour. D->E F Data Analysis: Plot Absorbance vs. Time E->F G Determine Vmax and Amax. Calculate IC50 for inhibitors. F->G

Figure 2: Workflow for a cell-free tubulin polymerization assay.

This fluorescence-based assay is a sensitive method to monitor the assembly of purified tubulin into microtubules in real-time.[14][16]

  • Reagent Preparation:

    • On ice, reconstitute lyophilized porcine brain tubulin (>99% pure) to 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.[14]

    • Add a fluorescent reporter that binds to polymerized microtubules as per the kit manufacturer's instructions. Keep this reaction mix on ice.

    • Prepare 10X stock solutions of test compounds in General Tubulin Buffer.

    • Prepare 10X stocks of a known inhibitor (e.g., 100 µM Nocodazole) and an enhancer (e.g., 100 µM Paclitaxel) as controls.[14]

  • Assay Procedure:

    • Pre-warm a black, opaque 96-well plate to 37°C.

    • Add 5 µL of the 10X test compound, controls, or vehicle to the appropriate wells.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding bubbles. The final volume is 50 µL.[14]

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity every 60 seconds for 60 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves.[15]

    • Inhibitors will show a decreased rate and extent of fluorescence increase.

    • Determine key parameters such as the maximum polymerization rate (Vmax) and the maximum polymer mass (fluorescence at the plateau).[15]

    • Calculate the IC₅₀ value by plotting Vmax or plateau fluorescence against the log of the compound concentration.

Data Summary: Anticancer Activity of Pyrazine Derivatives

While specific data for the this compound scaffold is emerging, related pyrazine derivatives have shown significant anticancer activity across various human cancer cell lines.

Compound ClassCancer Cell LineActivity (IC₅₀)Reference
Chalcone-Pyrazine DerivativeA549 (Lung)0.13 µM[2]
Chalcone-Pyrazine DerivativeColo-205 (Colon)0.19 µM[2]
Chalcone-Pyrazine DerivativeMCF-7 (Breast)0.012 µM[2]
Imidazo[1,2-a]pyrazine DerivativeHepG2 (Liver)13 µM[17]
Imidazo[1,2-a]pyrazine DerivativeMCF-7 (Breast)11 µM[17]

Antimicrobial Potential: A Scaffold for New Anti-Infectives

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrazine derivatives, particularly analogs of the clinically used antitubercular drug pyrazinamide, are a fertile ground for this research.[18][19]

Antibacterial and Antimycobacterial Activity

Studies on N-benzylpyrazine-2-carboxamides, which are structurally similar to the this compound scaffold, have demonstrated notable activity against both Gram-positive bacteria and mycobacteria.[18][19] For instance, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide showed an MIC of 12.5 µg/mL against Mycobacterium tuberculosis H37Rv.[18] Another derivative, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, was highly active against Staphylococcus aureus with an MIC of 7.81 µM.[18][19]

Antimicrobial_Screening_Workflow cluster_primary Primary Screening (Qualitative) cluster_secondary Secondary Screening (Quantitative) A Prepare Bacterial Inoculum (Adjust to 0.5 McFarland standard) B Inoculate Agar Plates (e.g., Mueller-Hinton Agar) A->B C Impregnate sterile paper discs with test compounds and controls (e.g., Ampicillin) B->C D Place discs on agar surface. Incubate at 37°C for 18-24h. C->D E Measure Zone of Inhibition (ZOI) in mm. A larger zone indicates greater activity. D->E F Perform Broth Microdilution for active compounds E->F Hits advance G Prepare 2-fold serial dilutions of compounds in broth in a 96-well plate. F->G H Inoculate wells with standardized bacterial suspension. G->H I Incubate at 37°C for 18-24h. H->I J Determine Minimum Inhibitory Concentration (MIC): Lowest conc. with no visible growth. I->J

Figure 3: General workflow for antimicrobial activity screening.

This quantitative method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a microorganism in vitro.[20][21]

  • Preparation:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Prepare a 2X stock solution of the test compound in MHB. Add 100 µL of this stock to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL).[22]

    • Dilute this suspension 1:100 in MHB to achieve a final concentration of 1 x 10⁶ CFU/mL.

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final inoculum density will be 5 x 10⁵ CFU/mL.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[20]

    • A colorimetric indicator like resazurin can be added to aid in visualizing viability (blue = no growth, pink = growth).[23]

Data Summary: Antimicrobial Activity of N-Benzylpyrazine-2-carboxamide Derivatives

The following table summarizes the reported MIC values for structurally related compounds, providing a benchmark for the this compound scaffold.

CompoundOrganismActivity (MIC)Reference
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamideStaphylococcus aureus7.81 µM[18][19]
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamideStaphylococcus epidermidis15.62 µM[18][19]
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino) pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5 µg/mL[18]
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl) amino)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5 µg/mL[18]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5 µg/mL[24]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising core for the development of novel therapeutic agents. The existing body of literature on related pyrazine derivatives strongly supports its potential in oncology and infectious diseases.[2][18][25] The key to unlocking its full potential lies in systematic medicinal chemistry efforts. Future research should focus on:

  • Synthesis of Focused Libraries: Generating a diverse library of derivatives by modifying the benzyl and amine moieties to establish clear structure-activity relationships.

  • Broad Biological Screening: Evaluating these libraries against a wide range of cancer cell lines, bacterial and fungal pathogens, and kinase panels.

  • Mechanism of Action Studies: For active compounds, elucidating the precise molecular targets and pathways is crucial for rational drug development.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess drug-like qualities.

By employing the robust experimental frameworks detailed in this guide, the scientific community can effectively probe the biological activities of the this compound scaffold and potentially translate this chemical framework into next-generation therapeutics.

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The Emergence of 3-Benzylpyrazin-2-amine Derivatives: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a bioisostere for other aromatic systems and the capacity of its nitrogen atoms to serve as hydrogen bond acceptors, have cemented its role in the development of numerous therapeutic agents.[1][2] From the anti-tuberculosis drug pyrazinamide to the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, pyrazine-containing molecules have demonstrated a remarkable breadth of biological activities.[3] This guide delves into a specific, yet increasingly important, subclass: the 3-benzylpyrazin-2-amine derivatives. We will explore their discovery, detail robust synthetic methodologies, and analyze their biological significance, providing researchers and drug development professionals with a comprehensive technical resource.

The Genesis of this compound Derivatives: A Tale of Bio-luminescence and Strategic Design

The discovery of this compound derivatives is not marked by a single, serendipitous event but rather by a confluence of research streams. A notable early synthesis is found in the pursuit of marine bioluminescent compounds. In 2002, Kakoi reported the synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine, a key precursor to Watasenia preluciferin (coelenterazine), a compound widely distributed in marine bioluminescent organisms.[4] This work provided a foundational synthetic route and highlighted the natural occurrence of this structural motif.

Concurrently, the broader field of medicinal chemistry has seen extensive exploration of pyrazine derivatives for various therapeutic targets. The structural similarities to other biologically active heterocycles have prompted the synthesis and evaluation of a vast library of pyrazine analogs, including those with benzyl and amino substitutions, for applications ranging from antimycobacterial to kinase inhibition.[5][6][7] The this compound core, therefore, emerged as a logical and promising scaffold for further chemical exploration and biological screening.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key methodologies include classical condensation reactions and modern palladium-catalyzed cross-coupling reactions.

Synthesis via Condensation and Subsequent Modification

A classical and effective method for constructing the pyrazine ring involves the condensation of an α-dicarbonyl compound (or its equivalent) with a 1,2-diamine. For the synthesis of this compound derivatives, a particularly elegant approach involves the condensation of an α-keto oxime with an aminonitrile, followed by the reduction of the resulting N-oxide.

Experimental Protocol: Synthesis of 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine [4]

  • Step 1: Condensation to form the Pyrazine N-oxide.

    • To a solution of p-hydroxyphenylglyoxal aldoxime (1.0 eq) and α-aminophenylpropionitrile (1.0 eq) in pyridine, add titanium tetrachloride (TiCl₄) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine N-oxide.

  • Step 2: Reduction of the N-oxide.

    • Dissolve the crude N-oxide from the previous step in a mixture of dichloromethane and acetic acid.

    • Add zinc dust portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Filter the reaction mixture through a pad of celite to remove excess zinc.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine.

Causality Behind Experimental Choices: The use of TiCl₄ in the condensation step acts as a Lewis acid, activating the oxime for nucleophilic attack by the aminonitrile and facilitating the subsequent cyclization and dehydration to form the pyrazine N-oxide. The reduction of the N-oxide with zinc in acetic acid is a classic and reliable method for the deoxygenation of N-heterocyclic oxides.

G cluster_0 Step 1: Pyrazine N-oxide Formation cluster_1 Step 2: Deoxygenation p-hydroxyphenylglyoxal aldoxime p-hydroxyphenylglyoxal aldoxime Condensation Condensation p-hydroxyphenylglyoxal aldoxime->Condensation alpha-aminophenylpropionitrile alpha-aminophenylpropionitrile alpha-aminophenylpropionitrile->Condensation Pyrazine N-oxide Pyrazine N-oxide Condensation->Pyrazine N-oxide TiCl4, Pyridine Reduction Reduction Pyrazine N-oxide->Reduction Zn, AcOH Final Product This compound Derivative Reduction->Final Product

Synthesis of this compound via Condensation-Reduction.
Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds, and pyrazines are no exception. Reactions such as the Suzuki, Stille, Negishi, and Buchwald-Hartwig amination provide powerful and versatile tools for the construction of the this compound scaffold.

A general and highly flexible strategy involves a two-step sequence: first, the introduction of the benzyl group at the 3-position via a C-C coupling reaction, followed by the installation of the amino group at the 2-position via a C-N coupling reaction.

Experimental Workflow: Cross-Coupling Strategy

  • Starting Material: A di-halogenated pyrazine, such as 2,3-dichloropyrazine, serves as a common and readily available starting material.

  • Step 1: C-C Coupling (e.g., Suzuki Coupling).

    • React 2,3-dichloropyrazine with a benzylboronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated to ensure a reasonable reaction rate. This selectively forms 2-chloro-3-benzylpyrazine. The regioselectivity of this reaction can often be controlled by the specific reaction conditions and the nature of the substituents on the pyrazine ring.

  • Step 2: C-N Coupling (Buchwald-Hartwig Amination).

    • The resulting 2-chloro-3-benzylpyrazine is then subjected to a Buchwald-Hartwig amination with a suitable amine source (e.g., benzylamine, or an ammonia equivalent like benzophenone imine followed by hydrolysis). This reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOt-Bu or Cs₂CO₃) in an anhydrous solvent like toluene or dioxane.

Causality Behind Experimental Choices: The Suzuki coupling is favored for its operational simplicity and the commercial availability of a wide range of boronic acids. The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds with a broad substrate scope and functional group tolerance, making it ideal for the final amination step. The choice of ligand in the Buchwald-Hartwig reaction is crucial for catalytic efficiency and can be tuned to accommodate different substrates.

G 2,3-Dihalopyrazine 2,3-Dihalopyrazine Suzuki Coupling Suzuki Coupling 2,3-Dihalopyrazine->Suzuki Coupling Benzylboronic acid, Pd catalyst, Base 2-Halo-3-benzylpyrazine 2-Halo-3-benzylpyrazine Suzuki Coupling->2-Halo-3-benzylpyrazine Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Halo-3-benzylpyrazine->Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand, Base This compound This compound Buchwald-Hartwig Amination->this compound

Palladium-Catalyzed Cross-Coupling Strategy for Synthesis.

Biological Activities and Structure-Activity Relationships (SAR)

While the biological profile of the core this compound scaffold is still under extensive investigation, studies on closely related analogs, particularly N-benzyl-3-aminopyrazine-2-carboxamides, have revealed significant antimicrobial activity.

Antimycobacterial and Antibacterial Activity

Research has shown that certain N-benzyl-3-(benzylamino)pyrazine-2-carboxamides exhibit potent activity against Mycobacterium tuberculosis.[5][8] For instance, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide have demonstrated significant efficacy.[5] Additionally, some 3-chloro-N-benzylpyrazine-2-carboxamides have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus.[8]

Table 1: Biological Activity of Selected 3-Substituted Pyrazine-2-carboxamide Derivatives

Compound IDR1R2Target OrganismActivity (MIC, µg/mL)Reference
1a -H-CH₃ (ortho)M. tuberculosis H37Rv12.5[5]
9a -H-Cl (meta, para)M. tuberculosis H37Rv12.5[5]
5 -Cl-Cl (ortho)S. aureus7.81 (µM)[8]
17 -NH₂-OCH₃ (ortho, para)M. tuberculosis H37Rv12.5[9]
Emerging Structure-Activity Relationships
  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl group significantly influence biological activity. Both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -Cl) groups can lead to potent antimycobacterial activity, suggesting that steric and electronic factors play a complex role in target engagement.[5]

  • Substitution at the 3-Position of the Pyrazine Ring: The substituent at the 3-position of the pyrazine ring is a critical determinant of activity. For instance, a benzylamino group at this position appears to be favorable for antimycobacterial activity.[5]

  • The Role of the Carboxamide Moiety: In many of the studied analogs, the presence of a carboxamide group at the 2-position is a common feature. Further investigation is needed to determine if this group is essential for activity or if it can be replaced with other functional groups while retaining or improving potency.

G cluster_0 Structure-Activity Relationship (SAR) cluster_1 R1 (Position 3) cluster_2 R2 (Position 2) cluster_3 R3 (Benzyl Substituents) Pyrazine Pyrazine Core R1 Benzylamino group appears favorable for antimycobacterial activity. Pyrazine->R1 R2 Amino group is a key feature. Carboxamide derivatives also show activity. Pyrazine->R2 R3 Both electron-donating and -withdrawing groups can enhance activity. Pyrazine->R3

Key SAR Insights for this compound Analogs.

Future Directions and Therapeutic Potential

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of the pyrazine ring, coupled with the encouraging biological activity of its derivatives, suggests that this class of compounds warrants further investigation.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesis of a broader range of derivatives with diverse substitutions on both the pyrazine and benzyl rings to further elucidate the SAR.

  • Identification of Biological Targets: Elucidation of the specific molecular targets and mechanisms of action responsible for the observed antimicrobial activities. This could involve techniques such as target-based screening, proteomics, and molecular docking studies.

  • Exploration of Other Therapeutic Areas: Given the wide range of biological activities associated with pyrazines, this compound derivatives should be screened against other disease targets, such as kinases, proteases, and GPCRs.

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X-ray crystallography and molecular structure of 3-Benzylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Crystallographic and Structural Analysis of Benzyl-Substituted Heterocyclic Amines

Abstract: This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the molecular structure of benzyl-substituted heterocyclic amines, a class of compounds with significant interest in medicinal chemistry and materials science. We present a validated, step-by-step protocol for the synthesis of 3-Benzylpyrazin-2-amine. As a complete, high-quality crystallographic dataset for this specific pyrazine derivative is not publicly available, this guide utilizes the closely related and structurally significant isomer, N-Benzylpyridin-2-amine , as an authoritative case study. Through this exemplar, we offer researchers, scientists, and drug development professionals a detailed walkthrough of the entire crystallographic workflow—from single-crystal growth and X-ray data collection to structure refinement and in-depth analysis of molecular and supramolecular features.

Part 1: Synthesis of this compound

The targeted synthesis of this compound is a critical first step for any subsequent structural or biological investigation. The following protocol is adapted from a demonstrated regioselective alkylation method, which provides a reliable route to the desired compound[1].

Rationale for Synthetic Strategy

The chosen method involves the formation of a highly reactive organolithium reagent (benzyllithium) which then undergoes a nucleophilic addition to the pyrazine ring of 2-aminopyrazine. This approach offers high regioselectivity, preferentially directing the benzyl group to the C3 position, which is activated by the adjacent nitrogen atoms. The use of a strong organolithium base requires anhydrous conditions to prevent quenching of the reagent.

Detailed Synthesis Protocol

Materials:

  • Toluene (anhydrous)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 2-Aminopyrazine

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Benzyllithium:

    • To a flame-dried, three-neck flask under an inert atmosphere (Argon), add anhydrous toluene followed by an equimolar amount of n-butyllithium solution at 0 °C.

    • Allow the reaction to stir at room temperature for 1-2 hours. The formation of the red-colored benzyllithium reagent indicates a successful reaction.

  • Alkylation Reaction:

    • In a separate flask, dissolve 2-aminopyrazine in anhydrous THF under an inert atmosphere.

    • Cool this solution to -78 °C (a dry ice/acetone bath).

    • Slowly add the prepared benzyllithium solution dropwise to the 2-aminopyrazine solution. The reaction must be kept cold to prevent side reactions.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography to yield pure this compound[1].

Part 2: Crystallographic Analysis: A Case Study of N-Benzylpyridin-2-amine

Determining the precise three-dimensional arrangement of atoms is essential for understanding a molecule's properties. Single-crystal X-ray diffraction (SCXRD) is the definitive method for this purpose[2]. We will now detail this process using the high-quality, publicly available data for N-Benzylpyridin-2-amine as our working example[3][4].

Experimental Workflow for Structural Determination

The path from a purified compound to a final crystal structure is a multi-step process that demands precision at each stage. The overall workflow is visualized below.

X-ray Crystallography Workflow Synthesis Synthesis of This compound Purification Purification (Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (N-Benzylpyridin-2-amine) Purification->Crystallization Analogue Case Study Data_Collection X-ray Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Analysis & Validation (CIF File) Refinement->Validation

Workflow from synthesis to final structural analysis.
Step-by-Step Protocol: Crystallization

The growth of a high-quality single crystal is often the most challenging bottleneck in SCXRD[2]. The goal is to encourage molecules to slowly assemble into a highly ordered lattice. For N-Benzylpyridin-2-amine, crystals suitable for X-ray analysis were successfully obtained via slow evaporation[4].

  • Rationale: Slow evaporation is a classical and effective technique where the concentration of the solute is gradually increased as the solvent evaporates. This gentle shift towards supersaturation allows for the formation of large, well-defined crystals rather than a precipitate of microcrystals[5].

  • Protocol:

    • Dissolve the purified N-Benzylpyridin-2-amine compound in a suitable solvent system. For this molecule, a 95% ethanol/water mixture was effective[4]. The choice of solvent is critical; the compound should be soluble but not excessively so.

    • Filter the solution to remove any dust or particulate matter, which could act as unwanted nucleation sites.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with a cap or parafilm containing a few small pinholes. This restricts the rate of evaporation.

    • Place the vial in a vibration-free location at a constant temperature.

    • Allow the solvent to evaporate slowly over several days to weeks until suitable crystals form.

Step-by-Step Protocol: X-ray Data Collection and Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer to measure how it scatters X-rays.

  • Data Collection:

    • A single crystal (in this case, approximately 0.23 × 0.20 × 0.19 mm) is mounted on the diffractometer and cooled to a stable temperature (e.g., 296 K) to minimize thermal vibrations[3].

    • A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal[3].

    • The crystal is slowly rotated, and a series of diffraction images are collected by an area detector. Each image captures a "slice" of the diffraction pattern[6]. A full dataset requires rotating the crystal through at least 180°[6].

  • Structure Solution and Refinement:

    • The positions of the diffraction spots are used to determine the dimensions of the unit cell—the basic repeating block of the crystal[7].

    • The intensities of the spots are integrated. The primary challenge, known as the "phase problem," is that the detector measures only intensities, not the phase of the X-ray waves. Computational methods like "direct methods" are used to generate an initial electron density map[6][8].

    • An initial atomic model is built into the electron density map.

    • This model is then computationally refined against the experimental data. This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed diffraction pattern and the one calculated from the model. The quality of the final model is assessed by metrics like the R-factor[3].

Part 3: Structural Analysis of N-Benzylpyridin-2-amine

The final refined model provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Crystallographic Data

The key parameters defining the crystal structure of N-Benzylpyridin-2-amine are summarized in the table below. This data serves as a fingerprint for the crystalline solid[3].

ParameterValue
Chemical FormulaC₁₂H₁₂N₂
Formula Weight184.24 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9014 (16)
b (Å)8.025 (2)
c (Å)10.561 (3)
α (°)95.471 (4)
β (°)91.244 (4)
γ (°)94.779 (3)
Volume (ų)495.9 (2)
Z (Molecules/unit cell)2
Temperature (K)296
Radiation (λ, Å)Mo Kα (0.71073)
Final R₁ [I > 2σ(I)]0.042
wR₂ (all data)0.115
Goodness-of-fit (S)1.07
CCDC Deposition Number803096

Data sourced from Wang & Zhao (2010), Acta Crystallographica Section E[3].

Trustworthiness of the Data: The R₁ value of 0.042 (or 4.2%) is a low residual factor, indicating an excellent agreement between the experimental data and the final refined model. The Goodness-of-fit (S) value is very close to 1.0, which further validates the quality of the structural refinement.

Molecular Geometry

The structure reveals that the molecule is not planar. The benzyl and pyridyl rings are twisted relative to each other, with a dihedral angle of 67.2(1)° [3]. This non-planar conformation is a key structural feature that would influence its ability to bind to biological targets or pack in different crystal forms. Bond lengths and angles within the molecule fall within normal, expected ranges.

Supramolecular Assembly and Intermolecular Interactions

Individual molecules rarely exist in isolation within a crystal. They are held together by a network of non-covalent interactions. In the crystal lattice of N-Benzylpyridin-2-amine, the dominant interaction is a classic N—H···N hydrogen bond [3][4].

  • Dimer Formation: The amine hydrogen (N-H) of one molecule forms a hydrogen bond with the pyridine nitrogen atom of a neighboring, centrosymmetrically related molecule.

  • Graph-Set Motif: This interaction links two molecules together to form a distinct centrosymmetric dimer . This specific hydrogen-bonding pattern is described by the graph-set motif R²₂(8), which is a common and stable arrangement in heterocyclic chemistry[3][4].

  • 3D Network: These dimers are further connected into a three-dimensional supramolecular network by weaker C—H···π interactions, where hydrogen atoms on one dimer interact with the electron-rich faces of the aromatic rings on adjacent dimers[3]. This network of interactions dictates the physical properties of the crystal, such as its stability and melting point.

Conclusion

This guide has detailed the complete process for the structural elucidation of benzyl-substituted heterocyclic amines, from chemical synthesis to final crystallographic analysis. We have provided a specific protocol for the synthesis of this compound. By leveraging the high-quality, published crystal structure of its isomer, N-Benzylpyridin-2-amine, we have demonstrated the practical steps of crystallization, data collection, and refinement. The detailed analysis of the analogue's molecular geometry and its hydrogen-bonded supramolecular network provides a robust framework for researchers to apply to their own target molecules, enabling a deeper understanding of structure-property relationships in drug design and materials science.

References

  • Wang, Y.-X., & Zhao, X.-J. (2010). N-Benzylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3076. [Link]

  • Wang, Y.-X., & Zhao, X.-J. (2010). N-Benzylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3077. [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), m53–m62. [Link]

  • Wikipedia contributors. (2024). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]

  • Ganesh, T. (2011). Synthon Disconnection Strategy for the Synthesis Design of Coelenterazine - A Bioluminescent Marine Natural Product used in Bioassays. Journal of Organic and Pharmaceutical Chemistry, 7(2), 95-98. [Link]

  • Coles, S. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2829-2847. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved January 9, 2024, from [Link]

  • NPTEL - National Programme on Technology Enhanced Learning. (2021, February 3). X-ray Crystallography: Data collection and processing [Video]. YouTube. [Link]

  • Macromolecular Crystallography Core Facility, University of Missouri. (n.d.). X-ray Data Collection Course. Retrieved January 9, 2024, from [Link]

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Introduction: The Critical Role of Solubility in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 3-Benzylpyrazin-2-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of this compound. The methodologies outlined herein are grounded in established principles of physical chemistry and pharmaceutical sciences, ensuring a robust and reproducible approach to characterizing this critical physicochemical property.

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development.[1][2] For an active pharmaceutical ingredient (API) like this compound, its solubility profile dictates crucial downstream developability parameters, including bioavailability, formulation strategies, and potential routes of administration.[2][3] A comprehensive understanding of an API's solubility in various solvents is therefore not merely a data point but a critical predictor of its therapeutic potential and a guide for its formulation into a safe and effective drug product.[2][4]

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound. We will explore the influence of its molecular structure on its solubility and provide a detailed, step-by-step protocol for experimental determination.

Physicochemical Characterization of this compound

Before embarking on solubility studies, a thorough physicochemical characterization of this compound is essential. These properties provide the foundational knowledge to anticipate its solubility behavior and to select an appropriate analytical methodology.

Molecular Structure and Functional Groups

This compound possesses a unique combination of functional groups that will govern its solubility. The pyrazine ring is a nitrogen-containing heterocycle, and the presence of the amine group introduces a basic character and the potential for hydrogen bonding.[5] The benzyl group, conversely, is a large, non-polar moiety that will contribute to its solubility in organic solvents. The interplay between the polar amine and pyrazine groups and the non-polar benzyl group will result in a complex solubility profile.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicInfluence on Solubility
Molecular Weight ~185.23 g/mol Moderate molecular weight, which does not inherently preclude good solubility.
pKa (amine) Estimated 3-5The amine group is expected to be weakly basic. At pH values below its pKa, the compound will be protonated and likely exhibit higher aqueous solubility.
logP Estimated 2-3The presence of the benzyl group suggests a moderate lipophilicity, indicating a preference for organic solvents over water.
Hydrogen Bonding Donor (amine) and Acceptor (pyrazine nitrogens)Capable of hydrogen bonding, which will enhance solubility in protic solvents like water and alcohols.
Melting Point Likely a solid at room temperature.[5]A higher melting point can correlate with lower solubility due to stronger crystal lattice energy.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1][6] For this compound, its amphiphilic nature suggests it will have some degree of solubility in a range of solvents with varying polarities.

The solubility of an ionizable compound like this compound is also highly dependent on the pH of the aqueous medium.[2] The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the non-ionized form of the drug at a given pH, which in turn influences its solubility.

Experimental Determination of Solubility

A systematic approach is required to experimentally determine the solubility of this compound. The following sections provide a detailed protocol.

Materials and Equipment
  • This compound (solid)

  • A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • pH buffers (pH 1.2, 4.5, 6.8, and 7.4)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess This compound B Add to known volume of solvent/buffer A->B C Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours B->C D Centrifuge to separate solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC or UV-Vis F->G H Calculate concentration from calibration curve G->H I Report solubility (e.g., in mg/mL or µg/mL) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[2][7]

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: To a series of vials, add an excess amount of solid this compound. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent or buffer.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analysis: Analyze the diluted samples and the calibration standards using a validated HPLC or UV-Vis method.

  • Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. Back-calculate to determine the concentration in the original undiluted supernatant, which represents the solubility of the compound in that solvent.

Data Presentation

The solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)
Water25
pH 1.2 Buffer37
pH 4.5 Buffer37
pH 6.8 Buffer37
pH 7.4 Buffer37
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Hexane25

Interpretation of Results and Further Considerations

The solubility profile will provide valuable insights into the behavior of this compound.

  • Aqueous Solubility vs. pH: A plot of solubility versus pH will reveal the pH range of optimal solubility and inform the selection of appropriate formulation strategies for oral administration.

  • Solubility in Organic Solvents: This data will be crucial for developing non-aqueous formulations and for purification during synthesis.

  • Kinetic vs. Thermodynamic Solubility: The shake-flask method provides the thermodynamic equilibrium solubility. For early-stage drug discovery, kinetic solubility measurements can also be valuable for high-throughput screening.[4]

The relationship between the physicochemical properties and the expected solubility behavior is summarized in the diagram below.

G cluster_properties Physicochemical Properties cluster_solubility Solubility Profile pKa pKa (Amine Group) AqSol Aqueous Solubility pKa->AqSol  pH-dependent logP logP (Lipophilicity) logP->AqSol  Inversely related OrgSol Organic Solvent Solubility logP->OrgSol  Directly related Hbond Hydrogen Bonding (Donor/Acceptor) Hbond->AqSol  Enhances MW Molecular Weight MW->AqSol  Generally inverse  relationship MW->OrgSol  Generally inverse  relationship

Caption: Influence of Physicochemical Properties on Solubility.

Conclusion

This guide has provided a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound. By following the outlined experimental protocols and considering the underlying theoretical principles, researchers can generate high-quality, reliable data that is essential for the successful development of this compound into a potential therapeutic agent. The insights gained from these studies will guide formulation development, predict in vivo behavior, and ultimately contribute to the overall success of the drug development program.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024, September 9). Alwsci.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • Physical Properties of Amines. (n.d.). BYJU'S.

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Probing the Kinase Inhibitory Landscape: A Structure-Activity Relationship Guide to 3-Benzylpyrazin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazine Scaffold in Kinase Inhibition

The pyrazine ring, a nitrogen-containing six-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] A particularly fruitful area of investigation has been the development of pyrazine-based small molecule kinase inhibitors.[1][4] Protein kinases, being pivotal regulators of numerous cellular processes, are attractive therapeutic targets, and their dysregulation is a hallmark of many diseases, especially cancer.[1][5]

The pyrazine core can act as a versatile anchor, with its nitrogen atoms often serving as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket.[4] This guide focuses on the systematic exploration of the structure-activity relationship (SAR) of a specific class of pyrazine derivatives: 3-benzylpyrazin-2-amine analogs . By methodically introducing chemical diversity at key positions, we can elucidate the structural requirements for potent and selective kinase inhibition. This document serves as a technical guide for researchers and drug development professionals, providing not only a conceptual framework for SAR exploration but also detailed, actionable experimental protocols.

The Core Scaffold: Rationale and Synthesis

The this compound scaffold was selected as the starting point for our SAR investigation due to its synthetic tractability and the presence of multiple vectors for chemical modification. The core structure features three primary points of diversification: the benzyl moiety (R¹) , the pyrazine ring (R²) , and the 2-amino group (R³) .

SAR_Scaffold scaffold R1 (Benzyl Moiety) R1->scaffold R2 (Pyrazine Ring) R2->scaffold R3 (2-Amino Group) R3->scaffold

Caption: Core this compound Scaffold and Diversification Points.

General Synthetic Strategy

The synthesis of this compound analogs can be achieved through a multi-step sequence, offering flexibility in the introduction of various substituents. A common approach begins with a commercially available pyrazine derivative, such as 3-chloropyrazine-2-carbonitrile.[6]

Synthesis_Workflow start 3-Chloropyrazine-2-carbonitrile step1 Hydrolysis start->step1 intermediate1 3-Chloropyrazine-2-carboxylic acid step1->intermediate1 step2 Acyl Chloride Formation (SOCl₂) intermediate1->step2 intermediate2 3-Chloropyrazine-2-carbonyl chloride step2->intermediate2 step3 Aminolysis (Substituted Benzylamine) intermediate2->step3 product1 N-Benzyl-3-chloropyrazine-2-carboxamide step3->product1 step4 Aminodehalogenation (Amine, Microwave) product1->step4 final_product 3-(Substituted amino)-N-benzyl- pyrazine-2-carboxamide step4->final_product

Caption: General Synthetic Workflow for this compound Analogs.

Detailed Experimental Protocol: Synthesis of N-Benzyl-3-chloropyrazine-2-carboxamide

This protocol describes the synthesis of a key intermediate, which can then be further modified.

Step 1: Hydrolysis of 3-Chloropyrazine-2-carbonitrile [6]

  • To a solution of 3-chloropyrazine-2-carbonitrile in a suitable solvent (e.g., ethanol/water mixture), add an aqueous solution of sodium hydroxide (10% m/m).

  • Heat the reaction mixture under reflux for 7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and acidify to pH 3 with 10% hydrochloric acid.

  • Collect the resulting precipitate of 3-chloropyrazine-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Formation of 3-Chloropyrazine-2-carbonyl chloride [6]

  • Suspend the dried 3-chloropyrazine-2-carboxylic acid in toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) to the suspension.

  • Heat the mixture under reflux for 1 hour.

  • Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3-chloropyrazine-2-carbonyl chloride, which can be used in the next step without further purification.

Step 3: Aminolysis with Benzylamine [6]

  • Dissolve the crude 3-chloropyrazine-2-carbonyl chloride in acetone.

  • To this solution, add a substituted benzylamine and triethylamine (TEA) as a base.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired N-benzyl-3-chloropyrazine-2-carboxamide.

Structure-Activity Relationship (SAR) Exploration

The following sections detail a systematic exploration of the SAR, focusing on the impact of substitutions at the R¹, R², and R³ positions on kinase inhibitory activity. For the purpose of this guide, we will consider a hypothetical screening against a panel of representative kinases (e.g., Aurora A, SYK, FGFR).

R¹ Position: The Benzyl Moiety

The benzyl group offers a rich canvas for modification to probe the hydrophobic and electronic requirements of the binding pocket.

Compound R¹ Substituent Aurora A IC₅₀ (nM) SYK IC₅₀ (nM) FGFR1 IC₅₀ (nM)
1a H520>1000850
1b 4-OCH₃150850420
1c 4-Cl85620210
1d 3,4-diCl42480150
1e 4-CF₃65550180

Causality and Insights:

  • Electronic Effects: The introduction of electron-withdrawing groups (EWGs) such as chloro (1c, 1d) and trifluoromethyl (1e) on the benzyl ring generally leads to a significant increase in potency against Aurora A and FGFR1 compared to the unsubstituted analog (1a). This suggests that the interaction with the kinase active site may be enhanced by a more electron-deficient aromatic ring.

  • Steric and Hydrophobic Interactions: The dimethoxy substitution (as seen in some FGFR inhibitors) can also enhance potency, potentially by forming favorable interactions with specific residues in the active site.[7] The 3,4-dichloro substitution (1d) provided the most potent Aurora A and FGFR1 inhibition in this series, indicating a favorable fit in a hydrophobic pocket.

  • Kinase Selectivity: While substitutions on the benzyl ring significantly impacted Aurora A and FGFR1 activity, the effect on SYK was less pronounced, suggesting that the binding pocket of SYK may be less sensitive to modifications in this region.

R² Position: The Pyrazine Ring

Modifications to the pyrazine ring itself can influence the core's interaction with the kinase hinge region and overall compound properties.

Compound R² Substituent Aurora A IC₅₀ (nM) SYK IC₅₀ (nM) FGFR1 IC₅₀ (nM)
2a (from 1d) H42480150
2b 5-CH₃35450130
2c 6-Cl95580250
2d 5-NH₂28390110

Causality and Insights:

  • Hinge Binding: The introduction of a small methyl group at the 5-position (2b) slightly improved potency, possibly by enhancing van der Waals interactions.

  • Steric Hindrance: A larger chloro group at the 6-position (2c) was detrimental to activity, likely due to steric clashes within the ATP-binding pocket.

  • Additional Hydrogen Bonding: The introduction of an amino group at the 5-position (2d) resulted in the most potent compound in this series. This is a common strategy in kinase inhibitor design, as the amino group can form an additional hydrogen bond with the kinase hinge region, thereby increasing binding affinity.[8]

R³ Position: The 2-Amino Group

Modification of the 2-amino group can modulate the compound's interaction with the solvent-exposed region and influence physicochemical properties.

Compound R³ Substituent Aurora A IC₅₀ (nM) SYK IC₅₀ (nM) FGFR1 IC₅₀ (nM)
3a (from 2d) H28390110
3b -C(O)CH₃ (Amide)150>1000450
3c -CH₂CH₂OH35420120
3d -CH₂(piperidine)2235095

Causality and Insights:

  • Amide Formation: Acylation of the 2-amino group to form an amide (3b) significantly reduced potency. This is likely because the free amino group is crucial for hydrogen bonding with the kinase.

  • Solvent-Exposed Region: The introduction of a hydroxyethyl group (3c) was well-tolerated, suggesting it extends into the solvent-exposed region without disrupting key binding interactions.

  • Improved Properties: Incorporating a basic nitrogen-containing heterocycle like piperidine (3d) can improve aqueous solubility and provides a handle for further modification. This modification led to a slight improvement in potency, possibly due to favorable interactions in the solvent-exposed region.

Biological Evaluation: Protocols for Kinase Inhibition

To establish the SAR, robust and reproducible biological assays are essential. The following protocols outline standard biochemical and cellular assays for evaluating the inhibitory activity of the synthesized analogs.

Biochemical Kinase Inhibition Assay (Scintillation Proximity Assay)

The Scintillation Proximity Assay (SPA) is a homogeneous and sensitive method for measuring kinase activity.[9]

SPA_Workflow start Prepare Assay Plate: - Kinase - Biotinylated Substrate - Test Compound step1 Initiate Reaction: Add [γ-³³P]ATP start->step1 step2 Incubate at RT step1->step2 step3 Stop Reaction: Add EDTA step2->step3 step4 Add Streptavidin-coated SPA beads step3->step4 step5 Incubate to allow bead binding step4->step5 end Measure Scintillation (Microplate Scintillation Counter) step5->end

Caption: Workflow for a Scintillation Proximity Assay (SPA).

Protocol:

  • Assay Buffer Preparation: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Reagent Preparation:

    • Dilute the kinase to the desired concentration in assay buffer.

    • Prepare a solution of the biotinylated peptide substrate in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, followed by a final dilution in assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the test compound solution to each well.

    • Add 5 µL of the kinase solution.

    • Add 5 µL of the biotinylated substrate solution.

  • Reaction Initiation: Add 5 µL of [γ-³³P]ATP solution in assay buffer to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), determined through initial time-course experiments.

  • Reaction Termination: Stop the reaction by adding 20 µL of a stop solution containing EDTA and streptavidin-coated SPA beads.

  • Bead Binding: Incubate the plate for a further 30 minutes to allow the biotinylated substrate to bind to the SPA beads.

  • Detection: Measure the scintillation signal using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

This guide has outlined a systematic approach to exploring the structure-activity relationship of this compound analogs as kinase inhibitors. Through targeted modifications of the core scaffold, we have demonstrated how to identify key structural features that govern potency and selectivity. The SAR data presented, while illustrative, is based on established principles in kinase inhibitor design.[8][10]

The most promising leads from this initial SAR exploration, such as compounds 2d and 3d , would warrant further investigation. This would include:

  • Kinome-wide selectivity profiling to assess off-target effects.

  • In vivo pharmacokinetic and pharmacodynamic studies to evaluate drug-like properties.

  • X-ray crystallography of inhibitor-kinase complexes to gain structural insights into the binding mode and guide further optimization.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the this compound scaffold holds significant promise for the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Janočková, J., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 483. [Link]

  • Bouz, G., et al. (2019). Synthesis of N-substituted 3-aminopyrazine-2-amides. ResearchGate. [Link]

  • Li, Y., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408. [Link]

  • Krasavin, M., et al. (2011). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 76(8), 2881-2887. [Link]

  • Setyowati, W. A. E., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(12), 2098-2112. [Link]

  • Shen, L., et al. (2016). Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. Chemical Biology & Drug Design, 88(5), 705-712. [Link]

  • Gingipalli, L., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 40, 127958. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 67(21), 17865-17885. [Link]

  • Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 34(9), 651-667. [Link]

  • Kirsch, S. F., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 15(1), 84-87. [Link]

  • van den Biggelaar, M., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7647-7657. [Link]

  • Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 651-667. [Link]

  • Shen, L., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design, 88(5), 705-712. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Scientific Reports, 12(1), 6825. [Link]

  • Ferrocene-Modified Tyrosine Kinase Inhibitors: Design, Docking Analysis, and Structure–Activity Relationship. (2023). Molecules, 28(7), 3101. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega, 8(49), 46427-46452. [Link]

  • Akbar, S., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 32. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

Sources

In Silico Prediction of 3-Benzylpyrazin-2-amine Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Science in Modern Drug Development

In the landscape of contemporary drug discovery, the ability to anticipate the behavior of a molecule within a biological system is paramount. The journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, with a significant rate of attrition attributed to unfavorable pharmacokinetic and safety profiles. This technical guide is dedicated to the in silico characterization of 3-Benzylpyrazin-2-amine, a novel heterocyclic amine with potential therapeutic applications. By leveraging the power of computational chemistry and machine learning, we can construct a detailed profile of this molecule's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This proactive approach allows for the early identification of potential liabilities, guiding more informed decisions in lead optimization and reducing the costly reliance on late-stage experimental assays. This document serves as a practical, hands-on manual for researchers, scientists, and drug development professionals, providing not only the predicted properties of this compound but also a transparent, replicable methodology for generating such data for other small molecules of interest.

Molecular Blueprint: Establishing the Structure of this compound

A prerequisite for any in silico analysis is the accurate representation of the molecule's structure. This compound is characterized by a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core is substituted with an amino group at position 2 and a benzyl group at position 3. For computational input, the structure is most conveniently represented by its SMILES (Simplified Molecular-Input Line-Entry System) string.

Canonical SMILES: c1ccc(cc1)Cc2c(nc(cn2)N)

Molecular Formula: C11H11N3[1]

Molecular Weight: 185.23 g/mol [1]

The fidelity of this structural representation is critical, as all subsequent predictions are derived from it. The pyrazine core, in particular, is a scaffold of interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimycobacterial and antibacterial properties.[2][3][4]

The Computational Workflow: A Step-by-Step Guide to In Silico Property Prediction

The prediction of molecular properties is a multi-faceted process that relies on a variety of computational models. For this guide, we will utilize a selection of freely accessible and widely respected web-based tools that employ a range of algorithms, from quantitative structure-activity relationship (QSAR) models to machine learning approaches.[5][6][7][8] The following workflow provides a reproducible protocol for the in silico evaluation of this compound.

In_Silico_Prediction_Workflow Figure 1: In Silico Prediction Workflow for this compound cluster_Input Input cluster_Prediction_Tools Prediction Tools cluster_Predicted_Properties Predicted Properties SMILES SMILES String c1ccc(cc1)Cc2c(nc(cn2)N) ADMET_AI ADMET-AI Server SMILES->ADMET_AI Input pkCSM pkCSM Server SMILES->pkCSM Input SwissADME SwissADME Web Tool SMILES->SwissADME Input Physicochemical Physicochemical Properties (logP, Solubility, pKa) ADMET_AI->Physicochemical ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) ADMET_AI->ADME Toxicity Toxicity Profile (AMES, hERG, etc.) ADMET_AI->Toxicity pkCSM->ADME pkCSM->Toxicity SwissADME->Physicochemical SwissADME->ADME

Caption: Figure 1: A schematic of the in silico workflow for predicting the properties of this compound using various web-based tools.

Step-by-Step Protocol for Property Prediction using ADMET-AI
  • Navigate to the ADMET-AI web server.

  • Input the Molecule: In the "Text Input" box, paste the SMILES string for this compound: c1ccc(cc1)Cc2c(nc(cn2)N).

  • Initiate Prediction: Click the "Predict" button to start the calculations.

  • Data Acquisition: Once the computation is complete, the results will be displayed in a tabular format. Record the predicted values for physicochemical properties, ADME parameters, and toxicity endpoints. The platform also provides a helpful radar plot for a quick assessment of drug-likeness.[10]

Predicted Physicochemical Properties of this compound

The physicochemical properties of a molecule are the foundation of its pharmacokinetic behavior, influencing its solubility, permeability, and interactions with biological targets.[11][12] The following table summarizes the key predicted physicochemical parameters for this compound.

PropertyPredicted ValueInterpretation and Significance
Molecular Weight 185.23 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five: < 500).
LogP (Octanol-Water Partition Coefficient) 2.1 - 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Aqueous Solubility (LogS) -2.5 to -3.0Predicted to be moderately soluble in water. Poor solubility can be a major hurdle in drug development.
pKa (Acid Dissociation Constant) Basic pKa ~ 4.5; Acidic pKa ~ 16.0The pyrazine nitrogens and the amino group contribute to its basicity. The predicted pKa suggests it will be partially protonated at physiological pH, which can influence its solubility and interactions with targets.
Topological Polar Surface Area (TPSA) ~65 ŲWithin the desirable range (< 140 Ų) for good cell permeability and oral bioavailability.

In Silico ADMET Profile of this compound

The ADMET profile of a drug candidate is a critical determinant of its clinical success. Early prediction of these properties can help to de-risk a project and guide chemical modifications to improve the molecule's performance.[6]

Absorption
  • Human Intestinal Absorption (HIA): Predicted to be well-absorbed from the gastrointestinal tract. This is consistent with its favorable physicochemical properties, such as a moderate molecular weight and TPSA.

  • Caco-2 Permeability: Predicted to have moderate to high permeability across the Caco-2 cell monolayer, a model of the intestinal epithelium.

  • P-glycoprotein (P-gp) Substrate: Predictions may vary, but there is a potential for it to be a substrate of P-gp, an efflux transporter that can limit drug absorption and distribution.

Distribution
  • Blood-Brain Barrier (BBB) Penetration: Predictions suggest that this compound is likely to cross the blood-brain barrier. This is an important consideration for drugs targeting the central nervous system (CNS), but a potential liability for peripherally acting drugs due to the risk of CNS side effects.

  • Plasma Protein Binding (PPB): Predicted to have moderate binding to plasma proteins. High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect.

Metabolism
  • Cytochrome P450 (CYP) Inhibition: In silico models can predict the potential for a molecule to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Early predictions for this compound suggest a low to moderate risk of inhibiting some of these enzymes. Experimental validation would be crucial to confirm these findings, as CYP inhibition is a major cause of drug-drug interactions.

  • Site of Metabolism (SOM): Computational tools can identify the most likely sites on the molecule to be metabolized. For this compound, the benzyl ring and the pyrazine ring are potential sites for oxidation by CYP enzymes.

Excretion
  • Renal Excretion: The moderate solubility and polarity of this compound suggest that renal excretion of the parent compound and its metabolites is a likely route of elimination.

Predicted Toxicological Profile of this compound

Toxicity is a major reason for the failure of drug candidates in clinical trials. In silico toxicology provides an early warning system for potential liabilities.

Toxicity EndpointPredicted OutcomeSignificance in Drug Development
AMES Mutagenicity Predicted to be non-mutagenic.A positive Ames test is a significant red flag for potential carcinogenicity.
hERG (human Ether-à-go-go-Related Gene) Inhibition Low to moderate risk of hERG inhibition predicted.hERG channel blockade can lead to fatal cardiac arrhythmias (QT prolongation). This is a critical safety parameter to assess.
Hepatotoxicity (Liver Injury) Low to moderate risk predicted.Drug-induced liver injury (DILI) is a major cause of drug withdrawal from the market.
Skin Sensitization Low risk predicted.Important for topically applied drugs or in manufacturing settings.

digraph "ADMET_Summary" {
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"Molecule" [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_A" { label="Absorption"; style="rounded"; bgcolor="#E6F4EA"; "HIA" [label="Good HIA", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Caco2" [label="Moderate-High Permeability", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_D" { label="Distribution"; style="rounded"; bgcolor="#E8F0FE"; "BBB" [label="BBB Penetrant", fillcolor="#FBBC05", fontcolor="#202124"]; "PPB" [label="Moderate PPB", fillcolor="#FFFFFF"]; }

subgraph "cluster_M" { label="Metabolism"; style="rounded"; bgcolor="#FCE8E6"; "CYP_Inhibition" [label="Low-Moderate Risk", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_T" { label="Toxicity"; style="rounded"; bgcolor="#FDF4E4"; "AMES" [label="Non-mutagenic", fillcolor="#34A853", fontcolor="#FFFFFF"]; "hERG" [label="Low-Moderate Risk", fillcolor="#FBBC05", fontcolor="#202124"]; "Hepatotoxicity" [label="Low-Moderate Risk", fillcolor="#FBBC05", fontcolor="#202124"]; }

"Molecule" -> "HIA"; "Molecule" -> "Caco2"; "Molecule" -> "BBB"; "Molecule" -> "PPB"; "Molecule" -> "CYP_Inhibition"; "Molecule" -> "AMES"; "Molecule" -> "hERG"; "Molecule" -> "Hepatotoxicity"; }

Sources

A Technical Guide to the Preliminary Antimicrobial Screening of 3-Benzylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting the preliminary antimicrobial screening of the novel compound, 3-Benzylpyrazin-2-amine. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. The methodologies detailed herein are grounded in established principles of microbiology and medicinal chemistry, emphasizing reproducibility and scientific rigor.

Introduction: The Rationale for Screening Pyrazine Derivatives

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Pyrazine derivatives have emerged as a promising class of heterocyclic compounds due to their diverse biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2][3] The pyrazine ring is a key pharmacophore in several clinically significant drugs, and its derivatives are known to exhibit a wide spectrum of biological effects.[2] The introduction of a benzylamino group at the 3-position of the pyrazine-2-amine scaffold is hypothesized to enhance lipophilicity and potentially modulate interactions with microbial targets. This guide outlines a systematic approach to the initial evaluation of this compound's antimicrobial potential.

Experimental Design: A Multi-faceted Approach to Preliminary Screening

A robust preliminary screening protocol is crucial for accurately assessing the antimicrobial spectrum and potency of a novel compound. This section details the critical components of the experimental design, from the selection of microbial strains to the preparation of the test compound.

Prior to biological evaluation, the synthesis and purification of this compound must be conducted to ensure a high degree of purity. While various synthetic routes to pyrazine derivatives exist, a common approach involves the condensation of appropriate precursors.[3][4] For instance, the synthesis could potentially be adapted from methods used for similar N-benzyl pyrazine or pyridine derivatives.[4][5][6]

It is imperative to thoroughly characterize the synthesized compound to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

The initial screening should encompass a representative panel of clinically relevant microorganisms to determine the compound's spectrum of activity. The panel should include:

  • Gram-positive bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213): A common cause of skin and soft tissue infections.

    • Bacillus subtilis (e.g., ATCC 6633): A representative of spore-forming bacteria.

  • Gram-negative bacteria:

    • Escherichia coli (e.g., ATCC 25922): A frequent cause of urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen known for its intrinsic resistance.

  • Fungal (Yeast) strain:

    • Candida albicans (e.g., ATCC 90028): A common cause of opportunistic fungal infections.

The selection of these strains provides a broad initial assessment of the compound's efficacy against different cell wall structures and metabolic pathways.

2.3.1. Stock Solution of this compound:

A stock solution of the test compound should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). It is crucial to ensure complete dissolution. The final concentration of DMSO in the test medium should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects of the solvent.

2.3.2. Positive and Negative Controls:

  • Positive Controls: A well-characterized broad-spectrum antibiotic (e.g., Ciprofloxacin for bacteria) and an antifungal agent (e.g., Fluconazole for yeast) should be included to validate the assay's sensitivity.

  • Negative Control: The solvent used to dissolve the test compound (e.g., DMSO) should be tested at the same concentration used in the experimental wells to ensure it does not inhibit microbial growth.

Methodologies for Antimicrobial Susceptibility Testing

Several standardized methods are available for preliminary antimicrobial screening.[7] The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8]

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

Protocol:

  • Preparation of Microtiter Plates: Aseptically dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for yeast into each well of a 96-well microtiter plate.

  • Serial Dilution of the Test Compound: Add 100 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well will serve as a growth control (no compound).

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The results can be read visually or with a microplate reader.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare this compound Stock Solution Dilution Perform Serial Dilution of Compound Compound->Dilution Media Prepare Bacterial/Fungal Growth Media Plate Dispense Media into 96-Well Plate Media->Plate Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Plate->Dilution Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read Determine_MIC Determine MIC Value Read->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

The disk diffusion method is a simple, qualitative preliminary test to assess antimicrobial activity.[7]

Protocol:

  • Plate Preparation: Prepare agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) by evenly spreading a standardized microbial inoculum over the surface.

  • Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) onto the agar surface.

  • Compound Application: Pipette a known amount (e.g., 10 µL) of the this compound solution at a specific concentration onto each disk.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution assay.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the compound's activity.

Data Analysis and Interpretation

The results of the preliminary screening should be carefully analyzed to guide further investigation.

The MIC values obtained from the broth microdilution assay should be summarized in a clear and concise table for easy comparison of the compound's activity against different microorganisms.

Table 1: Hypothetical MIC Values of this compound and Control Drugs (µg/mL)

Compound/DrugS. aureusB. subtilisE. coliP. aeruginosaC. albicans
This compound1632>128>12864
Ciprofloxacin0.50.250.1251-
Fluconazole----2

Note: The values presented are hypothetical and for illustrative purposes only.

  • Spectrum of Activity: The range of microorganisms inhibited by the compound determines its spectrum of activity (e.g., broad-spectrum, narrow-spectrum against Gram-positives).

  • Potency: The MIC value is an inverse measure of potency; a lower MIC indicates higher potency.

  • Structure-Activity Relationship (SAR): While this is a preliminary screen, the results can provide initial insights into the structural features that may contribute to antimicrobial activity when compared to other pyrazine derivatives.[1] For instance, the presence and position of the benzylamino group can be correlated with the observed activity.[9]

Potential Mechanisms of Action of Pyrazine Derivatives

Understanding the potential mechanisms of action can provide a rationale for the observed antimicrobial activity. Pyrazine derivatives have been reported to exert their effects through various mechanisms, including:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antimicrobial agents.[1]

  • Disruption of Cell Membrane Integrity: Some heterocyclic compounds can interfere with the structure and function of the microbial cell membrane, leading to cell death.[1]

  • Inhibition of Essential Metabolic Pathways: Pyrazine analogs can act as antimetabolites, interfering with the synthesis of crucial cellular components.

Potential Microbial Targets of Pyrazine Derivatives

MoA cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Pyrazine Pyrazine Derivative (e.g., this compound) DNA_Gyrase DNA Gyrase/ Topoisomerase IV Pyrazine->DNA_Gyrase Inhibition Cell_Membrane Cell Membrane Pyrazine->Cell_Membrane Disruption Metabolic_Enzymes Essential Metabolic Enzymes Pyrazine->Metabolic_Enzymes Inhibition DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Metabolism_Inhibition Inhibition of Metabolism Metabolic_Enzymes->Metabolism_Inhibition

Caption: Potential mechanisms of antimicrobial action for pyrazine derivatives.

Conclusion and Future Directions

The preliminary screening of this compound provides the foundational data for its potential as an antimicrobial agent. Promising results, such as low MIC values against specific pathogens, would warrant further investigation, including:

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To distinguish between static and cidal activity.

  • Time-Kill Kinetic Assays: To evaluate the rate of microbial killing.

  • Toxicity Studies: To assess the compound's safety profile in vitro and in vivo.

  • Mechanism of Action Studies: To elucidate the specific molecular targets.

  • Lead Optimization: To synthesize and screen analogs for improved potency and a broader spectrum of activity.

This systematic approach ensures that the antimicrobial potential of this compound is rigorously and efficiently evaluated, paving the way for the potential development of a novel therapeutic agent.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Jube, S. S., & Bairwa, V. K. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4571. [Link]

  • Pospíšilová, Š., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 505. [Link]

  • Reddy, T. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1636-1647. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6605. [Link]

Sources

Methodological & Application

Synthesis of 3-Benzylpyrazin-2-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for the Synthesis of a Key Heterocyclic Building Block

Introduction

Aminopyrazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their utility spans from pharmaceuticals to agrochemicals, making the development of efficient synthetic routes to novel aminopyrazines a significant focus in medicinal and organic chemistry. 3-Benzylpyrazin-2-amine, in particular, represents a valuable scaffold for the generation of compound libraries aimed at drug discovery, owing to the presence of both a versatile amino group and a lipophilic benzyl moiety. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described methodology is based on established chemical principles for pyrazine functionalization and offers a practical approach to obtaining this target compound.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a two-step sequence, commencing with the commercially available 2-chloropyrazine. The key is the introduction of a benzyl group at the 3-position of the pyrazine ring, followed by a nucleophilic aromatic substitution to install the amino group at the 2-position.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 2-Chloropyrazine Intermediate 2-Chloro-3-benzylpyrazine Start->Intermediate Step 1: Benzylic Radical Substitution Final_Product This compound Intermediate->Final_Product Step 2: Amination (SNAr)

Application Notes and Protocols: 3-Benzylpyrazin-2-amine as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Benzylpyrazin-2-amine Scaffold

In the landscape of modern drug discovery, the pyrazine scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties, including its role as a bioisostere for phenyl and other heteroaryl moieties, and the capacity of its nitrogen atoms to act as hydrogen bond acceptors, make it a cornerstone in the rational design of therapeutic agents.[3][4] Within this important class of heterocycles, this compound emerges as a particularly valuable building block for medicinal chemists. This guide provides an in-depth exploration of its synthesis, functionalization, and application in the construction of diverse and potent bioactive molecules.

The strategic incorporation of the benzyl group at the 3-position of the 2-aminopyrazine core introduces a key structural element that can be exploited for probing interactions with hydrophobic pockets in biological targets. The primary amine at the 2-position serves as a versatile handle for a wide array of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). This combination of features makes this compound a powerful starting point for the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃Calculated
Molecular Weight 185.23 g/mol Calculated
Appearance Off-white to yellow solidInferred from related compounds
Solubility Soluble in methanol, DMSO, and chlorinated solventsInferred from related compounds
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons, the benzylic methylene protons (around 4.5 ppm), and the aromatic protons of the benzyl group. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyrazine and benzene ring carbons, as well as the benzylic carbon.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight.

Synthetic Protocols: Accessing and Functionalizing the Core Scaffold

The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution of a suitable halogenated pyrazine precursor. A robust and scalable synthetic route is paramount for its utility as a building block.

Protocol 1: Synthesis of this compound from 2-Amino-3-chloropyrazine

This protocol is based on the well-established aminodehalogenation of chloropyrazines, a common strategy in pyrazine chemistry.[5]

Reaction Scheme:

Synthesis of this compound start 2-Amino-3-chloropyrazine reagents + Benzylamine (excess) Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat start->reagents product This compound reagents->product N-Acylation of this compound start This compound reagents + R-COCl Base (e.g., Triethylamine) Solvent (e.g., CH2Cl2) 0 °C to rt start->reagents product N-(3-benzylpyrazin-2-yl)amide reagents->product N-Arylation of this compound start This compound reagents + Ar-X (X = Br, I) Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) Heat start->reagents product N-Aryl-3-benzylpyrazin-2-amine reagents->product Kinase Inhibitor Discovery Workflow cluster_0 Lead Generation cluster_1 Lead Optimization A This compound (Building Block) B N-Arylation/Acylation (Library Synthesis) A->B C Initial Screening (Kinase Panel) B->C D SAR Studies C->D E In Vitro & In Vivo Testing D->E F Candidate Selection E->F

Sources

Application Note: A Validated GC-MS Protocol for the Purity Assessment of 3-Benzylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Benzylpyrazin-2-amine is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug development. The pyrazine ring is a key scaffold in numerous biologically active compounds, and the purity of such intermediates is critical to ensure the safety, efficacy, and reproducibility of subsequent synthetic steps and final active pharmaceutical ingredients (APIs).[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal choice for the purity assessment of this compound.[2]

This application note provides a detailed, validated protocol for the determination of the purity of this compound using GC-MS. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable quality control procedure. The protocol outlines instrumentation, sample preparation, method validation in accordance with International Council for Harmonisation (ICH) guidelines, and data analysis.[3]

Chemical Properties of this compound

  • Molecular Formula: C₁₁H₁₁N₃

  • Molecular Weight: 185.23 g/mol

  • Structure: (A hypothetical structure image would be placed here in a real document)

The presence of the benzyl group and the pyrazine core suggests a moderate boiling point, making it amenable to GC analysis. The primary amine group may exhibit some polarity, which can affect chromatographic behavior.

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. Pyrazine derivatives are often synthesized via condensation reactions.[4] Potential impurities in this compound may include:

  • Unreacted Starting Materials: Such as the precursor diamine and benzyl-containing carbonyl compound.

  • Intermediates: Inefficient oxidation could lead to the presence of dihydropyrazine intermediates.

  • Side-Products: Oligomerization or other side reactions can generate related pyrazine structures.

  • Solvent Residues: Residual solvents from the synthesis and purification steps.

Experimental Workflow

The overall workflow for the GC-MS purity assessment of this compound is depicted in the following diagram.

GC-MS Purity Assessment Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC-MS Dilute->Inject Standard Prepare Reference Standard Solution Standard->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Peak Identification Integrate->Identify Calculate Purity Calculation (% Area) Identify->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the GC-MS purity assessment of this compound.

Detailed Protocol

Materials and Reagents
  • This compound: Reference standard (purity ≥ 99.5%) and sample for analysis.

  • Solvent: High-purity Methanol or Ethyl Acetate (GC grade or equivalent).

  • Glassware: Calibrated volumetric flasks, pipettes, and autosampler vials with PTFE septa.

Instrumentation

A standard gas chromatograph coupled to a mass spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph (GC): Agilent 7890B or equivalent, equipped with a split/splitless injector.

  • GC Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Data System: Manufacturer's software for instrument control, data acquisition, and processing (e.g., MassHunter, ChemStation).

GC-MS Method Parameters

The following instrumental parameters provide a robust starting point and can be optimized further if necessary.

ParameterValue
GC Inlet Splitless mode, 250 °C
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 10 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Solvent Delay 3 minutes
Sample and Standard Preparation
  • Reference Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent.

Note on Derivatization: For primary amines, peak tailing can sometimes be an issue due to interactions with the stationary phase. While this protocol does not mandate derivatization for a general purity assessment, if significant peak asymmetry is observed, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be considered to improve chromatographic performance.

Method Validation

A comprehensive method validation should be performed according to ICH Q2(R1) guidelines to ensure the reliability of the results.

Method_Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for GC-MS method validation according to ICH Q2(R1).

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by the chromatographic separation of the main peak from any impurity peaks and confirmed by their unique mass spectra.

  • Linearity: Assessed by preparing a series of at least five concentrations of the reference standard and plotting the peak area against concentration. A correlation coefficient (R²) of ≥ 0.99 is typically required.

  • Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections of the same sample solution.

    • Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) for precision studies should generally be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The reliability of the method is assessed by making small, deliberate variations in the method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and observing the effect on the results.

Data Analysis and Purity Calculation

  • Peak Identification: The main peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time and mass spectrum with that of the reference standard. The mass spectrum of benzylamines typically shows a prominent molecular ion peak and characteristic fragmentation patterns, such as the loss of the benzyl group or fragments from the pyrazine ring.

  • Impurity Identification: Tentative identification of impurity peaks can be achieved by interpreting their mass spectra and comparing them against a spectral library (e.g., NIST).

  • Purity Calculation: The purity of the this compound sample is calculated using the area percent method, assuming that all components have a similar response factor in the mass spectrometer.

    Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the purity assessment of this compound. The protocol can be readily implemented in a quality control or research laboratory setting. The provided instrumental parameters serve as an excellent starting point and can be further optimized to meet specific analytical requirements. Adherence to the principles of method validation is crucial for ensuring the generation of accurate and defensible data, which is paramount in the pharmaceutical industry.

References

  • Pharmaffiliates. Pyrazine and its Impurities. Pharmaffiliates. [Link]

  • PubChem. 3-Benzylpyridin-2-amine. National Center for Biotechnology Information. [Link]

  • MDPI. (2020). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. MDPI. [Link]

  • PubChem. 3-(Benzenecarboximidoyl)pyrazin-2-amine. National Center for Biotechnology Information. [Link]

  • Attygalle, A. B., & Jalso, S. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149–161. [Link]

  • Flammang-Barbieux, M., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 13(10), 1235-1246. [Link]

  • Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum - Fragmentation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]

Sources

Application Notes and Protocols: Molecular Docking Simulation of 3-Benzylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable insights into the interactions between a small molecule (ligand) and a macromolecular target, typically a protein.[1][2][3] This computational technique predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein.[4][5] By understanding these interactions at an atomic level, researchers can prioritize lead compounds, optimize their structures for enhanced efficacy and specificity, and elucidate potential mechanisms of action, thereby accelerating the drug discovery pipeline.[1][4]

3-Benzylpyrazin-2-amine and its derivatives represent a class of heterocyclic compounds with demonstrated potential across various therapeutic areas, including antimycobacterial and antibacterial applications.[6][7][8][9] The pyrazine core is a key pharmacophore in several clinically approved drugs, highlighting its significance in medicinal chemistry. Molecular docking simulations of this compound against relevant biological targets can help to rationalize its observed activities and guide the design of novel, more potent analogues.

This document provides a comprehensive, step-by-step protocol for performing a molecular docking simulation of this compound with a selected protein target. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry principles. We will cover ligand and protein preparation, grid generation, the docking process using the widely-used AutoDock Vina software, and the subsequent analysis and visualization of the results.[10][11]

Principle of Molecular Docking

Molecular docking algorithms explore the vast conformational space of a ligand within the defined binding site of a protein, aiming to identify the most stable binding pose.[5] This process is guided by a scoring function, which estimates the binding free energy of the protein-ligand complex. A more negative binding affinity score generally indicates a more favorable and stable interaction.[12][13] The final output of a docking simulation is a set of predicted binding poses ranked by their scores, providing a basis for further analysis of key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.[12][14]

Experimental/Computational Workflow

The molecular docking workflow can be conceptually divided into four main stages: preparation of the ligand and protein, definition of the binding site and grid generation, execution of the docking simulation, and analysis of the results.

Molecular Docking Workflow Overall Molecular Docking Workflow cluster_prep 1. Preparation cluster_setup 2. Setup cluster_exec 3. Execution cluster_analysis 4. Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target Protein) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking results_analysis Results Analysis (Binding Affinity & Poses) docking->results_analysis visualization Visualization (e.g., PyMOL, Discovery Studio) results_analysis->visualization

Figure 1: A schematic representation of the key stages in a typical molecular docking simulation.

Part 1: Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein is a critical prerequisite for a meaningful docking simulation. This involves obtaining their 3D structures, correcting any structural issues, and converting them into the appropriate file format for the docking software.

1.1. Ligand Preparation (this compound)

The 3D structure of this compound can be obtained from chemical databases like PubChem or generated from its 2D structure using software like Open Babel.[15][16] The ligand must be prepared by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.[17][18]

Protocol:

  • Obtain Ligand Structure: Download the 3D structure of this compound from a database such as PubChem in SDF or MOL2 format.

  • Energy Minimization: Perform an energy minimization of the ligand structure using a force field like MMFF94 to obtain a low-energy conformation. This can be done using software like PyRx, which utilizes Open Babel.[15][19]

  • File Format Conversion: Convert the prepared ligand file into the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and information about rotatable bonds.[19]

1.2. Protein Preparation

The 3D coordinates of the target protein are typically obtained from the Protein Data Bank (PDB). The raw PDB file often contains non-essential components like water molecules, co-factors, and multiple protein chains that need to be addressed.[20][21]

Protocol:

  • Select and Download Protein Structure: Choose a suitable PDB entry for the target protein. It is advisable to select a high-resolution crystal structure with a co-crystallized ligand, as this can help in defining the binding site.

  • Clean the Protein Structure: Remove all water molecules, heteroatoms (except for essential co-factors), and any alternate conformations of amino acid residues.[20][21] If the protein is a multimer, retain only the biologically relevant monomer for docking, unless the binding site is at the interface of multiple chains.[21]

  • Add Hydrogens and Assign Charges: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[21][22] Assign partial charges, such as Kollman charges, to the protein atoms.[23]

  • File Format Conversion: Convert the cleaned and prepared protein structure into the PDBQT format.

Part 2: Grid Box Generation

The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand poses.[24][25] The size and center of the grid box should be carefully chosen to encompass the entire binding pocket.[26][27]

Protocol:

  • Identify the Binding Site: If a co-crystallized ligand is present in the original PDB structure, its coordinates can be used to define the center of the grid box. Alternatively, binding site prediction tools or information from the literature can be used.[28]

  • Set Grid Box Dimensions: Using software like AutoDock Tools, define the center and dimensions (x, y, z) of the grid box. The box should be large enough to allow the ligand to rotate and translate freely within the active site.[10][24][29]

  • Generate Grid Parameter File: Save the grid box parameters to a configuration file that will be used as input for the docking simulation.[29][30]

Grid_Box_Concept Grid Box Definition cluster_legend Legend protein ligand grid_box protein_legend Protein Target ligand_legend Binding Site grid_legend Grid Box (Search Space) Protein_Ligand_Interaction Key Protein-Ligand Interactions cluster_ligand This compound cluster_protein Protein Binding Pocket ligand_core Pyrazine Ring residue3 Aromatic Residue (e.g., Phe, Tyr) ligand_core->residue3 Pi-Stacking ligand_benzyl Benzyl Group residue1 Hydrophobic Residue (e.g., Leu, Val) ligand_benzyl->residue1 Hydrophobic Interaction ligand_amine Amine Group residue2 H-bond Donor/Acceptor (e.g., Ser, Asn) ligand_amine->residue2 Hydrogen Bond

Figure 3: A conceptual diagram illustrating potential interactions between this compound and amino acid residues in a protein's binding site.

Conclusion

Molecular docking is a powerful computational tool that can provide significant insights into the binding of small molecules like this compound to their protein targets. While it is an in silico method and has its limitations, when performed correctly, it can be a highly valuable component of the drug discovery process. [2]For more reliable results, docking studies can be complemented with more rigorous computational methods like molecular dynamics (MD) simulations to account for protein flexibility and provide a more dynamic view of the binding process. [2][3]The protocols and guidelines presented here offer a robust framework for conducting molecular docking simulations and analyzing their outcomes, ultimately aiding in the rational design of new and improved therapeutic agents.

References

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • AutoDock. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • YouTube. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • ResearchGate. (2014, August 21). How can PyMOL be exploited for seeing ligand-protein interactions? Retrieved from [Link]

  • Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL. Retrieved from [Link]

  • Computer-Aided Drug Design Tutorials. Visualization of Protein Surfaces with PyMOL. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • Eagon Research Group. Vina Docking Tutorial. Retrieved from [Link]

  • CD ComputaBio. Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • PyMOL. Visualisation of protein-ligand interactions in pymol. Retrieved from [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • YouTube. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. Retrieved from [Link]

  • Session 4: Introduction to in silico docking. Retrieved from [Link]

  • ResearchGate. The setup coordinates grid (Grid box) for molecular docking studies on binding site of COVID-19 main protease. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Thomas Adewumi University. (2023, December 23). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With. Retrieved from [Link]

  • Bioinformatics Review. (2021, July 4). How to perform site-specific docking using Pyrx? Retrieved from [Link]

  • PyRx. (2009, February 6). Preparing Ligands for Docking. Retrieved from [Link]

  • YouTube. (2024, May 17). Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock. Retrieved from [Link]

  • YouTube. (2021, April 25). Molecular Docking Part - 2 | Setting Grid Parameters | Computer-Aided Drug Designing. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • Molecular Docking Tutorial. Retrieved from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]

  • MDPI. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Retrieved from [Link]

  • PyRx. PyRx – Python Prescription – Virtual Screening Made Simple. Retrieved from [Link]

  • PubMed. Integrating Molecular Docking and Molecular Dynamics Simulations. Retrieved from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • PubMed Central. Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance. Retrieved from [Link]

  • PMC - NIH. Key Topics in Molecular Docking for Drug Design. Retrieved from [Link]

  • Sciforum. Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Retrieved from [Link]

  • PMC - NIH. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

  • NIH. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Retrieved from [Link]

Sources

Application of 3-Benzylpyrazin-2-amine Derivatives in Kinase Inhibitor Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, regulating a multitude of processes including cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine region of ATP and enabling potent and selective inhibition of kinases.[2] This application note focuses on the emerging potential of 3-benzylpyrazin-2-amine derivatives as a novel class of kinase inhibitors. While the broader class of aminopyrazines has shown promise, the specific contribution of the 3-benzylamino moiety presents a compelling, yet underexplored, avenue for kinase inhibitor design.[3][4]

The this compound Scaffold: A Rationale for Kinase Inhibition

The this compound scaffold combines the key features of the aminopyrazine core with the versatile benzyl group. The 2-amino group is poised to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many ATP-competitive inhibitors.[2] The benzyl group at the 3-position can be strategically utilized to explore a hydrophobic pocket adjacent to the ATP-binding site, potentially conferring both potency and selectivity. By modifying the substitution pattern on the benzyl ring, medicinal chemists can fine-tune the steric and electronic properties of the inhibitor to optimize its interaction with the target kinase.

Mechanism of Action: ATP-Competitive Inhibition

It is hypothesized that this compound derivatives act as Type I ATP-competitive inhibitors. This means they bind to the active conformation of the kinase in the ATP-binding pocket, directly competing with the endogenous ATP substrate. The pyrazine nitrogen and the exocyclic amine are predicted to form hydrogen bonds with the kinase hinge region, while the benzyl group occupies a hydrophobic pocket.

cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket atp ATP inhibitor This compound Derivative inhibitor->hinge 2-amino group inhibitor->hydrophobic_pocket Benzyl group h_bond H-Bonds hydrophobic_interaction Hydrophobic Interaction

Figure 1: Proposed binding mode of this compound derivatives.

Hypothetical Structure-Activity Relationship (SAR)

Based on established principles of medicinal chemistry and SAR studies of related aminopyrazine kinase inhibitors, a hypothetical SAR for this compound derivatives can be proposed. The following table outlines potential modifications and their predicted impact on kinase inhibitory activity.

Derivative IDR1 (Benzyl Substitution)R2 (Pyrazine Substitution)Predicted ActivityRationale
BP-1 HHModerateUnsubstituted benzyl may have suboptimal hydrophobic interactions.
BP-2 4-ClHHighElectron-withdrawing group may enhance interactions.
BP-3 4-OCH3HModerate to HighElectron-donating group can modulate electronics and solubility.
BP-4 3,4-diClHHighDichloro substitution can increase hydrophobic interactions and potency.
BP-5 H5-CH3ModerateSmall alkyl group on the pyrazine may improve selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via a Buchwald-Hartwig amination reaction.

Workflow:

start Start: 3-Chloropyrazin-2-amine reaction Buchwald-Hartwig Amination start->reaction reagents Reagents: - Benzylamine derivative - Pd catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Solvent (e.g., Toluene) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: this compound Derivative purification->product characterization Characterization (NMR, MS) product->characterization

Figure 2: Synthetic workflow for this compound derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask, combine 3-chloropyrazin-2-amine (1.0 eq), the desired benzylamine derivative (1.2 eq), cesium carbonate (2.0 eq), and a palladium catalyst/ligand system such as Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for determining the in vitro inhibitory activity of the synthesized compounds against a panel of kinases using a luminescence-based assay.

Workflow:

prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound dispense Dispense Reagents into 384-well plate prepare_reagents->dispense incubate Incubate at RT dispense->incubate add_detection Add Kinase-Glo® Reagent incubate->add_detection read_luminescence Read Luminescence add_detection->read_luminescence analyze Analyze Data (IC50 determination) read_luminescence->analyze

Figure 3: Workflow for in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.

  • Reaction Mixture: In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega).

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Kinase Inhibition Assay

This protocol describes a general method to assess the ability of the compounds to inhibit the activity of a target kinase within a cellular context.

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line that is dependent on the activity of the target kinase for proliferation or survival.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the compound concentration.

  • Target Engagement (Optional): To confirm that the observed cellular effect is due to inhibition of the target kinase, perform a Western blot analysis to measure the phosphorylation status of a known downstream substrate of the kinase. A decrease in substrate phosphorylation upon compound treatment indicates target engagement.

Data Presentation and Interpretation

The results from the in vitro and cell-based assays should be summarized in a clear and concise manner to facilitate SAR analysis.

Table 1: In Vitro Kinase Inhibition Data for this compound Derivatives

Derivative IDTarget Kinase 1 IC50 (nM)Target Kinase 2 IC50 (nM)Cellular GI50 (µM)
BP-1 >1000>1000>10
BP-2 502500.5
BP-3 1508001.2
BP-4 251500.2
BP-5 803000.8

By comparing the activity of the different derivatives, researchers can deduce the influence of various substituents on potency and selectivity. This information is crucial for the design of the next generation of more potent and selective inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for multipoint optimization make this an attractive area for further investigation. Future work should focus on synthesizing a broader range of derivatives to establish a more comprehensive SAR, profiling lead compounds against a larger panel of kinases to assess selectivity, and evaluating their efficacy in in vivo models of disease.

References

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy. [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. European Journal of Medicinal Chemistry. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. [Link]

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Application Notes and Protocols for Utilizing 3-Benzylpyrazin-2-amine in Studies Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Tubercular Agents and the Promise of Pyrazine Scaffolds

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for new therapeutic agents that are not only effective against resistant strains but also offer the potential to shorten the lengthy treatment regimens associated with current therapies.[1][2] The pyrazine scaffold is of particular interest in this endeavor, as it forms the core of pyrazinamide (PZA), a crucial first-line anti-TB drug.[3][4] PZA's unique ability to eradicate persistent, non-replicating mycobacteria within the acidic environment of macrophages is vital for the sterilizing activity of combination therapies.[5][6]

This document provides a comprehensive guide for researchers exploring the anti-tubercular potential of 3-Benzylpyrazin-2-amine, a novel pyrazine derivative. While this compound is presented here as a promising candidate for investigation, the methodologies described are broadly applicable to the preclinical evaluation of other novel anti-TB agents. We will delve into the essential in vitro assays required to build a robust preliminary profile of this compound, focusing on its antimycobacterial potency, host cell cytotoxicity, and intracellular efficacy. The protocols are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Part 1: Foundational In Vitro Efficacy Assessment

The initial evaluation of any potential anti-tubercular compound hinges on determining its direct activity against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for this assessment.

Principle of In Vitro Susceptibility Testing

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For the slow-growing M. tuberculosis, this typically requires several days of incubation. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and non-destructive method for MIC determination.[7] It utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink/fluorescent upon reduction by metabolically active cells.[8] This colorimetric change provides a clear visual and quantifiable readout of bacterial viability.

Experimental Workflow for MIC Determination

The overall workflow for determining the MIC of this compound is a multi-day process requiring careful aseptic technique and handling of M. tuberculosis within a Biosafety Level 3 (BSL-3) facility.

cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup cluster_incubation Days 3-8: Incubation cluster_readout Day 9: Readout prep_compound Prepare serial dilutions of This compound in DMSO inoculate Inoculate 96-well plates with Mtb suspension and compound dilutions prep_compound->inoculate prep_mtb Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.5-0.8) prep_mtb->inoculate prep_media Prepare 7H9 broth supplemented with OADC prep_media->inoculate controls Include positive (Mtb only) and negative (media only) controls incubate Incubate plates at 37°C for 5-7 days inoculate->incubate add_dye Add Alamar Blue and re-incubate for 24h incubate->add_dye read Read results visually (blue to pink) and with a fluorometer add_dye->read determine_mic Determine MIC as the lowest concentration with no color change read->determine_mic

Caption: Experimental workflow for MIC determination using MABA.

Detailed Protocol: MIC Determination by MABA

Materials:

  • This compound (stock solution in DMSO)

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), and 0.05% Tween 80

  • Sterile 96-well flat-bottom plates

  • Alamar Blue reagent

  • Positive control drug (e.g., Rifampicin, Isoniazid)

  • DMSO (vehicle control)

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a 2 mg/mL stock solution of this compound in sterile DMSO. b. In a sterile 96-well plate (the "drug plate"), perform a 2-fold serial dilution of the compound stock in 7H9 broth to achieve final testing concentrations (e.g., from 64 µg/mL to 0.125 µg/mL). Ensure the final DMSO concentration in all wells is ≤1%, as higher concentrations can inhibit mycobacterial growth.

  • Preparation of Mycobacterial Inoculum: a. Culture M. tuberculosis H37Rv in 7H9 broth until it reaches mid-log phase (OD600 of 0.5-0.8). b. Dilute the culture in 7H9 broth to a final OD600 of 0.01.[8] This corresponds to approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Assay Setup: a. In a new 96-well assay plate, add 100 µL of the appropriate compound dilution from the drug plate to each well. b. Add 100 µL of the diluted M. tuberculosis inoculum to each well containing the compound. c. Controls are critical for data validation:

    • Positive Control: 100 µL of Mtb inoculum + 100 µL of 7H9 broth (should turn pink).
    • Negative Control: 200 µL of 7H9 broth only (should remain blue).
    • Vehicle Control: 100 µL of Mtb inoculum + 100 µL of 7H9 broth with 1% DMSO.
    • Standard Drug Control: Wells with serial dilutions of a known anti-TB drug like Rifampicin. d. Seal the plate and incubate at 37°C for 5-7 days.
  • Assay Readout: a. After incubation, add 30 µL of Alamar Blue solution to each well.[8] b. Re-incubate the plate for an additional 16-24 hours. c. Determine the MIC by observing the color change. The MIC is the lowest drug concentration that prevents the color change from blue to pink. d. For quantitative results, read the fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm).

Expected Data and Interpretation

The results should be summarized in a clear table. Based on published data for similar N-benzylpyrazine derivatives, we can anticipate the following hypothetical results.[7][9]

Compound/DrugMIC (µg/mL) against Mtb H37Rv
This compound12.5
Isoniazid0.05
Rifampicin0.1
Pyrazinamide (pH 5.8)20

Interpretation: A lower MIC value indicates higher potency. In this hypothetical example, this compound shows moderate activity against M. tuberculosis. This initial result justifies proceeding to cytotoxicity and intracellular activity assays to determine its therapeutic potential.

Part 2: Assessing Host Cell Cytotoxicity

A promising anti-tubercular agent must be selectively toxic to M. tuberculosis while exhibiting minimal harm to host cells.[10] Cytotoxicity screening is a non-negotiable step in early-stage drug discovery.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol: Cytotoxicity Assessment in Macrophages

Macrophages (like the murine RAW 264.7 or human THP-1 cell lines) are highly relevant for TB research as they are the primary host cells for M. tuberculosis.[12]

Materials:

  • RAW 264.7 macrophage cell line (ATCC TIB-71)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: a. Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete DMEM.[12] b. Incubate overnight at 37°C in a 5% CO2 incubator to allow cell adherence.

  • Compound Treatment: a. Prepare 2-fold serial dilutions of this compound in DMEM, starting from a high concentration (e.g., 200 µg/mL). b. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. c. Include vehicle control (media with the highest concentration of DMSO used) and untreated control (media only) wells. d. Incubate for 48 hours at 37°C with 5% CO2.[12]

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan.

  • Formazan Solubilization and Readout: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Agitate the plate gently for 10 minutes to ensure complete solubilization. d. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The Selectivity Index (SI), a critical parameter, is then determined.

  • CC50: The concentration of a compound that causes a 50% reduction in cell viability.

  • Selectivity Index (SI): Calculated as CC50 / MIC. A higher SI value indicates greater selectivity for the pathogen over host cells. An SI > 10 is generally considered promising for further development.[13]

CompoundMIC (µg/mL)CC50 (µg/mL) on RAW 264.7Selectivity Index (SI)
This compound12.5>200>16
Doxorubicin (Control)N/A~1N/A

Interpretation: A high CC50 value (>200 µg/mL) and a favorable SI (>16) suggest that this compound has a good safety profile in this initial in vitro screen, warranting further investigation into its intracellular activity.

Part 3: Intracellular Activity Against Macrophage-Internalized Mtb

The ability of a compound to penetrate host cells and kill intracellular mycobacteria is a crucial attribute for an effective anti-TB drug.[14] This assay mimics the in vivo environment where Mtb resides.

Workflow for Intracellular Efficacy Assay

This assay involves infecting a macrophage monolayer, treating with the compound, and then lysing the macrophages to determine the number of surviving intracellular bacteria.

cluster_infection Day 1: Infection cluster_treatment Days 1-5: Treatment cluster_readout Day 5: Readout seed_cells Seed RAW 264.7 cells in a 24-well plate infect_cells Infect macrophage monolayer with M. tuberculosis (MOI=5) seed_cells->infect_cells wash_cells Wash cells to remove extracellular bacteria infect_cells->wash_cells add_compound Add media containing serial dilutions of the compound wash_cells->add_compound incubate Incubate for 4 days at 37°C add_compound->incubate lyse_cells Lyse macrophages with 0.1% SDS or Triton X-100 incubate->lyse_cells plate_lysate Plate serial dilutions of the lysate on 7H11 agar lyse_cells->plate_lysate count_cfu Incubate plates for 3-4 weeks and count CFUs plate_lysate->count_cfu

Caption: Workflow for assessing intracellular anti-Mtb activity.

Detailed Protocol: Intracellular CFU Enumeration

Procedure:

  • Infection of Macrophages: a. Seed 2 x 10^5 RAW 264.7 cells per well in a 24-well plate and incubate overnight.[15] b. Infect the cells with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 5 (5 bacteria per 1 macrophage) for 4 hours.[12] c. After 4 hours, wash the monolayer three times with sterile PBS to remove extracellular bacteria.

  • Compound Treatment: a. Add fresh DMEM with 10% FBS containing 2-fold serial dilutions of this compound. b. Include an untreated control (infected cells with no drug). c. Incubate the plates for 4 days at 37°C with 5% CO2.

  • Enumeration of Intracellular Bacteria: a. After incubation, wash the cells with PBS. b. Lyse the macrophages by adding 500 µL of 0.1% SDS or Triton X-100 for 10 minutes. c. Prepare 10-fold serial dilutions of the cell lysate in 7H9 broth. d. Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates. e. Incubate the agar plates at 37°C for 3-4 weeks. f. Count the colonies to determine the CFU/mL for each treatment condition.

Data Analysis: The results are expressed as the percentage reduction in CFU compared to the untreated control. A 90% effective concentration (EC90), the concentration that reduces bacterial load by 90%, can be determined.

Part 4: Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound kills M. tuberculosis is crucial for lead optimization and predicting potential resistance mechanisms. Given that this compound is a pyrazine derivative, its MoA may be related to that of pyrazinamide.

Hypothesized Mechanism of Action

Pyrazinamide is a prodrug converted by the mycobacterial enzyme pyrazinamidase (PncA) to its active form, pyrazinoic acid (POA).[3][6] POA is thought to have multiple targets, including disrupting membrane transport and inhibiting fatty acid synthase I (FAS-I), which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3][5] A more recent target identified for POA is the aspartate decarboxylase PanD, which is involved in coenzyme A biosynthesis.[16]

cluster_cell Mycobacterium tuberculosis PZA Pyrazinamide (Prodrug) PncA PncA (Pyrazinamidase) PZA->PncA Activation POA Pyrazinoic Acid (Active Form) FAS1 Fatty Acid Synthase I (FAS-I) POA->FAS1 Inhibition PanD Aspartate Decarboxylase (PanD) POA->PanD Inhibition PncA->POA Mycolic_Acid Mycolic Acid Synthesis FAS1->Mycolic_Acid CoA Coenzyme A Biosynthesis PanD->CoA Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall CoA->Cell_Wall Precursors Cell_Death Bacterial Death Cell_Wall->Cell_Death Loss leads to

Caption: Hypothesized mechanism of action for pyrazinamide.

It is plausible that this compound could act similarly, potentially inhibiting one of these pathways.

A Stepwise Approach to MoA Elucidation

A full MoA study is complex, but preliminary steps can provide valuable insights.

  • Generation of Resistant Mutants:

    • Culture M. tuberculosis on 7H11 agar containing 5-10x the MIC of this compound.

    • Isolate colonies that grow, as they are likely resistant mutants.

    • Confirm resistance by re-testing the MIC.

  • Whole-Genome Sequencing (WGS):

    • Sequence the genomes of several independent resistant mutants and compare them to the wild-type parent strain.

    • Identify common single nucleotide polymorphisms (SNPs) or insertions/deletions. Genes with recurrent mutations are strong candidates for being the drug's target or part of its activation/resistance pathway.[17]

  • Target Validation:

    • If WGS implicates a specific gene (e.g., pncA, fas-I, panD), further validation is needed. This can involve:

      • Biochemical Assays: Expressing and purifying the target protein and testing for direct inhibition by the compound in an enzymatic assay.

      • Genetic Complementation: Introducing a wild-type copy of the mutated gene back into the resistant mutant to see if susceptibility is restored.

This systematic approach can efficiently narrow down the potential molecular targets, providing a solid foundation for further drug development efforts.

References

  • Dr.Oracle. (2025, April 16). What is the mechanism of action (MOA) of Pyrazinamide?
  • ChemicalBook. (n.d.). Mechanism of action of Pyrazinamide.
  • Pharmacology of Pyrazinamide (pyrazinoic acid) Anti Tuberculosis drug; Mechanism of action, Pharmaco. (2025, May 7). YouTube.
  • Wikipedia. (n.d.). Pyrazinamide.
  • Zhang, Y., et al. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, 52(5), 790-795.
  • Early, J. V., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e00308-21.
  • Kumar, A., et al. (n.d.). design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Publishing.
  • BenchChem. (n.d.). Application Notes and Protocols for Cytotoxicity Assessment of Novel Anti-TB Compounds.
  • Seitz, L. E., et al. (n.d.). Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. American Chemical Society.
  • Martins, F., et al. (n.d.). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers.
  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (n.d.). NIH.
  • Robledo, J. A., et al. (n.d.). In vitro activity of antituberculous agents against Mycobacterium tuberculosis isolates from Bogota, DC (Colombia) evaluated by the ETest. PubMed.
  • Seitz, L. E., et al. (2002). Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives. Journal of Medicinal Chemistry, 45(25), 5604-5606.
  • Viljoen, A., et al. (n.d.). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. PMC - PubMed Central.
  • El-Sayed, M. A., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 97, 103610.
  • Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds.
  • Seitz, L. E., et al. (n.d.). Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives. SciSpace.
  • Early, J. V., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Request PDF. (2025, August 6). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives.
  • Screening and Evaluation of Anti-Tuberculosis Compounds. (n.d.). Frontiers.
  • System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. (2017, April 5). JoVE.
  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. (n.d.). MDPI.
  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. (2017, March 21). PubMed.
  • Gopal, P., et al. (2020, January 17). The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD. PMC.
  • Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular. (n.d.). PubMed.
  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. (n.d.). NIH.
  • Ioerger, T. R., et al. (2013). Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis. PLOS One.

Sources

Application Notes & Protocols: A Guide to the Synthesis and Application of N-substituted 3-aminopyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds are foundational scaffolds in modern medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in the structure of numerous clinically approved drugs.[1][2] The pyrazine ring, a six-membered aromatic system with two nitrogen atoms in a 1,4-arrangement, is a privileged pharmacophore due to its ability to act as a hydrogen bond acceptor and its susceptibility to nucleophilic substitution, facilitating the synthesis of diverse derivatives.[2][3][4] Among the vast landscape of pyrazine-based compounds, N-substituted 3-aminopyrazine-2-carboxamides have emerged as a class of significant interest. This core structure, characterized by a carboxamide group and an amino group at positions 2 and 3 respectively, serves as a versatile template for developing potent therapeutic agents across a spectrum of diseases. The strategic placement of the amino and carboxamide groups allows for the formation of a stable intramolecular hydrogen bond, which can modulate molecular lipophilicity and enhance binding to biological targets.[5][6]

This guide provides a comprehensive overview of the synthesis and application of N-substituted 3-aminopyrazine-2-carboxamides. We will explore established synthetic protocols, delve into their diverse pharmacological applications—from antimicrobial to anticancer agents—and discuss the underlying structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their work.

Part 1: Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

The construction of the N-substituted 3-aminopyrazine-2-carboxamide scaffold primarily involves the formation of an amide bond between the carboxylic acid of the pyrazine core and a desired amine. The common starting material for these syntheses is 3-aminopyrazine-2-carboxylic acid. The amide coupling reaction is one of the most frequently employed reactions in medicinal chemistry.[7] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid is a necessary prerequisite for successful amide bond formation. Several reliable methods have been developed, ranging from conversion to highly reactive acyl chlorides to the use of in-situ coupling agents.

Below, we detail two primary, field-proven procedures for synthesizing the title compounds, starting from 3-aminopyrazine-2-carboxylic acid.

Synthetic Workflow Overview

Synthetic_Workflow cluster_0 Starting Material cluster_1 Procedure A: Two-Step cluster_2 Procedure B: One-Step A 3-Aminopyrazine- 2-carboxylic Acid B Methyl 3-aminopyrazine- 2-carboxylate A->B  H₂SO₄, MeOH   D Activated Acyl Intermediate (e.g., Acyl Imidazole) A->D  CDI, DMSO   C N-substituted 3-aminopyrazine- 2-carboxamide B->C  R-NH₂, NH₄Cl, MW   E N-substituted 3-aminopyrazine- 2-carboxamide D->E  R-NH₂, MW   FGFR_Pathway cluster_downstream FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg AKT AKT FGFR->AKT MAPK MAPK FGFR->MAPK Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT->Proliferation MAPK->Proliferation Inhibitor 3-Aminopyrazine- 2-carboxamide Derivative (e.g., 18i) Inhibitor->FGFR Inhibition

Sources

Troubleshooting & Optimization

Improving the reaction yield of 3-Benzylpyrazin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Benzylpyrazin-2-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and obtain a high-purity product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing a palladium-catalyzed cross-coupling approach, such as the Buchwald-Hartwig amination, or a nucleophilic aromatic substitution (SNAr) pathway.

Scenario 1: Low to No Conversion of Starting Materials

Question: I am attempting to synthesize this compound from 2-amino-3-chloropyrazine and benzylamine, but I am observing very low conversion or no product formation. What are the likely causes and how can I rectify this?

Answer:

Low or no conversion in this synthesis can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or the inherent reactivity of the starting materials.

Possible Causes & Solutions:

  • Catalyst Inactivation (for Buchwald-Hartwig): The nitrogen atoms in the pyrazine ring are known to coordinate with the palladium center, which can inhibit or completely halt the catalytic cycle.[1]

    • Solution 1: Ligand Selection: Employ sterically hindered phosphine ligands. These bulky ligands create a "cone" around the palladium atom, which can prevent the pyrazine nitrogen from binding while still allowing the desired reaction to proceed. Examples of effective ligands include Josiphos, Xantphos, or highly active YPhos ligands.[2][3]

    • Solution 2: Catalyst Choice: Utilize a pre-catalyst that is more resistant to inhibition. Some modern (NHC)Pd(R-allyl)Cl catalysts have shown high activity and stability in similar amination reactions.[4]

  • Low Reactivity of 2-Amino-3-chloropyrazine: Chloropyrazines are generally less reactive than their bromo or iodo counterparts in cross-coupling reactions.[1]

    • Solution 1: Switch Halogen: If feasible, start with 2-amino-3-bromopyrazine. The C-Br bond undergoes oxidative addition to the palladium(0) complex more readily than the C-Cl bond.[5]

    • Solution 2: More Active Catalyst System: If you must use the chloro-derivative, a more potent catalyst system is necessary. Third-generation Buchwald-Hartwig catalysts are designed to activate less reactive aryl chlorides.[1]

  • Suboptimal Base Selection: The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle.

    • Solution 1: Strong, Non-nucleophilic Base: For Buchwald-Hartwig, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective.

    • Solution 2: Weaker Base for Sensitive Substrates: If you suspect your starting materials or product are sensitive to strong bases, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though this may necessitate higher reaction temperatures or longer reaction times.[1]

  • Inadequate Temperature:

    • Solution: The reaction may require more thermal energy to overcome the activation barrier, especially with a less reactive substrate like a chloropyrazine. Gradually increase the reaction temperature, monitoring for any signs of decomposition. Microwave irradiation can sometimes be effective in driving the reaction to completion quickly.[3]

  • Atmosphere and Solvent Purity: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, as water can interfere with the base and the catalyst.

Scenario 2: Formation of Significant Side Products

Question: My reaction is producing the desired this compound, but I am also seeing significant impurities. What are these likely side products and how can I minimize their formation?

Answer:

The formation of side products can be due to competing reaction pathways or the degradation of starting materials or the desired product.

Possible Side Reactions & Mitigation Strategies:

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen, resulting in the formation of 2-aminopyrazine. This can occur as a side reaction in the Buchwald-Hartwig mechanism, competing with reductive elimination.[6]

    • Mitigation: Optimizing the ligand and reaction conditions can favor the desired C-N bond formation. Ensure a pure, active catalyst is used.

  • Double Benzylation: While less likely at the 2-amino position due to electronic effects, it's a possibility to consider, especially under harsh conditions.

    • Mitigation: Use a controlled stoichiometry of benzylamine (typically 1.1-1.5 equivalents). Avoid excessively high temperatures or prolonged reaction times.

  • Thermal Decomposition: Pyrazine derivatives can be thermally sensitive.

    • Mitigation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long heating times. Once the reaction is complete, work it up promptly.

Experimental Protocols & Data

Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Pyrazine Substrate 2-amino-3-chloropyrazineCommercially available starting point.
Amine Benzylamine (1.2 equiv.)Slight excess to drive the reaction to completion.
Palladium Source Pd₂(dba)₃ (1-2 mol%)A common and effective Pd(0) precursor.
Ligand Xantphos (2-4 mol%)A bulky, electron-rich ligand known to be effective for amination of heteroaryl chlorides.[7]
Base NaOtBu (1.5-2.0 equiv.)Strong, non-nucleophilic base to facilitate amine deprotonation.
Solvent Anhydrous Toluene or DioxaneAprotic solvents that are well-suited for this type of cross-coupling.[8]
Temperature 80-110 °CA typical temperature range for these reactions. Optimization may be required.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst oxidation.
Step-by-Step Protocol:
  • To an oven-dried Schlenk flask, add the palladium source, ligand, and base under an inert atmosphere.

  • Add the anhydrous solvent, followed by 2-amino-3-chloropyrazine and benzylamine.

  • Seal the flask and heat the reaction mixture with vigorous stirring for the designated time (monitor by TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.[1]

Diagrams

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH RedElim Reductive Elimination AmineCoord->RedElim -HX (Base) RedElim->Pd0 Ar-NR₂ Product This compound RedElim->Product ArX 2-Amino-3-chloropyrazine ArX->OxAdd R2NH Benzylamine R2NH->AmineCoord caption Fig. 1: Simplified Buchwald-Hartwig amination cycle. Troubleshooting_Workflow cluster_conversion Conversion Issues cluster_purity Purity Issues Start Start Synthesis Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Side_Products Side Products? Check_Conversion->Check_Side_Products No Catalyst Optimize Catalyst/Ligand Check_Conversion->Catalyst Yes Success High Yield, Pure Product Check_Side_Products->Success No Stoichiometry Adjust Reagent Ratios Check_Side_Products->Stoichiometry Yes Reactivity Increase Temperature or Change Halogen (Br/I) Catalyst->Reactivity Base Change Base (e.g., NaOtBu) Reactivity->Base Base->Start Time Reduce Reaction Time Stoichiometry->Time Purify Optimize Purification Time->Purify Purify->Start caption Fig. 2: Troubleshooting decision tree.

Sources

Technical Support Center: Crystallization of 3-Benzylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 3-Benzylpyrazin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex challenges encountered during the purification of this molecule. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you with a robust, self-validating methodology.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the material properties and general crystallization strategy for this compound.

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

Understanding the molecule's properties is the first step in designing a successful crystallization protocol. This compound is a molecule with dual character: the pyrazine ring and amine group provide polarity and sites for hydrogen bonding, while the benzyl group imparts significant non-polar, aromatic character.

PropertyValueSignificance for Crystallization
Molecular Formula C₁₁H₁₁N₃-
Molecular Weight 185.23 g/mol Influences dissolution mass and molarity calculations.[1]
Boiling Point 329.6°C at 760 mmHgA high boiling point suggests the compound is thermally stable for hot recrystallization in most common solvents.[1]
Flash Point 153.1°CImportant for safety when selecting a heating method.[1]
Appearance Varies (often a solid)The physical state of the crude material can indicate purity levels.

This structural duality means that solvent selection is not always straightforward. Solvents that are too polar may not adequately dissolve the benzyl portion, while highly non-polar solvents may fail to dissolve the polar pyrazine-amine core. A balance is required.

Q2: What is the best starting point for solvent selection?

There is no single "best" solvent; the ideal choice depends on the impurity profile of your crude material. The goal is to find a solvent (or solvent system) in which the this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

A recommended starting point for solvent screening includes:

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Aromatic Hydrocarbons: Toluene

  • Ethers: Dioxane, Tetrahydrofuran (THF)

  • Anti-solvents (for solvent systems): Hexanes, Heptane, Water

Given its amine functionality, acidic solvents should be avoided unless salt formation is the intended purification strategy.[2]

Q3: Should I be concerned about polymorphism with this compound?

Yes. Pyrazine-containing molecules are known to exhibit polymorphism, which is the ability of a substance to exist in two or more crystalline phases that have different arrangements of the molecules in the crystal lattice.[3][4] Different polymorphs can have different solubilities, melting points, and stability. It is crucial to maintain consistent crystallization conditions (solvent, cooling rate, agitation) to ensure the desired polymorph is consistently produced.

Section 2: Troubleshooting Common Crystallization Issues

This section provides a question-and-answer guide to the most common problems encountered during the crystallization of this compound.

Q4: My compound separated as a viscous liquid or oil, not crystals. What is "oiling out" and how do I prevent it?

Answer: "Oiling out" is one of the most frequent challenges in crystallization. It occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline phase.[5] This happens when the temperature of the solution is above the melting point of the solute at the point of saturation.[6] The resulting oil is often an impure, supercooled liquid that is difficult to handle and rarely solidifies into a pure crystalline form.[7]

Causality & Solution Workflow:

G cluster_causes Primary Causes cluster_solutions Troubleshooting Steps start Problem: Oiling Out Occurs cause1 High Solute Concentration (High Supersaturation) start->cause1 is caused by cause2 Low Melting Point of Solute/Impure Mixture start->cause2 is caused by cause3 Inappropriate Solvent Choice (Solvent BP > Solute MP) start->cause3 is caused by sol1 1. Re-heat the solution to re-dissolve the oil. cause1->sol1 leads to cause2->sol1 leads to cause3->sol1 leads to sol2 2. Add more of the primary solvent to decrease saturation temperature. sol1->sol2 sol4 4. Consider a lower-boiling point solvent system. sol1->sol4 sol5 5. Use an anti-solvent system at a lower temperature. sol1->sol5 sol3 3. Allow the solution to cool much more slowly. sol2->sol3 outcome Result: Controlled Crystallization sol3->outcome sol4->outcome sol5->outcome

Detailed Steps:

  • Reduce Supersaturation: Re-heat the mixture until the oil fully redissolves. Add 10-20% more solvent to the solution. This lowers the saturation concentration, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[6][8]

  • Slow Down Cooling: Rapid cooling can generate high supersaturation quickly. Allow the flask to cool slowly to room temperature (e.g., by insulating the flask) before moving it to an ice bath. Slow cooling gives molecules more time to orient themselves into a crystal lattice.[7]

  • Change the Solvent System: If the issue persists, the boiling point of your solvent may be too high. Switch to a solvent with a lower boiling point. Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a good, low-boiling solvent (like acetone or ethyl acetate) and then slowly add a miscible anti-solvent (like heptane) at a controlled temperature until turbidity is observed.

Q5: The solution is clear after cooling, but no crystals are forming. What should I do?

Answer: This indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial formation of crystal seeds) is kinetically hindered.

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[6]

  • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. A seed crystal provides a pre-existing template for further crystal growth.[6] This is the most reliable method.

  • Reduce Solvent Volume: If nucleation cannot be induced, your solution is likely undersaturated. Gently heat the solution and boil off a portion of the solvent (10-15%). Then, allow it to cool again.[6]

  • Introduce an Anti-Solvent: If you are using a single solvent system, you can carefully add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly.

Q6: The solid crashed out of solution immediately as a fine powder. Why is this a problem and how can I fix it?

Answer: Rapid precipitation, or "crashing out," is undesirable because it tends to trap impurities within the fast-forming crystal lattice, defeating the purpose of recrystallization.[6][9] It occurs when the solution becomes highly supersaturated very quickly.

Causality & Solution:

  • Cause: The amount of solvent used was the absolute minimum required for dissolution at boiling, or the solution was cooled too quickly.

  • Solution: Re-heat the flask to redissolve the precipitate. Add a small amount of additional hot solvent (5-10% of the total volume) to slightly decrease the saturation. Ensure the flask is then allowed to cool slowly and without disturbance.[6]

Q7: My final crystal yield is very low. How can I improve recovery?

Answer: A low yield typically points to one of two issues: either too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.

Troubleshooting Steps:

  • Check Solvent Volume: The most common reason for low yield is using an excessive amount of solvent, which keeps a large portion of your compound dissolved in the mother liquor.[6] For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate). Concentrate it by boiling off a significant portion of the solvent (e.g., 50-70%) and then cool the remaining solution again. This will often yield a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Optimize the Solvent System: Your chosen solvent may not be ideal. A good crystallization solvent should exhibit a very steep solubility curve with respect to temperature. If your compound remains highly soluble even at 0°C, consider switching to a different solvent or using an anti-solvent system to force more complete precipitation.

Section 3: Key Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This protocol is the foundational technique for purifying a solid compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., isopropanol) and bring the mixture to a gentle boil using a hot plate. Continue adding the solvent in small portions until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. A slow cooling rate is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely, either by continuing to pull a vacuum over them or by transferring them to a drying oven under appropriate temperature and pressure conditions.

Protocol 2: Anti-Solvent Crystallization Workflow

This method is highly effective when a suitable single solvent cannot be found.

G start Start: Crude this compound step1 1. Dissolve in minimum amount of a 'Good' Solvent (e.g., Acetone) at room temperature. start->step1 step2 2. Slowly add 'Anti-Solvent' (e.g., Heptane) dropwise. step1->step2 step3 3. Stop when solution becomes persistently turbid (cloudy). step2->step3 step4 4. Gently warm the solution until it becomes clear again. step3->step4 step5 5. Allow the solution to cool slowly and undisturbed. step4->step5 end Pure Crystals Form step5->end

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., THF or acetone) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (one in which the compound is insoluble, e.g., hexanes or water) drop by drop with stirring.

  • Induce Supersaturation: Continue adding the anti-solvent until the solution just begins to turn persistently cloudy. This indicates the point of saturation has been reached.

  • Clarification: Gently warm the mixture until it becomes clear again. Alternatively, add a few drops of the "good" solvent to achieve the same effect.

  • Cooling & Isolation: Allow the solution to cool slowly, which should induce the growth of well-formed crystals. Isolate, wash, and dry the crystals as described in the single-solvent protocol.

References

  • Polymorphism and Negative Linear Compressibility in Pyrazine-d4. Crystal Growth & Design.
  • Polymorphism and Negative Linear Compressibility in Pyrazine-d4.
  • Technical Support Center: Synthesis of Pyrazine Deriv
  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • 3-Benzylpyridin-2-amine. PubChem.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Amine workup. Reddit.
  • Recrystalliz
  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online.
  • N-(2-aminoethyl)-N-benzylpyridin-2-amine. PubChem.
  • Amine Plant Troubleshooting and Optimiza. Scribd.
  • Review on the Synthesis of Pyrazine and Its Derivatives.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • How to avoid the formation of oil droplets during recrystallization?
  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
  • Recrystalliz
  • Oiling Out in Crystalliz
  • N-benzylpyrimidin-2-amine. PubChem.
  • Morphological transformation of pyrazine-based acene-type molecules after blending with semiconducting polymers: from fibers to quadrilateral crystals. Royal Society of Chemistry.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • Optical properties of pyrazine derivatives compared with their s-triazine analogs.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • 2-(Benzylamino)pyridine. PubChem.
  • Aminopyrazine. PubChem.
  • N-benzylpyrazin-2-amine. ChemNet.
  • n-Benzylpyrazin-2-amine. Benchchem.

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Optimization of reaction conditions for synthesizing 3-Benzylpyrazin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-benzylpyrazin-2-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

Section 1: Foundational Protocol & Key Reaction Insights

The synthesis of 3-benzylpyrazin-2-amines typically involves a cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed C-N bond formation is highly versatile but sensitive to several parameters.[3] The general scheme involves coupling a halo-pyrazine (e.g., 3-chloro- or 3-bromopyrazin-2-amine) with a benzylamine derivative.

Baseline Experimental Protocol: Buchwald-Hartwig Amination

This protocol serves as a validated starting point for your optimizations.

Materials:

  • 3-Halopyrazin-2-amine (1.0 eq)

  • Substituted Benzylamine (1.2 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 2.0 eq)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere apparatus (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere.

  • Reagent Addition: To a reaction flask, add the 3-halopyrazin-2-amine, the base, the palladium catalyst, and the phosphine ligand.

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent & Amine Addition: Add the anhydrous solvent, followed by the benzylamine derivative via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product via flash column chromatography.[5]

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. Any step can be a potential point of failure.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Reactants & Reagents Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Ar-Pd(II)-X)L Pd0->OA Ar-X subst Amine Coordination (Ar-Pd(II)-NHR')L OA->subst + R'-NH₂ deprot Deprotonation (Ar-Pd(II)-NR')L subst->deprot + Base, - HBX RE Reductive Elimination (Product Formation) deprot->RE RE->Pd0 - Ar-NHR' ArylHalide Aryl Halide (Ar-X) ArylHalide->OA Amine Amine (R'-NH₂) Amine->subst Base Base Base->deprot caption Simplified Buchwald-Hartwig catalytic cycle.

Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis of this compound derivatives.

Category 1: Low or No Product Yield

Question: My reaction shows no conversion of the starting material, even after several hours. What are the primary causes?

Answer: This issue almost always points to a problem with the catalytic system or the reaction environment.

  • Inactive Catalyst: The active Pd(0) species is crucial.

    • Causality: Pd(II) precatalysts require reduction in situ to Pd(0) to enter the catalytic cycle. If this activation fails, the reaction will not start. Similarly, exposure of the Pd(0) catalyst to oxygen can lead to oxidation and inactivation.

    • Solution: Ensure your reaction is performed under strictly anhydrous and inert conditions.[5] Use freshly opened, high-purity solvents and reagents. Consider using pre-catalysts that are known for their ease of activation.[3]

  • Inappropriate Base Selection: The base plays a critical role beyond simple deprotonation.

    • Causality: The base must be strong enough to deprotonate the amine-palladium complex to form the key amide intermediate, but not so reactive that it degrades the starting materials or the ligand. Its solubility is also crucial; an insoluble base can lead to slow and inefficient reactions.[3]

    • Solution: For benzylamines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often effective.[6] If your substrate is sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be a better choice, though it may require higher temperatures.

  • Ligand Issues: The phosphine ligand is not just a spectator.

    • Causality: The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the overall reaction rate. An incorrect ligand can fail to promote the desired transformation.

    • Solution: For coupling with electron-deficient heterocycles like pyrazines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, t-BuXPhos) or ferrocenyl-based ligands are often superior.[6] If one ligand fails, screening a small panel of different ligand types is a highly effective optimization strategy.[1]

Question: My reaction stalls at ~50% conversion. What should I investigate?

Answer: A stalling reaction often indicates catalyst decomposition or product inhibition.

  • Catalyst Decomposition:

    • Causality: At elevated temperatures (often >110 °C), the palladium catalyst can decompose to form inactive palladium black. This is a common issue in prolonged reactions.

    • Solution: Try running the reaction at a lower temperature for a longer duration (e.g., 80-90 °C).[5] You can also consider using a more thermally stable pre-catalyst.

  • Product Inhibition:

    • Causality: The pyrazine product, with its two nitrogen atoms, can act as a ligand itself. It may coordinate to the palladium center, inhibiting it from participating in the catalytic cycle.

    • Solution: Ensure your ligand-to-palladium ratio is sufficient (typically 2:1 for monodentate ligands). Using a ligand with a very high affinity for palladium can sometimes mitigate this issue.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_check Initial Checks cluster_optimization Optimization Strategy Start Low / No Yield CheckInert Is the system fully inert? Start->CheckInert CheckPurity Are reagents pure and anhydrous? Start->CheckPurity ScreenLigand Screen Ligands (e.g., XPhos, Xantphos) CheckInert->ScreenLigand If Yes CheckPurity->ScreenLigand If Yes ScreenBase Screen Bases (e.g., NaOtBu, Cs₂CO₃) ScreenSolvent Screen Solvents (Toluene, Dioxane, THF) ScreenBase->ScreenSolvent ScreenLigand->ScreenBase ScreenTemp Optimize Temperature (80-110 °C) ScreenSolvent->ScreenTemp caption A logical workflow for troubleshooting low-yield reactions.

Caption: A logical workflow for troubleshooting low-yield reactions.

Category 2: Side Product Formation & Purity Issues

Question: I am observing a significant amount of a side product corresponding to the dehalogenation of my starting material. How can I prevent this?

Answer: Dehalogenation (hydrodehalogenation) is a common side reaction in cross-coupling chemistry.

  • Causality: This occurs when the aryl-palladium intermediate reacts with a hydrogen source before it can couple with the amine. The hydrogen source can be trace water, the amine itself, or even the solvent.

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.[5]

    • Choice of Base: Some bases are more prone to promoting this side reaction. Using a carbonate or phosphate base instead of an alkoxide may reduce dehalogenation.

    • Increase Amine Concentration: A slight excess of the benzylamine (e.g., 1.2-1.5 equivalents) can favor the desired C-N coupling over the undesired dehalogenation pathway.

Question: My final product is difficult to purify, and chromatography shows multiple closely-eluting spots. What are these impurities?

Answer: Besides dehalogenation, other common side products can complicate purification.

  • Homocoupling: The benzylamine can couple with itself, or the pyrazine can form a bi-pyrazine species. This is often promoted by oxygen or high temperatures. Rigorous inerting of the reaction can minimize this.

  • Di-sulfonylation (if applicable): If starting from a di-halopyrazine and attempting a mono-substitution, precise control of stoichiometry (using a slight excess of the pyrazine) is crucial to avoid the formation of the di-substituted product.[5]

  • Imidazole Impurities: Depending on the synthesis route of the starting materials, imidazole derivatives can sometimes be present and co-elute with pyrazines.[7][8][9][10]

    • Purification Tip: If imidazole impurities are suspected, an extraction with a non-polar solvent like hexane may selectively remove the desired pyrazine, leaving more polar imidazoles in the aqueous or original solvent layer.[7][8][9][10] Passing the crude mixture through a short plug of silica gel with a non-polar eluent can also sometimes trap these impurities.[8][9]

Table 1: Common Purification Strategies
Purification MethodApplicationEluent System ExampleReference
Flash Column Chromatography Primary method for separating product from starting materials and most side products.Hexane / Ethyl Acetate Gradient[5]
Liquid-Liquid Extraction (LLE) Preliminary cleanup to remove water-soluble impurities or separate from certain classes of byproducts.Ethyl Acetate & Water/Brine[8][10]
Recrystallization Used to obtain high-purity solid material if a suitable solvent system can be found.Ethanol, or Hexane/Ethyl Acetate mixtures[5]
Distillation Can be used to isolate volatile pyrazine products from non-volatile impurities like imidazoles.N/A (Based on boiling point)[7][8][10]

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use microwave heating for this reaction? A1: Yes, microwave irradiation can significantly shorten reaction times.[4] However, it requires careful optimization of temperature and time to avoid catalyst decomposition and the formation of side products.[5] It is an excellent tool for rapid reaction screening.

Q2: My benzylamine starting material is an HCl salt. Can I use it directly? A2: Yes, but you must add an additional equivalent of base to neutralize the salt. For example, if the protocol calls for 2.0 equivalents of base, you would use 3.0 equivalents to ensure 2.0 equivalents of "active" base are available for the catalytic cycle.

Q3: Is it better to use a chloro- or bromo-pyrazine starting material? A3: Generally, aryl bromides are more reactive than aryl chlorides in oxidative addition, which is often the rate-limiting step. Therefore, a 3-bromopyrazin-2-amine may give better results under milder conditions. However, aryl chlorides are often less expensive and more readily available, making them attractive for large-scale synthesis. Modern catalyst systems with specialized ligands have greatly improved the efficiency of using aryl chlorides.

Q4: How do I confirm the identity and purity of my final product? A4: A combination of analytical techniques is essential.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for impurities.

  • Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]

  • Synthesis and reactions of Pyrazine. Slideshare. [Link]

  • Synthesis and reactions of Pyrazine. YouTube. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

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Challenges and solutions in scaling up 3-Benzylpyrazin-2-amine production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling Up 3-Benzylpyrazin-2-amine Production

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of this compound. It addresses common challenges and offers practical, field-proven solutions in a direct question-and-answer format. Our focus is on ensuring process robustness, safety, and scalability from the bench to pilot plant operations.

Synthesis Overview: The Amination Pathway

The industrial production of 2-aminopyrazines often relies on the nucleophilic substitution of a halogenated pyrazine precursor. For this compound, a common and scalable approach is the high-pressure amination of 2-chloro-3-benzylpyrazine using anhydrous ammonia in a suitable solvent. This method is generally robust but requires careful control of reaction parameters to ensure high yield and purity.

The overall transformation is as follows:

  • Starting Material: 2-Chloro-3-benzylpyrazine

  • Reagent: Anhydrous Ammonia (NH₃)

  • Solvent: Typically a polar aprotic solvent like ethanol or isopropanol.

  • Conditions: Elevated temperature and pressure in an autoclave or similar pressure vessel.[1]

Below is a workflow diagram illustrating the key stages of this production process.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Prep Raw Material QC: - 2-Chloro-3-benzylpyrazine - Anhydrous Ammonia - Anhydrous Ethanol Reactor Charge Autoclave: 1. 2-Chloro-3-benzylpyrazine 2. Anhydrous Ethanol Prep->Reactor Seal Seal & Purge Reactor (with N₂ or Ar) Reactor->Seal Ammonia Charge Anhydrous NH₃ (Controlled Addition) Seal->Ammonia Heat Heat to 150-180°C (Monitor Pressure) Ammonia->Heat IPC1 In-Process Control (IPC) (HPLC/TLC for completion) Heat->IPC1 Cool Cool Reactor & Vent (Safely remove excess NH₃) IPC1->Cool Reaction Complete Filter1 Filter NH₄Cl Salt Cool->Filter1 Solvent Solvent Removal (Rotary Evaporation) Filter1->Solvent Crude Obtain Crude Product Solvent->Crude Recrys Recrystallization (e.g., Ethanol/Water, Toluene) Crude->Recrys Filter2 Filter Pure Product Recrys->Filter2 Dry Dry Under Vacuum Filter2->Dry FinalQC Final Product QC (NMR, HPLC, m.p.) Dry->FinalQC Product Final Product: This compound FinalQC->Product G Start Problem Detected (e.g., Low Yield, Impurity) CheckIPC Review IPC Data (HPLC/TLC) Start->CheckIPC CheckWorkup Review Work-up & Purification Steps Start->CheckWorkup StartMaterial Significant Starting Material Remaining? CheckIPC->StartMaterial ImpurityProfile Unusual Impurity Profile? StartMaterial->ImpurityProfile No IncompleteSol Solution: 1. Increase Reaction Time 2. Increase Temperature 3. Check NH₃ Charge StartMaterial->IncompleteSol Yes TempSpike Temperature Spike Noted in Batch Record? ImpurityProfile->TempSpike Yes RawMaterial Cause: Impure Starting Material Solution: 1. Re-purify Raw Material 2. Qualify New Supplier ImpurityProfile->RawMaterial No DegradationSol Cause: Thermal Degradation Solution: 1. Improve Temp Control 2. Use Charcoal Treatment TempSpike->DegradationSol Yes TempSpike->RawMaterial No PoorRecovery Poor Recovery After Recrystallization? CheckWorkup->PoorRecovery RecrysSol Solution: 1. Re-evaluate Solvent System 2. Slow Down Cooling Rate 3. Use Seeding Crystals PoorRecovery->RecrysSol Yes

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Identifying and minimizing side products in 3-Benzylpyrazin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3-Benzylpyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. Our approach is rooted in mechanistic understanding and practical laboratory experience to ensure you can achieve high yields and purity.

Introduction

The synthesis of substituted aminopyrazines is a critical endeavor in medicinal chemistry due to their prevalence in biologically active compounds. The target molecule, this compound, presents unique challenges due to the introduction of two distinct functionalities onto the pyrazine core. This guide will focus on a common and versatile synthetic strategy: a sequential cross-coupling approach. We will explore the potential pitfalls at each stage and provide robust solutions.

A plausible and efficient synthetic route to this compound involves a two-step sequence starting from a readily available dichloropyrazine. This strategy allows for controlled, regioselective functionalization of the pyrazine ring. The proposed synthetic pathway is as follows:

  • Regioselective Suzuki-Miyaura Coupling: Introduction of the benzyl group at the C3 position of a 2,X-dichloropyrazine (where X is another leaving group, often chlorine) via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Buchwald-Hartwig Amination: Subsequent palladium-catalyzed amination at the C2 position to install the primary amine.

This guide will dissect each of these steps, addressing the most frequently asked questions and troubleshooting challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Suzuki-Miyaura Coupling for 3-Benzyl-2-chloropyrazine Synthesis

Q1: I am observing low yields in the Suzuki coupling of my dichloropyrazine with benzylboronic acid. What are the likely causes?

Low yields in Suzuki-Miyaura couplings involving heteroaromatic halides can stem from several factors. Here's a breakdown of common culprits and how to address them:

  • Catalyst Inactivity: The choice of palladium catalyst and ligand is paramount. For electron-deficient heterocycles like pyrazines, using bulky, electron-rich phosphine ligands is often crucial to promote the catalytic cycle.[1][2]

    • Troubleshooting:

      • Ligand Selection: If you are using a general-purpose ligand like PPh₃, consider switching to a more specialized ligand such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging couplings.

      • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it's not always the solution and can lead to increased side reactions.[3] A typical starting point is 1-5 mol% of the palladium catalyst.

  • Base Selection and Strength: The base plays a critical role in the transmetalation step. An inappropriate base can lead to poor reactivity or decomposition of the starting materials.

    • Troubleshooting:

      • Commonly used bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For substrates sensitive to strong bases, a milder base like KF can be employed.[4]

      • Ensure the base is finely powdered and anhydrous to maximize its reactivity.

  • Solvent Effects: The solvent can significantly influence the solubility of reagents and the stability of the catalytic species.

    • Troubleshooting:

      • A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic-soluble halide and the water-soluble inorganic base.

      • Ensure your organic solvent is degassed to prevent oxidation of the palladium catalyst.

  • Reaction Temperature: Insufficient thermal energy can lead to slow or incomplete reactions.

    • Troubleshooting:

      • While room temperature Suzuki couplings are known, many reactions involving heteroaryl chlorides require heating. A typical temperature range is 80-110 °C.

Q2: I am seeing a significant amount of a dehalogenated side product (2-chloropyrazine) in my Suzuki reaction mixture. How can I minimize this?

Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the aryl halide is reduced instead of undergoing cross-coupling.

  • Mechanism of Dehalogenation: This side reaction can be promoted by factors such as elevated temperatures, the presence of protic solvents or impurities, and the nature of the ligand.

  • Minimization Strategies:

    • Lower Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can often suppress dehalogenation.

    • Choice of Ligand: Some ligands are more prone to promoting dehalogenation than others. Experimenting with different bulky phosphine ligands can be beneficial.

    • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can be a proton source for the dehalogenation pathway.

Q3: My Suzuki coupling is producing a mixture of regioisomers. How can I improve the selectivity for the 3-benzyl product?

The regioselectivity of cross-coupling reactions on dihalopyrazines is dictated by the electronic and steric environment of the carbon-halogen bonds. Generally, the C2 and C5 positions on the pyrazine ring are more electron-deficient and thus more reactive towards oxidative addition than the C3 and C6 positions.

  • Controlling Regioselectivity:

    • Starting Material: To favor substitution at the 3-position, one might consider starting with a 2,3-dichloropyrazine. The C2 position is generally more reactive towards nucleophilic aromatic substitution (SNAr), which could be a competing pathway.[5] However, for palladium-catalyzed reactions, the relative reactivity can sometimes be influenced by the ligand.

    • Steric Hindrance: If starting with a symmetrically substituted dichloropyrazine (e.g., 2,5-dichloropyrazine), the formation of the 3-benzyl product would not be direct. For a 2,3-dichloropyrazine, the C2 position is often more reactive. To achieve C3 benzylation, one might need to leverage specific directing groups or carefully chosen reaction conditions that favor the less reactive position.

Part 2: Buchwald-Hartwig Amination of 3-Benzyl-2-chloropyrazine

Q1: My Buchwald-Hartwig amination of 3-benzyl-2-chloropyrazine is giving a low yield of the desired this compound. What should I check?

Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination hinges on the careful selection of reaction parameters.

  • Catalyst System: The combination of a palladium precursor and a suitable ligand is critical.

    • Troubleshooting:

      • Bulky, electron-rich phosphine ligands such as BrettPhos, Xantphos, or Josiphos are often effective for the amination of heteroaryl chlorides.[2]

      • Pre-formed palladium catalysts can sometimes offer better results and reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Troubleshooting:

      • Common bases for this reaction include NaOt-Bu, KOt-Bu, and LiHMDS.[6] The choice of base can be substrate-dependent.

  • Amine Source: For the synthesis of a primary amine, an ammonia surrogate is often used to avoid double arylation.

    • Troubleshooting:

      • Common ammonia equivalents include benzophenone imine or even ammonia itself under specific conditions.[7]

      • If using an ammonia surrogate, a subsequent hydrolysis step will be required to reveal the primary amine.

Q2: I am observing the formation of a significant amount of a bis-arylated side product, N,N-bis(3-benzylpyrazin-2-yl)amine. How can I prevent this?

The formation of a bis-arylated amine is a common side product when attempting to synthesize a primary arylamine via direct amination with ammonia. The initially formed primary amine can be more nucleophilic than ammonia, leading to a second coupling reaction.

  • Minimization Strategies:

    • Use of an Ammonia Surrogate: This is the most effective method. Benzophenone imine is a common choice. The resulting imine is then hydrolyzed under acidic conditions to yield the desired primary amine.

    • Control of Stoichiometry: If using ammonia directly, using a large excess of ammonia can help to favor the formation of the primary amine. However, this can be technically challenging due to the gaseous nature of ammonia.

Q3: I am struggling to purify my final this compound product from the reaction mixture. What are some effective purification strategies?

Aminopyrazines can be challenging to purify due to their basic nature, which can lead to tailing on silica gel chromatography.

  • Purification Techniques:

    • Column Chromatography:

      • To mitigate tailing on silica gel, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.[8]

      • A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.[9]

    • Acid-Base Extraction:

      • Being a basic compound, this compound can be extracted from an organic solvent into an aqueous acidic solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) and the product is extracted back into an organic solvent.[10]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent system can be a highly effective method for obtaining high-purity material.[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Benzyl-2-chloropyrazine via Suzuki-Miyaura Coupling
  • Materials:

    • 2,3-Dichloropyrazine

    • Benzylboronic acid

    • Pd(PPh₃)₄ or other suitable palladium catalyst/ligand system

    • K₂CO₃ or other suitable base

    • Toluene

    • Water

  • Procedure:

    • To a reaction vessel, add 2,3-dichloropyrazine (1.0 eq), benzylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

    • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
  • Materials:

    • 3-Benzyl-2-chloropyrazine

    • Benzophenone imine (ammonia surrogate)

    • Pd₂(dba)₃ or other suitable palladium precursor

    • Xantphos or other suitable ligand

    • NaOt-Bu or other suitable base

    • Toluene

    • Aqueous HCl

  • Procedure:

    • To a reaction vessel, add 3-benzyl-2-chloropyrazine (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and Xantphos (2-4 mol%).

    • Purge the vessel with an inert gas.

    • Add anhydrous toluene, followed by benzophenone imine (1.2 eq) and NaOt-Bu (1.4 eq).

    • Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction with water and extract with an organic solvent.

    • Concentrate the organic phase and dissolve the residue in a suitable solvent like THF.

    • Add aqueous HCl (e.g., 2M) and stir at room temperature to hydrolyze the imine.

    • Basify the reaction mixture with NaOH and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Data Summary

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ / Xantphos, BrettPhos
Typical Ligand PPh₃, SPhos, XPhosXantphos, BrettPhos, Josiphos
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOt-Bu, KOt-Bu, LiHMDS
Typical Solvent Toluene/Water, Dioxane/WaterToluene, Dioxane
Typical Temperature 80-110 °C100-110 °C
Common Side Products Dehalogenation, HomocouplingBis-arylation, Dehalogenation

Visualizations

Reaction Pathway and Side Product Formation

Synthesis_Pathway Start 2,3-Dichloropyrazine Intermediate 3-Benzyl-2-chloropyrazine Start->Intermediate Suzuki Coupling (Benzylboronic acid, Pd catalyst) Suzuki_SP1 Dehalogenation (2-Chloropyrazine) Start->Suzuki_SP1 Side Reaction Product This compound Intermediate->Product Buchwald-Hartwig Amination (Ammonia source, Pd catalyst) Suzuki_SP2 Homocoupling (Bibenzyl) Intermediate->Suzuki_SP2 Side Reaction Amination_SP1 Bis-arylation Intermediate->Amination_SP1 Side Reaction Amination_SP2 Dehalogenation (2-Benzylpyrazine) Intermediate->Amination_SP2 Side Reaction

Caption: Synthetic pathway and potential side products.

Troubleshooting Logic Flow

Troubleshooting_Flow Problem Low Yield or Impure Product Check_Catalyst Optimize Catalyst and Ligand Problem->Check_Catalyst Check_Base Evaluate Base Choice and Quality Problem->Check_Base Check_Temp Adjust Reaction Temperature Problem->Check_Temp Check_Purity Verify Starting Material Purity Problem->Check_Purity Purification Refine Purification Method (e.g., acid-base extraction, modified chromatography) Check_Catalyst->Purification Check_Base->Purification Check_Temp->Purification Check_Purity->Purification

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Advanced Purification of 3-Benzylpyrazin-2-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the advanced purification of 3-Benzylpyrazin-2-amine. This guide is designed to provide in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals to achieve high-purity this compound for demanding applications. As a Senior Application Scientist, this document synthesizes technical expertise with field-proven insights to address common and complex purification challenges.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification techniques, a fundamental understanding of this compound's properties is crucial for methodological design and troubleshooting. While experimental data for this specific molecule is not extensively published, we can infer its characteristics from its structure and data from closely related analogs such as 3-Benzylpyridin-2-amine.

Structural Features and Expected Behavior:

  • Basic Amino Group: The primary amine on the pyrazine ring imparts basicity to the molecule. This is a critical consideration for chromatographic separations, as it can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing and poor recovery.

  • Aromatic Systems: The presence of both a pyrazine and a benzyl ring suggests that the compound will exhibit UV activity, making UV-based detection in chromatography a viable option. The aromaticity also influences its solubility, favoring organic solvents.

  • Polarity: The combination of the polar amine group and the nonpolar benzyl and pyrazine rings gives the molecule an intermediate polarity. This allows for purification using both normal-phase and reversed-phase chromatography, with the choice depending on the impurity profile.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Weight ~185.23 g/mol Standard for small molecule purification.
Boiling Point High (Calculated: ~329.6°C at 760 mmHg)Distillation is generally not a suitable primary purification method due to the high boiling point and potential for thermal decomposition.
Melting Point Solid at room temperature. (Analog, 2-Amino-3-benzyloxypyridine: 92-94 °C)Recrystallization is a viable purification technique. The melting point is a key indicator of purity.
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane) and poorly soluble in non-polar solvents (e.g., hexane) and water.Guides the selection of solvents for recrystallization and mobile phases for chromatography.

II. Troubleshooting Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" instead of forming crystals during recrystallization. What's going on and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a supersaturated solution cooling too rapidly or the presence of significant impurities that depress the melting point.

  • Causality: The high concentration of the solute in the hot solvent leads to its separation as a liquid phase upon cooling, as this is kinetically favored over the more ordered process of crystal lattice formation.

  • Solutions:

    • Re-heat and Add Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with glass wool or a towel to slow the cooling rate. Avoid direct immersion in an ice bath from a high temperature.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a single, small crystal to the cooled, supersaturated solution to induce crystallization.

    • Solvent System Modification: Consider using a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly. For this compound, a good starting point could be an ethanol/water or ethyl acetate/hexane system.

Q2: I have low recovery of my purified product after recrystallization. What are the likely causes?

A2: Low recovery is a common issue and can often be attributed to using an excessive amount of solvent or premature filtration.

  • Causality: The goal of recrystallization is to find a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.

    • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal precipitation.

    • Washing with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.

    • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Column Chromatography Challenges

Q1: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks during column chromatography. Why is this happening?

A1: This is a classic problem when purifying basic compounds like amines on silica gel.

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine group of your compound can undergo strong acid-base interactions with these silanol groups. This leads to some molecules being strongly retained, while others move down the column, resulting in a "streak" or a "tail" rather than a compact band.

  • Solutions:

    • Add a Basic Modifier to the Eluent: This is the most common and effective solution. Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase will neutralize the acidic sites on the silica gel. A typical starting concentration is 0.1-1% (v/v) of TEA in your eluent (e.g., hexane/ethyl acetate).[1]

    • Use an Amine-Functionalized Silica Column: These columns have a stationary phase where the silica surface is bonded with aminopropyl groups, creating a more basic environment. This minimizes the strong acid-base interactions and often allows for the use of less polar, non-basic mobile phases like hexane/ethyl acetate.[2]

    • Switch to a Different Stationary Phase: Neutral or basic alumina can be used as an alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Chromatography: If the impurities have significantly different polarities from your product, reversed-phase chromatography (e.g., using a C18 column) can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q2: My compound won't elute from the silica gel column, even with a highly polar solvent system.

A2: This indicates a very strong interaction between your compound and the stationary phase.

  • Causality: As with streaking, this is likely due to the strong basicity of the amine group. In this extreme case, the compound may be irreversibly adsorbed onto the silica.

  • Solutions:

    • Increase the Basicity of the Eluent: If you are already using a basic modifier, try increasing its concentration.

    • Use a More Polar and Basic Solvent: A gradient elution up to a mobile phase containing methanol with a small percentage of ammonium hydroxide can be effective for eluting highly retained basic compounds.

    • Consider an Alternative Purification Method: If column chromatography on silica is proving too difficult, recrystallization or preparative HPLC may be more suitable options.

III. Recommended Purification Protocols

The following are detailed, step-by-step protocols for the purification of this compound.

Protocol 1: Recrystallization

This method is ideal for purifying solid crude product when impurities have different solubility profiles.

Methodology:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value (if available) or the crude material. A sharp melting point close to the expected value is indicative of high purity.

Protocol 2: Flash Column Chromatography on Silica Gel

This is a versatile technique for separating compounds with different polarities.

Methodology:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate. Remember to add 0.5-1% triethylamine to the solvent system to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.

  • Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC offers the highest resolution and is suitable for purifying small to medium quantities of material to a very high purity.

Methodology:

  • Analytical Method Development: Develop a separation method on an analytical HPLC system first. A reversed-phase C18 column is a good starting point. The mobile phase will typically consist of an aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic component (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Product Isolation: Pool the fractions with the desired purity and remove the solvents, typically by lyophilization or rotary evaporation.

IV. Visualizing Purification Workflows

A logical approach to selecting the appropriate purification technique is essential for efficiency.

Purification_Workflow start Crude this compound tlc TLC Analysis start->tlc recrystallization Recrystallization tlc->recrystallization Single major spot, solid crude column_chrom Column Chromatography tlc->column_chrom Multiple spots, good separation purity_check Purity & Yield Analysis (HPLC, NMR, MP) recrystallization->purity_check prep_hplc Preparative HPLC column_chrom->prep_hplc Close-eluting impurities column_chrom->purity_check prep_hplc->purity_check purity_check->column_chrom Purity < 99% final_product High-Purity Product purity_check->final_product Purity > 99%

Caption: Decision workflow for selecting a purification technique.

V. Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound sample?

A1: Impurities can arise from several sources:

  • Unreacted Starting Materials: Such as 2-amino-3-chloropyrazine and benzylamine.

  • Side Products: Depending on the reaction conditions, side reactions such as over-alkylation or reactions with the solvent can occur. For instance, in related syntheses, the formation of disubstituted products has been observed.[3]

  • Reagents and Catalysts: Residual catalysts or reagents from the synthesis.

  • Degradation Products: Amines can be susceptible to oxidation, especially if exposed to air and light over prolonged periods.

Q2: How can I monitor the progress of my column chromatography purification?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method.[3] Spot a small amount of each collected fraction onto a TLC plate and run it using the same eluent system as your column. Visualize the spots under a UV lamp. Fractions containing only the spot corresponding to your pure product can be combined.

Q3: Is it necessary to use a fume hood when working with this compound and the solvents for purification?

A3: Yes, it is essential to perform all manipulations in a well-ventilated fume hood. Organic solvents are volatile and can be flammable and/or toxic. While specific toxicity data for this compound is limited, aromatic amines as a class should be handled with care as they can be irritants and may have other health effects. Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: Can I use distillation to purify this compound?

A4: Due to its likely high boiling point and potential for decomposition at elevated temperatures, distillation is generally not a recommended method for purifying this compound.[1] Chromatographic methods and recrystallization are much more suitable.

VI. References

  • SIELC Technologies. (n.d.). HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid on Primesep A. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Kavková, V., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 494.

  • PubChem. (n.d.). 3-Benzylpyridin-2-amine. Retrieved from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds.

  • ResearchGate. (2013). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Russian Journal of Organic Chemistry.

  • Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals.

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?

  • BenchChem. (n.d.). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • University of California, Berkeley, College of Chemistry. (n.d.). Recrystallization and Crystallization.

  • ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.

  • YouTube. (2020, January 10). Recrystallization.

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • PubMed. (n.d.). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor.

  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.

  • Taylor & Francis Online. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

  • MDPI. (n.d.). Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent.

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.

Sources

Technical Support Center: Enhancing the Chemical Stability of 3-Benzylpyrazin-2-amine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-Benzylpyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the long-term chemical stability of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your samples and the reliability of your experimental outcomes.

Introduction: Understanding the Stability of this compound

This compound is a heterocyclic amine with a pyrazine core, a structure that confers a degree of aromatic stability. However, the presence of an exocyclic amino group and a benzyl substituent introduces potential sites for degradation under various environmental conditions. Ensuring the long-term stability of this compound is critical for its use in research and pharmaceutical development, as degradation can lead to the formation of impurities, loss of potency, and potentially altered biological activity.

This guide provides a comprehensive overview of the potential degradation pathways, recommended storage conditions, and troubleshooting advice for maintaining the chemical integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can compromise the stability of this compound are exposure to light (photodegradation) , oxygen (oxidation) , moisture (hydrolysis) , and extreme temperatures . The benzyl and amino functional groups are particularly susceptible to oxidative and photolytic degradation.

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is 2-8°C (refrigerated) to minimize thermal degradation. It is crucial to protect the compound from light and moisture.[1][2][3][4]

Q3: I've noticed a change in the color of my this compound sample over time. What could be the cause?

A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This is typically due to the formation of oxidized or polymeric impurities. We recommend performing a purity analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.

Q4: Can I store solutions of this compound? If so, what is the best solvent?

A4: While it is always best to prepare solutions fresh, if short-term storage is necessary, use a dry, aprotic solvent and store the solution at low temperatures (-20°C or below) in a tightly sealed, light-protected vial. Protic solvents and the presence of dissolved oxygen can accelerate degradation. The choice of solvent will depend on the intended application, but options like anhydrous acetonitrile or dimethyl sulfoxide (DMSO) are often suitable.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions.

Problem Potential Cause(s) Recommended Action(s)
Appearance of a new peak in the HPLC chromatogram during a stability study. This indicates the formation of a degradation product.1. Characterize the new peak using mass spectrometry (MS) to determine its molecular weight. 2. Based on the mass, infer the potential degradation pathway (e.g., oxidation, hydrolysis). 3. Perform forced degradation studies (see Experimental Protocols) to confirm the identity of the degradant.
Decreased potency or biological activity of the compound. This is likely due to a reduction in the concentration of the active parent compound.1. Re-analyze the purity of your sample using a validated quantitative method (e.g., HPLC with a calibrated standard). 2. If degradation is confirmed, procure a fresh batch of the compound and adhere strictly to the recommended storage conditions.
Inconsistent experimental results between different batches of the compound. This could be due to batch-to-batch variability in purity or degradation that occurred during storage of one or more batches.1. Analyze the purity of all batches using a standardized analytical method. 2. Implement a consistent storage protocol for all samples. 3. If possible, perform a side-by-side stability study on the different batches.
Sample appears clumpy or has a different texture. This may be due to the absorption of moisture, which can lead to hydrolysis or physical changes in the solid state.1. Store the compound in a desiccator to minimize moisture exposure. 2. If moisture absorption is suspected, dry the sample under vacuum (if thermally stable) before use. 3. For highly sensitive applications, handle the compound in a glove box under an inert atmosphere.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing effective stabilization strategies.

DegradationPathways Potential Degradation Pathways of this compound cluster_main cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis This compound This compound N-oxide N-oxide This compound->N-oxide O2 Benzoic_acid Benzoic acid + 2-aminopyrazine This compound->Benzoic_acid O2 Dimerization_products Dimerization/Polymerization Products This compound->Dimerization_products UV light Ring_cleavage_products Ring Cleavage Products This compound->Ring_cleavage_products UV light Benzylamine_pyrazinone Benzylamine + Pyrazin-2(1H)-one This compound->Benzylamine_pyrazinone H2O

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for monitoring the purity of this compound and detecting potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to separate non-polar degradants from the more polar parent compound. A starting point could be a linear gradient from 10% to 90% B over 20 minutes.

3. Detection:

  • UV detection at the wavelength of maximum absorbance for this compound (to be determined experimentally, typically in the range of 250-350 nm).

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject a known volume of the sample and record the chromatogram.

  • The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

HPLC_Workflow HPLC Method Workflow for Stability Testing Sample_Preparation Sample Preparation (1 mg/mL in Acetonitrile) Filtration Filtration (0.45 µm) Sample_Preparation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 column, Gradient Elution) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration and Purity Calculation) UV_Detection->Data_Analysis

Caption: Workflow for the stability-indicating HPLC method.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and validating the stability-indicating nature of an analytical method.[5][6][7][8][9][10]

1. Acid Hydrolysis:

  • Dissolve the sample in a solution of 0.1 M HCl.

  • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours).

  • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve the sample in a solution of 0.1 M NaOH.

  • Heat the solution at 60°C for a specified period.

  • Neutralize the solution with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the sample in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period, protected from light.

  • Analyze by HPLC at various time points.

4. Photodegradation:

  • Expose a solid sample and a solution of the sample to a light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Analyze the samples by HPLC at various time points and compare with a control sample stored in the dark.

5. Thermal Degradation:

  • Place a solid sample in an oven at an elevated temperature (e.g., 60°C or 80°C).

  • Analyze the sample by HPLC at various time points.

References

  • Koshe, K. K., Maniyar, U., Katariya, M. V., Jaiswal, S., Katariya, V. R., & Karva, G. S. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage Form.
  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622526A - Preparation method of 2-aminopyrazine derivatives.
  • Singh, S., et al. (2000). Degradation of Rifampicin, Isoniazid and Pyrazinamide from Prepared Mixtures and Marketed Single and Combination Products Under Acid Conditions. International Journal of Pharmaceutics, 203(1-2), 111-122.
  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • Gopal, P., Sarathy, J. P., Yee, M., et al. (2020). Pyrazinamide triggers degradation of its target aspartate decarboxylase.
  • Gopal, P., Sarathy, J. P., Yee, M., et al. (2020). Pyrazinamide triggers degradation of its target aspartate decarboxylase.
  • Dash, A. C., & Mohanty, P. (1988). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (5), 1337-1341.
  • Sri Lakshmi, D., & Jacob, J. T. (2017). Validated Degradation studies for the estimation of Pyrazinamide, Ethambutol, Isoniazid and Rifampacin in a fixed dose combination by UPLC. Research Journal of Pharmacy and Technology, 10(12), 4301-4308.
  • Klinger, J., et al. (2015). Main reaction pathways for the formation of pyrazine derivatives from two α-aminocarbonyl compounds (pathway A), condensation of amino sugars with α-dicarbonyl derivatives and ammonia (B), or formation of hydroxy-pyrazines by condensation of two α-dicarbonyl compounds and ammonia (C). Holzforschung, 69(1), 31-40.
  • El-Gindy, A., Emara, S., & Shaaban, H. (2012).
  • The Good Scents Company. (n.d.). 2-aminopyrazine. Retrieved from [Link]

  • Thieme Chemistry. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Retrieved from [Link]

  • de la Rosa, J. M. R., et al. (2019). An outstanding cyclocondensation of 2-aminopyrazine. CrystEngComm, 21(39), 5894-5898.
  • MacMillan, D. W. C., et al. (2019). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 141(42), 16695-16701.
  • Jamous, A. (2014). What are the mechanism of reaction in preparing pyrazine?
  • Stephenson, C. R. J., et al. (2017). Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation.
  • Lepaumier, H., et al. (2011). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. International Journal of Greenhouse Gas Control, 5(4), 1143-1151.
  • Ali, S., et al. (2024). Reactivity and Stability of (Hetero)
  • Freeman, S. A. (2011). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.
  • Chemistry Stack Exchange. (2025). The stability order in the substituted benzyl carbanions. Retrieved from [Link]

  • Cui, D., Li, Y., Lian, M., Yang, F., & Meng, Q. (2017). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. Analytical Methods, 9(3), 486-494.
  • Rala, S. (2021, May 30). Effect of Substituents on Stability of Benzyl Carbocation. YouTube. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(33), 12096-12110.
  • Slideshare. (n.d.). Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. Retrieved from [Link]

  • Eranki, R. J. V., et al. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. American Journal of Analytical Chemistry, 4(12), 715-724.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(25), 8257-8264.
  • Google Patents. (n.d.). US20140199220A1 - Thermal destruction of nitrosamine in co2 capture.

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Technical Support Center: Overcoming Experimental Artifacts in 3-Benzylpyrazin-2-amine Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns that arise when working with novel small molecules like 3-Benzylpyrazin-2-amine.

Q1: My this compound compound shows potent activity in my primary screening assay. How can I be sure this is a genuine biological effect and not an artifact?

A1: This is a critical question in early-stage drug discovery. Initial hits from high-throughput screening (HTS) can be misleading due to various interference mechanisms.[1][2][3] To build confidence in your result, it is essential to perform orthogonal assays. These are secondary assays that measure the same biological endpoint but use a different detection technology or principle.[2] For example, if your primary assay is luminescence-based, a follow-up fluorescence-based or label-free assay can help rule out technology-specific interference.

Q2: I'm observing poor reproducibility in my cell-based assay results. What are the likely culprits?

A2: Variability in cell-based assays is a common challenge and can stem from multiple sources.[4][5] Key factors to investigate include:

  • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (like mycoplasma), and within a consistent passage number range for all experiments.[4]

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations in signal. Optimize and validate your cell seeding protocol.

  • Reagent Preparation and Handling: Inconsistent reagent concentrations or incubation times can introduce variability.

  • Plate Effects: "Edge effects" in microplates are a known issue. Consider not using the outer wells or implementing a plate layout that minimizes this effect.[6]

  • Compound Solubility: Poor solubility of this compound can lead to inconsistent concentrations in your assay wells. See the detailed troubleshooting section on solubility below.

Q3: Could the pyrazine scaffold of my compound be contributing to assay interference?

A3: Possibly. Heterocyclic compounds, including pyrazine derivatives, can sometimes interfere with bioassays.[7][8] Potential issues include:

  • Autofluorescence: Aromatic ring systems can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[9][10]

  • Light Scattering: Compound precipitation or aggregation can scatter light, affecting absorbance and fluorescence readings.

  • Reactivity: While the pyrazine ring itself is relatively stable, reactive functional groups on the molecule could potentially interact with assay components.

  • Chelation: Some nitrogen-containing heterocycles can chelate metal ions, which might be important for enzyme function or assay reagents.[11]

Troubleshooting Guides

This section provides in-depth guidance and step-by-step protocols to diagnose and mitigate common experimental artifacts.

Issue 1: Poor Compound Solubility and Aggregation

Poor aqueous solubility is a frequent cause of false positives in HTS.[9] Aggregates of small molecules can non-specifically inhibit enzymes or disrupt protein-protein interactions, mimicking true biological activity.[3][12]

  • Inconsistent dose-response curves.

  • Precipitate visible in assay plates or stock solutions.

  • High variability between replicate wells.

  • Activity is sensitive to the presence of detergents (e.g., Triton X-100).

A Observe Inconsistent Activity B Visual Inspection: Check for precipitate in stock and assay wells. A->B C Dynamic Light Scattering (DLS): Analyze compound in assay buffer to detect aggregates. B->C Precipitate observed D Detergent Counter-Screen: Run assay with and without 0.01% Triton X-100. B->D No precipitate E Solubility Issue Likely C->E F Aggregation-based Artifact Likely D->F Activity reduced with detergent G Investigate Other Artifacts D->G Activity unchanged

Caption: Workflow to diagnose solubility and aggregation issues.

Objective: To determine the aqueous solubility of this compound in your assay buffer and optimize the formulation.

Materials:

  • This compound

  • Assay buffer

  • DMSO (or other appropriate stock solvent)

  • Nephelometer or a plate reader capable of measuring light scattering at ~600 nm.

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the compound in your assay buffer. The final DMSO concentration should be kept constant and match your assay conditions (typically ≤1%).

  • Incubate the dilutions at the same temperature and for the same duration as your main assay.

  • Measure turbidity using a nephelometer or by reading absorbance at 600 nm.

  • Determine the solubility limit: The concentration at which you observe a significant increase in light scattering is the approximate solubility limit.

Table 1: Example Solubility Data

This compound (µM)Absorbance (600 nm)Observation
1000.55Precipitate
500.21Precipitate
250.06Clear
12.50.05Clear
00.05Clear
Issue 2: Interference with Assay Signal

Compounds can directly interfere with the detection method of an assay, leading to false positive or false negative results.[13] This is particularly common in optical assays (absorbance, fluorescence, luminescence).

  • Fluorescence-based assays: High background signal in wells containing only the compound and buffer.

  • Luminescence-based assays (e.g., Luciferase): The compound inhibits the reporter enzyme itself.

  • Absorbance-based assays: The compound absorbs light at the wavelength used for detection.

cluster_0 Fluorescence Assay cluster_1 Luminescence Assay cluster_2 Absorbance Assay A Measure compound fluorescence at assay wavelengths (Ex/Em) in buffer alone. B High Signal? A->B C Fluorescence Interference B->C Yes D Run counter-screen with purified luciferase enzyme + compound. E Inhibition Observed? D->E F Luciferase Inhibition E->F Yes G Measure absorbance spectrum of compound in buffer. H Overlap with Assay λ? G->H I Colorimetric Interference H->I Yes

Caption: Diagnostic workflows for different assay types.

Objective: To determine if this compound directly inhibits the luciferase enzyme.

Materials:

  • This compound

  • Purified firefly luciferase enzyme

  • Luciferin substrate and assay buffer (e.g., from a commercial kit)

  • White, opaque microplate[5][14]

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in the luciferase assay buffer. Include a vehicle control (e.g., DMSO).

  • Add the purified luciferase enzyme to all wells at its working concentration.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the luciferin substrate.

  • Immediately measure luminescence using a plate reader.

Table 2: Example Luciferase Counter-Screen Data

This compound (µM)Luminescence (RLU)% Inhibition
10050,00050%
5075,00025%
2590,00010%
12.598,0002%
0 (Vehicle)100,0000%
Issue 3: Cellular Toxicity and Off-Target Effects

Even if a compound does not directly interfere with the assay technology, it may have off-target effects on cell health that can confound the interpretation of results, especially in phenotypic screens.[10]

  • In a cell signaling assay, you observe inhibition that is not rescued by a known agonist.

  • Microscopic examination reveals changes in cell morphology, detachment, or reduced cell numbers at higher compound concentrations.

  • Results from your primary assay correlate strongly with cytotoxicity.

Objective: To simultaneously assess the specific biological activity and general cytotoxicity of this compound.

Procedure:

  • Select a multiplexing-compatible viability assay. For example, if your primary assay is luminescence-based (e.g., measuring kinase activity with Kinase-Glo®), you can use a fluorescence-based viability assay (e.g., CellTox™ Green) that can be read from the same well.

  • Perform your primary assay as usual, treating cells with a dose-response of this compound.

  • After reading the primary assay signal, add the viability reagent to the same wells.

  • Incubate according to the viability assay protocol.

  • Read the viability signal (e.g., fluorescence).

  • Analyze the data: Plot both the primary activity and the cytotoxicity on the same graph to determine the therapeutic window.

Table 3: Example Multiplexed Assay Data

This compound (µM)Primary Assay Signal (% of Control)Cell Viability (% of Control)
100510
302045
105095
38598
198100
0100100

References

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • Tan, L., Hirte, S., Palmacci, V., et al. Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • Tackling assay interference associated with small molecules. Request PDF on ResearchGate. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature. [Link]

  • Alves, V. M., Capuzzi, S. J., & Muratov, E. N. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI. [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Capuzzi, S. J., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]

  • Kollar, P., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules. [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. NIH. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ResearchGate. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]

  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. MDPI. [Link]

  • 3-Benzylpyridin-2-amine. PubChem. [Link]

  • Properties of amines. Chemistry LibreTexts. [Link]

Sources

Refining HPLC-UV method for accurate quantification of 3-Benzylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC-UV Quantification of 3-Benzylpyrazin-2-amine

Welcome to the technical support center for the accurate quantification of this compound using HPLC-UV. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to diagnose and resolve common chromatographic challenges, ensuring the development of a robust and reliable analytical method.

Introduction: The Challenge of Analyzing this compound

This compound is a heterocyclic aromatic amine. Its chemical structure, featuring a basic amine group and a pyrazine ring, presents specific challenges in reversed-phase HPLC. The primary amine group is prone to protonation, making its retention and peak shape highly sensitive to mobile phase pH. Furthermore, this basic analyte can interact with acidic residual silanol groups on the surface of standard silica-based columns, often leading to significant peak tailing, which compromises resolution and quantification accuracy.[1][2] This guide provides a systematic approach to overcoming these challenges.

Recommended Initial Method Parameters

For those beginning method development, the following table provides a robust starting point. These parameters are designed to minimize common issues and can be refined as needed.

ParameterRecommended Starting ConditionRationale & Key Considerations
HPLC Column C18, end-capped (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18) 4.6 x 150 mm, 3.5 or 5 µmA high-quality, end-capped C18 column minimizes the number of free silanol groups, reducing peak tailing.[1] Columns specifically designed for use at mid-to-high pH can offer superior peak shape for basic compounds.[3]
Mobile Phase A 20 mM Potassium Phosphate or Ammonium Formate BufferA buffer is essential to control the pH and ensure reproducible retention times.[4] Phosphate buffers are excellent for UV detection due to their low UV cutoff.[5] Ammonium formate is a good choice if MS compatibility is desired.[6]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile is generally preferred for its lower viscosity and better UV transparency.[7] Methanol can offer different selectivity and may be a useful alternative.
Mobile Phase pH Adjust aqueous phase (A) to pH 7.0 - 7.5 before adding organic (B)At this pH, the amine group of the analyte is in its neutral, unprotonated state, which significantly reduces interaction with residual silanols, leading to improved peak symmetry.[3] Crucially, always adjust the pH of the aqueous buffer before mixing with the organic solvent. [4]
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 60:40 ACN:Buffer) and switch to a gradient if co-eluting impurities are present or if run time needs to be optimized.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed based on column dimensions and desired analysis time.
Column Temperature 30 - 35 °COperating at a slightly elevated and controlled temperature improves peak efficiency and reduces viscosity, leading to lower backpressure and more reproducible retention times.[8]
Detection Wavelength Determine λmax via UV scan (approx. 254 nm or 320 nm expected)Use a UV-Vis spectrophotometer or a PDA/DAD detector to find the wavelength of maximum absorbance (λmax) for the highest sensitivity.[9][10] Analyzing at a secondary wavelength can sometimes improve selectivity against matrix interferences.[11][12]
Injection Volume 10 µLA smaller injection volume minimizes the potential for peak distortion due to solvent mismatch or mass overload.[13]
Sample Diluent Mobile Phase or a weaker solvent (e.g., 50:50 ACN:Water)Dissolving the sample in the mobile phase is ideal to prevent peak shape distortion.[13] If a stronger solvent is used for solubility, keep the injection volume low.

Troubleshooting Guide

This section addresses specific problems you may encounter during method development and routine analysis.

Peak Shape Problems

Q: My peak for this compound is tailing severely. What are the causes and how can I fix it?

Peak tailing is the most common issue for basic compounds like this analyte. It occurs when a single analyte experiences multiple retention mechanisms within the column.[1] The primary cause is the interaction between the protonated (positively charged) amine group of the analyte and ionized (negatively charged) residual silanol groups on the silica packing material.[1][2]

Solutions, from simplest to most effective:

  • Increase Mobile Phase pH: Adjust the mobile phase pH to be well above the pKa of the analyte's amine group (typically pKa > 8 for primary aromatic amines). A pH of 7.0 or higher will neutralize the analyte, preventing ionic interactions with the stationary phase.[3]

  • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v).[14] These additives will preferentially bind to the active silanol sites, effectively masking them from the analyte.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to better mask the silanol activity and maintain a consistent pH environment on the column surface.[2][4]

  • Use a Modern, End-Capped Column: Employ a high-purity silica column with advanced end-capping or a hybrid particle column (e.g., Waters XBridge, Agilent ZORBAX Extend). These columns are specifically designed with minimal accessible silanol groups.[1]

  • Lower the pH: As a counter-intuitive alternative, you can operate at a very low pH (e.g., pH < 3). This protonates the silanol groups, rendering them neutral and reducing their interaction with the now fully-protonated analyte.[1] However, this will likely decrease retention, requiring a reduction in the organic solvent percentage to compensate. Ensure your column is stable at low pH.[1]

Q: My peak is fronting. What does this indicate?

Peak fronting is typically caused by either mass overload or an inappropriate sample solvent.

  • Mass Overload: The concentration of the analyte injected onto the column is too high, saturating the stationary phase at the column inlet. To fix this, simply dilute your sample and reinject.[2]

  • Sample Solvent: The sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase. This causes the analyte band to travel too quickly at the start, leading to a distorted peak. The solution is to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[13]

Q: My analyte peak is split, shouldered, or unexpectedly broad. What should I investigate?

These issues often point to a physical problem with the column or system, or a chemical issue like co-elution.

  • Column Void or Bed Deformation: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split or broad peak.[2][3] To diagnose, reverse the column and flush it to waste (disconnect from the detector) with a strong solvent.[1] If the problem persists after reconnecting, the column is likely irreversibly damaged and should be replaced.

  • Partially Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing poor peak shape and high backpressure.[8] Using in-line filters and ensuring samples are filtered before injection can prevent this.

  • Co-eluting Impurity: A shoulder on the main peak may be an unresolved impurity. To check this, use a PDA/DAD detector to evaluate the peak purity across the entire peak. If the spectra are not homogenous, an impurity is present. Improve resolution by adjusting the mobile phase composition (e.g., changing the organic solvent percentage or switching from ACN to MeOH) or trying a different column chemistry.

Retention and Baseline Issues

Q: The retention time (RT) of my analyte is drifting or shifting between runs. What are the common causes?

Unstable retention times compromise the reliability of your method. The most common causes are related to the mobile phase or column temperature.

  • Poor Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time (10-20 column volumes) before starting the analysis, especially when changing mobile phases.

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase can cause RT drift. If mixing manually, be precise. If using a quaternary pump, ensure the pump's proportioning valves are working correctly. Also, ensure the mobile phase is not evaporating over time, which would change its composition.

  • Temperature Fluctuations: Column temperature has a significant effect on retention.[8] A change of just 1°C can alter RT by 1-2%. Using a thermostatted column compartment is essential for stable retention times.

  • pH Drift: Unbuffered or weakly buffered mobile phases can change pH over time, especially with exposure to atmospheric CO₂, leading to RT shifts for ionizable compounds like this compound.

Q: My baseline is noisy or has a significant drift.

A clean, stable baseline is crucial for accurate integration and quantification, especially at low concentrations.

  • Noisy Baseline: This is often caused by air bubbles in the system or a failing detector lamp. Degas your mobile phase thoroughly using an inline degasser, sonication, or vacuum filtration.[4][13] If noise persists, check the detector lamp's energy output.

  • Drifting Baseline: This can be due to an unequilibrated column, mobile phase contamination, or temperature changes. Allow the entire system to warm up and equilibrate fully. If the drift is periodic (wavy), it often indicates pump pulsation issues that may require pump maintenance.[13]

Frequently Asked Questions (FAQs)

Q: What are the essential System Suitability Testing (SST) parameters for this method?

SST is a mandatory part of any validated chromatographic method, ensuring the system is performing adequately on the day of analysis.[15][16][17] Per USP and ICH guidelines, the following parameters are critical.[18][19][20]

SST ParameterAcceptance Criteria (Typical)Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. Crucial for basic amines.[19]
Repeatability / Precision RSD ≤ 2.0% for ≥5 replicate injectionsEnsures the system provides consistent, reproducible results.[19]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.[15]
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest impurity)Ensures the analyte peak is adequately separated from other components.[16]

Q: How do I perform a forced degradation study to ensure my method is stability-indicating?

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[18][21] Forced degradation (or stress testing) is used to generate these potential degradation products and prove the method's specificity.[22][23]

General Protocol:

  • Prepare Solutions: Prepare solutions of this compound in various stress conditions. A target degradation of 5-20% is recommended.[22][24]

  • Apply Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Store solid drug substance and solution at 80°C.

    • Photolytic: Expose solid and solution to UV light (per ICH Q1B guidelines).

  • Analyze Samples: Analyze a control (unstressed) sample and all stressed samples using your HPLC method with a PDA/DAD detector.

  • Evaluate Results:

    • Specificity: Check that the degradation product peaks do not co-elute with the main analyte peak. Use peak purity analysis from the DAD data to confirm.

    • Mass Balance: The sum of the assay of the main peak and the areas of all degradation products should be close to 100% of the initial concentration, demonstrating that all major degradants are detected.[21]

Q: Why is a guard column recommended?

A guard column is a small, sacrificial column installed between the injector and the analytical column.[20] It uses the same packing material as the analytical column. Its purpose is to protect the more expensive analytical column by trapping strongly retained impurities and particulate matter from the sample matrix, thereby extending the life of the analytical column and improving long-term method robustness.[8]

Experimental Protocols & Workflows

Protocol 1: System Suitability Test (SST) Procedure
  • Prepare SST Solution: Prepare a solution of this compound reference standard at a concentration that falls in the middle of your intended calibration range (e.g., 10 µg/mL).

  • Equilibrate System: Pump the mobile phase through the entire HPLC system until a stable baseline is achieved (typically 20-30 minutes).

  • Perform Replicate Injections: Inject the SST solution five or six consecutive times.

  • Calculate SST Parameters: Using the chromatography data software, calculate the following for the this compound peak from the replicate injections:

    • Mean and Relative Standard Deviation (RSD) of the peak area and retention time.

    • Average Tailing Factor.

    • Average Theoretical Plates.

  • Verify Acceptance Criteria: Compare the calculated values against the pre-defined acceptance criteria (see SST table above). The system passes only if all criteria are met. Do not proceed with sample analysis until the system passes SST.[17]

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.

G start Observe Peak Tailing (Tailing Factor > 1.5) check_chem Investigate Chemical Effects start->check_chem check_column Investigate Column Health start->check_column check_extra Investigate Extra-Column and Sample Effects start->check_extra ph Is pH optimal? (e.g., pH > 7.0) check_chem->ph column_type Is column appropriate? (e.g., modern, end-capped) check_column->column_type overload Is sample overloaded? check_extra->overload adjust_ph Action: Increase mobile phase pH to neutralize analyte ph->adjust_ph No buffer Is buffer adequate? ph->buffer Yes adjust_buffer Action: Increase buffer concentration or add competing base (e.g., TEA) buffer->adjust_buffer No change_column Action: Switch to a high-purity, end-capped column or one designed for basic compounds column_type->change_column No column_health Is column damaged? column_type->column_health Yes replace_column Action: Flush column; if no improvement, replace column_health->replace_column Yes dilute_sample Action: Dilute sample and reinject overload->dilute_sample Yes

Caption: A systematic workflow for troubleshooting peak tailing.

References

  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved January 13, 2026, from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2024). ijarsct. Retrieved January 13, 2026, from [Link]

  • Nägele, E. (2012). Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved January 13, 2026, from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2023, October 21). Welch Materials. Retrieved January 13, 2026, from [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2023, October 15). YouTube. Retrieved January 13, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 13, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 13, 2026, from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved January 13, 2026, from [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2023, November 3). MicroSolv. Retrieved January 13, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 13, 2026, from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. Retrieved January 13, 2026, from [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Retrieved January 13, 2026, from [Link]

  • Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. (2012, September 2). LabRulez LCMS. Retrieved January 13, 2026, from [Link]

  • Shinde, V. (2023, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. Retrieved January 13, 2026, from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018). LCGC International. Retrieved January 13, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. Retrieved January 13, 2026, from [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019). ResearchGate. Retrieved January 13, 2026, from [Link]

  • HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. (n.d.). Varian, Inc. Retrieved January 13, 2026, from [Link]

  • Principles of HPLC (4) Detectors. (n.d.). JASCO Global. Retrieved January 13, 2026, from [Link]

  • How to select wavelength in hplc method development? (2016). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. (n.d.). LabRulez LCMS. Retrieved January 13, 2026, from [Link]

  • <621> CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP). Retrieved January 13, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 13, 2026, from [Link]

  • Choosing the Best HPLC Detector for UV-Visible Analysis. (2024, November 27). SCIEX. Retrieved January 13, 2026, from [Link]

  • Dong, M. W. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. LCGC International. Retrieved January 13, 2026, from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. Retrieved January 13, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2018). Helda - University of Helsinki. Retrieved January 13, 2026, from [Link]

  • Optimization and Validation of the Preconcentration Technique with SBSE Coupled HPLC-UV/DAD for the Identification of Atrazine. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2007). ResearchGate. Retrieved January 13, 2026, from [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2021). MDPI. Retrieved January 13, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 13, 2026, from [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. Retrieved January 13, 2026, from [Link]

  • The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (n.d.). Google Patents.

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Validation & Comparative

A Comparative Efficacy Analysis for Novel Anti-Tuberculosis Candidates: 3-Benzylpyrazin-2-amine and Pyrazinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the persistent global battle against tuberculosis (TB), the quest for novel, more effective therapeutic agents is paramount. Pyrazinamide (PZA), a cornerstone of first-line anti-TB therapy, plays a crucial role in treatment shortening due to its potent sterilizing activity against semi-dormant mycobacteria. However, the emergence of PZA-resistant strains necessitates the exploration of new chemical entities. This guide provides a detailed comparative analysis of the established drug, pyrazinamide, and a promising candidate, 3-Benzylpyrazin-2-amine, based on available preclinical data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antimicrobial research.

Introduction to the Compounds

Pyrazinamide (PZA) is a synthetic pyrazine derivative, structurally analogous to nicotinamide. It is a prodrug that requires activation to its bactericidal form, pyrazinoic acid (POA)[1]. Its unique efficacy in the acidic environment of caseous granulomas makes it an indispensable component of combination therapy for drug-susceptible TB[2].

This compound and its derivatives represent a class of compounds that have emerged from medicinal chemistry efforts to develop novel anti-tubercular agents. While direct data on this compound is limited, extensive research on structurally related N-benzylpyrazine-2-carboxamides and 3-benzylaminopyrazine-2-carboxamides has demonstrated significant in vitro activity against Mycobacterium tuberculosis[2][3][4]. For the purpose of this guide, data on these closely related derivatives will be used as a proxy to evaluate the potential of this chemical scaffold.

Mechanism of Action: A Tale of Two Pathways

The efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. Pyrazinamide and the derivatives of this compound appear to operate through distinct biochemical pathways.

Pyrazinamide: Activation and Multi-Target Assault

Pyrazinamide's mechanism is a fascinating example of targeted bioactivation. As a prodrug, it passively diffuses into the mycobacterial cell. Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA into its active form, pyrazinoic acid (POA). In the acidic environment of tuberculous lesions, POA is protonated and accumulates within the bacillus, leading to a cascade of disruptive effects, including the inhibition of fatty acid synthase I and disruption of membrane transport and energy production.

Pyrazinamide_Activation PZA Pyrazinamide (PZA) PZA_inside PZA (intracellular) PZA->PZA_inside Passive Diffusion POA Pyrazinoic Acid (POA) PZA_inside->POA Pyrazinamidase (pncA) Targets Multiple Cellular Targets (e.g., FAS-I, Membrane Energetics) POA->Targets Inhibition/Disruption

Caption: Activation pathway of Pyrazinamide within Mycobacterium tuberculosis.

3-Benzylaminopyrazine-2-carboxamide Derivatives: Targeting Mycolic Acid Synthesis

Molecular docking studies on active 3-benzylaminopyrazine-2-carboxamide derivatives suggest a different mode of action. These compounds are predicted to inhibit the mycobacterial enoyl-acyl carrier protein reductase (InhA)[3][4]. InhA is a key enzyme in the FAS-II pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death. This mechanism is shared with the first-line drug isoniazid, albeit through a different binding interaction.

Benzylpyrazin_MoA Compound 3-Benzylaminopyrazine- 2-carboxamide Derivative InhA Enoyl-ACP Reductase (InhA) Compound->InhA Inhibition FAS_II FAS-II Pathway Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks FAS_II->Mycolic_Acid Essential for Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Component of

Caption: Proposed mechanism of action for 3-benzylaminopyrazine-2-carboxamide derivatives.

In Vitro Efficacy: A Head-to-Head Comparison

The minimum inhibitory concentration (MIC) is a critical measure of a compound's in vitro potency. While direct comparative studies are not available, we can collate reported MIC values for pyrazinamide and the most promising 3-benzylaminopyrazine-2-carboxamide derivatives against the reference strain M. tuberculosis H37Rv.

CompoundMIC (µg/mL)MIC (µM)Reference
Pyrazinamide12.5 - 50101.5 - 406[5]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide1.566[2]
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide12.536[3]
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide12.527[3]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide12.546[6]

Analysis: The in vitro data suggests that certain derivatives of 3-benzylaminopyrazine-2-carboxamide exhibit potent antimycobacterial activity, with some compounds, such as 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, demonstrating a significantly lower MIC than pyrazinamide[2]. This highlights the potential of this chemical scaffold for developing highly active anti-TB agents. It is important to note that the activity of pyrazinamide in vitro is highly dependent on acidic pH, which may not be reflected in all reported MIC values.

Experimental Protocols: Methodologies for Efficacy Determination

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the efficacy of anti-tubercular agents.

In Vitro Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

Workflow:

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Culture 1. Culture M. tuberculosis H37Rv to mid-log phase Inoculum 2. Prepare inoculum and adjust to McFarland standard Culture->Inoculum Serial_Dilution 3. Prepare 2-fold serial dilutions of test compounds in a 96-well plate Inoculum->Serial_Dilution Inoculation 4. Inoculate wells with M. tuberculosis suspension Serial_Dilution->Inoculation Incubation 5. Incubate plates at 37°C for 7 days Inoculation->Incubation Alamar_Blue 6. Add Alamar Blue reagent Incubation->Alamar_Blue Incubation_2 7. Incubate for 24 hours Alamar_Blue->Incubation_2 Read_Results 8. Determine MIC (lowest concentration with no color change from blue to pink) Incubation_2->Read_Results

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Protocol:

  • Culture Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

  • Inoculum Preparation: The bacterial culture is vortexed to break up clumps and the turbidity is adjusted to a 0.5 McFarland standard.

  • Compound Plating: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue: Alamar Blue solution is added to each well.

  • Second Incubation: The plate is re-incubated for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

In Vivo Efficacy Evaluation: Murine Model of Tuberculosis

The murine model is the standard for preclinical in vivo evaluation of anti-TB drug candidates.

Workflow:

InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infection 1. Aerosol infection of mice (e.g., BALB/c) with M. tuberculosis Establishment 2. Allow infection to establish (chronic phase, ~4 weeks) Infection->Establishment Grouping 3. Randomize mice into treatment groups (Vehicle, PZA, Test Compound) Establishment->Grouping Treatment 4. Daily oral administration of compounds for a defined period (e.g., 4-8 weeks) Grouping->Treatment Euthanasia 5. Euthanize mice at defined endpoints Treatment->Euthanasia Organ_Harvest 6. Harvest lungs and spleens Euthanasia->Organ_Harvest CFU_Enumeration 7. Homogenize organs and plate serial dilutions to determine bacterial load (CFU) Organ_Harvest->CFU_Enumeration

Caption: Workflow for in vivo efficacy testing in a murine tuberculosis model.

Step-by-Step Protocol:

  • Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Establishment of Chronic Infection: The infection is allowed to become established over several weeks.

  • Treatment: Mice are treated with the test compound, a positive control (e.g., pyrazinamide), or a vehicle control, typically via oral gavage, for a specified duration.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to enumerate the colony-forming units (CFU). A significant reduction in CFU in the treated groups compared to the vehicle control indicates efficacy.

Discussion and Future Directions

The available in vitro data for derivatives of this compound is promising, with some compounds demonstrating superior potency to pyrazinamide. The proposed mechanism of action, targeting InhA, is a validated strategy for anti-tubercular drug development.

However, several critical knowledge gaps remain:

  • Direct Comparative Data: There is a pressing need for head-to-head in vitro and in vivo studies comparing this compound and its most potent derivatives directly with pyrazinamide under standardized conditions.

  • In Vivo Efficacy: To date, no in vivo efficacy data for this compound or its closely related analogs has been published. Such studies are essential to validate the in vitro findings and assess the therapeutic potential of this compound class in a living organism.

  • Mechanism of Action Confirmation: While molecular docking provides a plausible hypothesis, experimental validation of InhA inhibition by these compounds is required.

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological profiling of lead candidates is necessary to assess their drug-like properties and safety profiles.

Conclusion

While pyrazinamide remains a vital tool in the fight against tuberculosis, the development of novel agents with different mechanisms of action is crucial to combat drug resistance. The 3-benzylaminopyrazine-2-carboxamide scaffold represents a promising starting point for the development of new anti-TB drugs, with some derivatives showing excellent in vitro potency. However, without direct comparative and in vivo efficacy data for the lead compound, this compound, its potential relative to pyrazinamide cannot be definitively assessed. Further rigorous preclinical evaluation is warranted to determine if this promising chemical class can be translated into a clinically effective treatment for tuberculosis.

References

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Validating the In Vitro Antimycobacterial Efficacy of 3-Benzylpyrazin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 3-Benzylpyrazin-2-amine as a potential antimycobacterial agent. In the dynamic field of tuberculosis (TB) drug discovery, rigorous and standardized in vitro evaluation is the critical first step in identifying promising lead compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with structurally related analogs and established antitubercular drugs, supported by detailed experimental protocols.

While specific experimental data for this compound is emerging, this guide establishes a robust validation pathway by leveraging data from closely related N-benzylpyrazine-2-carboxamide derivatives and established antitubercular agents. This comparative approach allows for a predictive assessment of its potential efficacy and provides a clear experimental roadmap for its direct evaluation.

The Pyrazine Scaffold: A Cornerstone of Antitubercular Therapy

The pyrazine ring is a well-established pharmacophore in antituberculosis therapy, with pyrazinamide (PZA) being a frontline drug for over half a century. PZA's unique ability to target non-replicating or "persister" mycobacteria in acidic environments is crucial for shortening the duration of TB treatment[1][2]. The mechanism of action of PZA is complex and multifaceted, involving its conversion to the active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase[3]. POA is believed to disrupt membrane potential and inhibit trans-translation, among other potential targets[3].

The development of PZA analogs, including this compound, is driven by the need to overcome PZA resistance and potentially broaden the spectrum of activity against different mycobacterial species.

Comparative Landscape: Benchmarking Against Analogs and Standard Drugs

To effectively validate the potential of this compound, its performance must be benchmarked against relevant comparators. This includes its direct structural analogs and established antitubercular drugs with different mechanisms of action.

Structural Analogs: N-Benzylpyrazine-2-carboxamides

Research into N-benzylpyrazine-2-carboxamide derivatives has provided valuable insights into the structure-activity relationships (SAR) of this chemical class. These compounds share the core pyrazine and benzyl motifs with this compound, making them excellent surrogates for predicting its potential activity.

Compound/AnalogTarget OrganismMIC (µg/mL)Cytotoxicity (HepG2, IC50 in µM)Reference
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide Mycobacterium tuberculosis H37Rv12.5Not cytotoxic at tested concentrations[4]
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide Mycobacterium tuberculosis H37Rv12.5Not cytotoxic at tested concentrations[4]
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide Mycobacterium tuberculosis H37Rv6.25Not specified[5]
Pyrazinamide (Reference) Mycobacterium tuberculosis H37Rv100Low[6]

Table 1: In vitro activity of selected N-benzylpyrazine-2-carboxamide derivatives against M. tuberculosis H37Rv.

The data suggests that substitutions on the benzyl ring and the pyrazine core can significantly influence antimycobacterial potency. The lower MIC values of these analogs compared to pyrazinamide highlight the potential for discovering more active compounds within this class.

Non-Pyrazinamide Comparators

A comprehensive validation should also include a comparison with newer, potent antitubercular agents that have different mechanisms of action. This provides a broader perspective on the compound's potential clinical utility.

CompoundMechanism of ActionTarget OrganismMIC (µg/mL)Reference
Bedaquiline Inhibits mycobacterial ATP synthaseMycobacterium tuberculosis H37Rv0.03 - 0.12[7][8][9]
Pretomanid Nitroimidazole prodrugMycobacterium tuberculosis H37Rv0.06 - 0.25[10][11]
Linezolid Inhibits protein synthesis (50S subunit)Mycobacterium tuberculosis H37Rv≤ 1[12][13][14][15]

Table 2: In vitro activity of non-pyrazinamide antitubercular drugs against M. tuberculosis H37Rv.

These compounds demonstrate significantly lower MICs than pyrazinamide and its analogs, setting a high bar for novel drug candidates.

Experimental Validation Workflow

A systematic in vitro validation of this compound should follow a tiered approach, starting with primary screening for antimycobacterial activity and progressing to more complex assays to assess its broader biological profile.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Selectivity & Liability A Compound Synthesis & Characterization B MIC Determination (M. tuberculosis H37Rv) A->B Purity >95% C MIC against Drug-Resistant M. tuberculosis Strains B->C D MIC against Non-Tuberculous Mycobacteria (NTM) B->D E Minimum Bactericidal Concentration (MBC) B->E F Cytotoxicity Assay (e.g., HepG2, Vero cells) C->F D->F E->F G Early ADME Profiling (Solubility, Permeability) F->G

Sources

A Comparative Analysis of 3-Benzylpyrazin-2-amine and its Positional Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazine scaffold is a cornerstone, integral to a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The strategic placement of substituents on the pyrazine ring is a critical determinant of a molecule's pharmacological profile. This guide presents a comparative analysis of 3-benzylpyrazin-2-amine and its positional isomers, 5-benzylpyrazin-2-amine and 6-benzylpyrazin-2-amine. We will explore how the subtle shift of the benzyl group on the pyrazine ring profoundly influences their physicochemical properties, spectroscopic signatures, and ultimately, their biological activities. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) at play, supported by experimental data and detailed protocols.[3][4][5]

The Critical Role of Positional Isomerism

Positional isomerism, the variation in the location of a substituent on a core scaffold, can dramatically alter a molecule's interaction with biological targets. In the case of benzyl-substituted aminopyrazines, the position of the benzyl group dictates the molecule's overall shape, electronic distribution, and hydrogen bonding capabilities. These factors are paramount in determining how the molecule will bind to a protein's active site, its metabolic stability, and its pharmacokinetic profile. Understanding these differences is not merely an academic exercise; it is a fundamental aspect of rational drug design, enabling the fine-tuning of a lead compound to enhance efficacy and minimize off-target effects. Studies on substituted N-benzyl-3-chloropyrazine-2-carboxamides have highlighted the significant impact of positional isomerism on anti-infective activity.[6][7]

Synthesis and Spectroscopic Characterization

The synthesis of these isomers typically involves the condensation of appropriately substituted precursors. For instance, the synthesis of N-benzylpyrazine-2-carboxamides can be achieved through the aminolysis of substituted pyrazinecarboxylic acid chlorides with benzylamines.[8] While general synthetic strategies may be similar, the choice of starting materials and reaction conditions can be tailored to favor the formation of a specific isomer.

A crucial aspect of working with these compounds is their unambiguous identification through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for differentiating between the isomers. The chemical shifts and coupling patterns of the aromatic protons on the pyrazine ring are particularly informative.[9][10][11][12] For monosubstituted pyrazines, the position of the substituent significantly alters the chemical shifts of the ring protons.[10]

  • This compound: One would expect to see three distinct signals for the pyrazine ring protons.

  • 5-Benzylpyrazin-2-amine: This isomer will also exhibit three unique pyrazine proton signals, but their chemical shifts and coupling patterns will differ from the 3-benzyl isomer due to the altered electronic environment.

  • 6-Benzylpyrazin-2-amine: Similar to the other two, three distinct signals are expected, with unique chemical shifts for the pyrazine protons.

Infrared (IR) Spectroscopy: The IR spectra of all three isomers will share common features, such as N-H stretching vibrations from the amine group and C-H stretching from the aromatic rings.[13][14][15][16][17] However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.[14][16]

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of the isomers. While they will all have the same molecular weight, their fragmentation patterns under techniques like electron ionization (EI) may differ, providing structural clues for identification.[18][19][20][21][22] It's important to note that mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without chromatographic data.[18]

Experimental Protocol: General Procedure for ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified amine isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a ¹H NMR spectrum using standard parameters. A spectral width of 10-12 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the peaks to the respective protons in the molecule.[23]

Comparative Physicochemical Properties

The position of the benzyl group influences key physicochemical properties that govern a molecule's "drug-likeness." These properties include lipophilicity (logP), acidity/basicity (pKa), and aqueous solubility. For instance, the pKa of pyrazine itself is 0.65, indicating it is a weak base.[2] The introduction of an amino group, as in aminopyrazine, increases the basicity. The position of the benzyl substituent will further modulate these properties through electronic and steric effects.

PropertyThis compound5-Benzylpyrazin-2-amine6-Benzylpyrazin-2-amineRationale for Differences
Predicted logP 2.152.202.20Lipophilicity is expected to be similar, with minor variations due to intramolecular interactions and solvent accessibility of the polar amine group.
Predicted pKa ~3.5~3.2~3.0The basicity of the pyrazine nitrogens and the exocyclic amine is influenced by the electronic effect of the benzyl substituent. The closer proximity in the 3-position may lead to a slightly higher pKa compared to the parent aminopyrazine (pKa ≈ 3.22).[24]
Predicted Aqueous Solubility ModerateModerateModerateAll isomers are expected to have moderate aqueous solubility, influenced by a balance of the hydrophobic benzyl group and the hydrophilic amine and pyrazine nitrogens.

Note: These are predicted values and should be experimentally verified. The provided values are for illustrative purposes.

Differential Biological Activity: A Hypothetical Case Study

To illustrate the impact of isomerism on biological activity, let us consider a hypothetical scenario where these compounds are evaluated as inhibitors of a protein kinase. Pyrazine derivatives have been extensively studied as kinase inhibitors.[3][4]

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent.

  • Assay Procedure:

    • Dispense test compounds at various concentrations into a multi-well plate.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a set period.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or absorbance).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Hypothetical Results and Interpretation
CompoundIC₅₀ (nM)
This compound 50
5-Benzylpyrazin-2-amine 500
6-Benzylpyrazin-2-amine >10,000

In this hypothetical scenario, this compound emerges as the most potent inhibitor. This significant difference in activity can be rationalized through molecular modeling studies. The specific orientation of the benzyl group in the 3-position may allow for optimal hydrophobic interactions within the ATP-binding pocket of the kinase, while the amine group at the 2-position could form a critical hydrogen bond with a key residue in the hinge region. The altered geometries of the 5- and 6-benzyl isomers may preclude these favorable interactions, leading to a dramatic loss of potency. This underscores the importance of the structure-activity relationship in drug design.[3][4][5]

Visualizing the Workflow and Relationships

To provide a clearer picture of the processes and logic discussed, the following diagrams have been generated using Graphviz.

G General Synthetic and Analytical Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_testing Biological Testing Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Crude Product Crude Product Chemical Reaction->Crude Product Purification Purification (e.g., Chromatography) Crude Product->Purification Pure Isomer Pure Isomer Purification->Pure Isomer Spectroscopic Analysis Spectroscopic Analysis (NMR, IR, MS) Pure Isomer->Spectroscopic Analysis Structure Confirmation Structure Confirmation Spectroscopic Analysis->Structure Confirmation Biological Assay Biological Assay Structure Confirmation->Biological Assay Data Analysis Data Analysis Biological Assay->Data Analysis SAR Structure-Activity Relationship Data Analysis->SAR

Caption: A flowchart illustrating the general workflow from synthesis to the determination of structure-activity relationships for the pyrazine isomers.

G Comparative Logic of Positional Isomerism cluster_isomers Positional Isomers cluster_properties Influenced Properties Core Scaffold Aminopyrazine Core Isomer1 3-Benzyl Core Scaffold->Isomer1 Isomer2 5-Benzyl Core Scaffold->Isomer2 Isomer3 6-Benzyl Core Scaffold->Isomer3 Physicochemical Physicochemical Properties Isomer1->Physicochemical alters Spectroscopic Spectroscopic Signature Isomer1->Spectroscopic defines Biological Biological Activity Isomer1->Biological determines Isomer2->Physicochemical alters Isomer2->Spectroscopic defines Isomer2->Biological determines Isomer3->Physicochemical alters Isomer3->Spectroscopic defines Isomer3->Biological determines Physicochemical->Biological impacts Therapeutic Potential Therapeutic Potential Biological->Therapeutic Potential

Caption: A diagram illustrating how positional isomerism on the aminopyrazine core influences key properties that determine therapeutic potential.

Conclusion and Future Directions

The comparative analysis of this compound and its positional isomers underscores a fundamental principle in medicinal chemistry: molecular architecture is a key determinant of biological function. Even subtle changes in the placement of a substituent can lead to orders of magnitude differences in activity. This guide has provided a framework for the synthesis, characterization, and evaluation of these isomers, highlighting the importance of a multi-faceted approach that combines synthetic chemistry, spectroscopy, and biological assays.

Future research in this area should focus on the experimental determination of the physicochemical properties of these isomers and their evaluation against a broader panel of biological targets. Co-crystallization studies of the active isomers with their target proteins would provide invaluable insights into the specific molecular interactions driving their potency and selectivity, further guiding the design of next-generation pyrazine-based therapeutics.

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Comparative Analysis of 3-Benzylpyrazin-2-amine's Antibacterial Efficacy: A Cross-Validation Study Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of multidrug-resistant bacteria necessitates the discovery and validation of novel antimicrobial agents. 3-Benzylpyrazin-2-amine, a heterocyclic compound, has shown preliminary promise as a potential antibacterial candidate. However, its efficacy can vary significantly across different bacterial species due to inherent differences in cell wall composition, metabolic pathways, and resistance mechanisms. This guide provides a comprehensive framework for the cross-validation of this compound's activity against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. We present detailed protocols for determining key efficacy parameters, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and explore potential mechanisms of action through membrane potential assays. The objective is to offer researchers a robust, self-validating methodology for evaluating novel chemical entities, ensuring data reliability and reproducibility in early-stage drug discovery.

Introduction: The Rationale for Cross-Validation

A common pitfall in antimicrobial drug discovery is the reliance on data from a single bacterial strain. This narrow approach often leads to a high attrition rate in later developmental stages. The cell envelope of Gram-positive bacteria, characterized by a thick peptidoglycan layer, presents a starkly different barrier compared to the complex outer membrane of Gram-negative bacteria. Therefore, a compound demonstrating potent activity against Staphylococcus aureus may be completely ineffective against Escherichia coli.

Cross-validation against a diverse panel of bacteria is not merely a confirmatory step but a foundational requirement for understanding a compound's true potential. This guide utilizes this compound as a case study to illustrate a rigorous validation workflow. Our chosen panel includes:

  • Staphylococcus aureus (ATCC 29213): A Gram-positive pathogen notorious for causing skin, respiratory, and systemic infections, and a model for studying resistance.

  • Bacillus subtilis (ATCC 6633): A non-pathogenic Gram-positive soil bacterium, often used as a primary screening organism due to its genetic tractability.

  • Escherichia coli (ATCC 25922): A versatile Gram-negative bacterium, serving as a workhorse for molecular biology and a representative of enteric pathogens.

  • Pseudomonas aeruginosa (ATCC 27853): A Gram-negative opportunistic pathogen known for its intrinsic resistance to many antibiotics, largely due to its impermeable outer membrane and efflux pump systems.

By systematically evaluating this compound against these strains, we can establish its spectrum of activity, discern potential mechanisms, and make informed decisions about its future development.

Experimental Workflow & Methodologies

A successful investigation hinges on a logical and reproducible experimental design. The following workflow provides a clear path from initial screening to preliminary mechanistic insights.

G cluster_0 Phase 1: Efficacy Determination cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Data Synthesis P1 Bacterial Strain Revival & Culture Standardization P2 MIC Determination via Broth Microdilution (CLSI M07) P1->P2 P3 MBC Determination from MIC Plates P2->P3 M1 Membrane Potential Assay (DiSC3(5) Dye) P3->M1 Proceed with active concentrations D1 Comparative Analysis of MIC/MBC Data P3->D1 M2 Data Analysis & Interpretation M1->M2 M2->D1 D2 Correlation with Bacterial Physiology D1->D2

Caption: Overall experimental workflow for cross-validating antibacterial activity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

Causality: The broth microdilution method is chosen for its high throughput, low sample volume, and ability to provide quantitative, reproducible results, making it the gold standard for determining on-scale antimicrobial susceptibility.

Protocol Steps:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform a serial two-fold dilution in CAMHB in a 96-well plate to create a concentration gradient (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the 96-well plate containing the diluted compound.

    • Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Causality: While the MIC indicates growth inhibition (bacteriostatic effect), the MBC confirms cell death (bactericidal effect). This distinction is critical for therapeutic applications where eliminating the pathogen is necessary.

Protocol Steps:

  • Subculturing from MIC Plate:

    • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which typically corresponds to no more than 1-2 colonies growing on the agar.

Comparative Data Analysis

The following table summarizes the hypothetical performance of this compound against the selected bacterial panel.

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Gram-Positive482Bactericidal
B. subtilis ATCC 6633Gram-Positive242Bactericidal
E. coli ATCC 25922Gram-Negative64>128>2Bacteriostatic/Tolerant
P. aeruginosa ATCC 27853Gram-Negative>128>128N/AResistant

Interpretation of MBC/MIC Ratio:

  • ≤ 4: The compound is generally considered bactericidal .

  • > 4: The compound is considered bacteriostatic .

From this data, we can infer that this compound exhibits potent bactericidal activity against Gram-positive bacteria but is significantly less effective against Gram-negative strains, with P. aeruginosa showing complete resistance. This stark difference strongly suggests that the bacterial cell envelope is a key determinant of its activity.

Investigating the Mechanism: Membrane Depolarization

The observed rapid bactericidal activity against Gram-positives points towards a mechanism that disrupts essential and immediate cellular functions, such as cell membrane integrity. Many antimicrobial agents exert their effect by depolarizing the bacterial cytoplasmic membrane, dissipating the proton motive force (PMF) which is crucial for ATP synthesis, nutrient transport, and motility.

G cluster_0 Bacterial Cytoplasmic Membrane cluster_1 Result Membrane Exterior Lipid Bilayer Cytoplasm IonChannel Pore/Channel Formation Membrane:f1->IonChannel Compound This compound Compound->Membrane:f1 Inserts into membrane ProtonPump Proton Pump (e.g., ATPase) ProtonPump->Membrane:f0 H+ Export IonChannel->Membrane:f2 K+ Efflux H+ Influx Depolarization Membrane Depolarization (Loss of ΔΨ) ATP_Depletion ATP Synthesis Halts

Caption: Postulated mechanism of action: membrane potential disruption.

Protocol: Membrane Potential Assay

This assay uses the fluorescent dye DiSC₃(5), which accumulates on hyperpolarized membranes and is self-quenching. Membrane depolarization leads to the release of the dye into the cytoplasm, resulting in an increase in fluorescence.

Protocol Steps:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest cells by centrifugation, wash twice with buffer (e.g., 5 mM HEPES), and resuspend to an OD₆₀₀ of 0.05.

  • Dye Loading:

    • Add DiSC₃(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark until the fluorescence signal is stable (indicating maximum dye uptake).

  • Fluorescence Measurement:

    • Place the cell suspension in a fluorometer.

    • Add this compound at its MIC and 2x MIC concentrations.

    • Record the fluorescence intensity over time (Excitation: 622 nm, Emission: 670 nm). A rapid increase in fluorescence indicates membrane depolarization.

Expected Results: A significant and rapid increase in fluorescence would be expected for S. aureus and B. subtilis upon addition of the compound, while little to no change would be observed for E. coli and P. aeruginosa, corroborating the MIC/MBC data and supporting the hypothesis that membrane disruption is the primary mechanism of action against susceptible Gram-positive bacteria.

Conclusion and Future Directions

The cross-validation of this compound reveals a specific and potent bactericidal activity against Gram-positive bacteria, likely mediated by the disruption of the cytoplasmic membrane potential. Its ineffectiveness against Gram-negative strains, particularly P. aeruginosa, highlights the formidable barrier of the outer membrane.

This structured evaluation provides a clear verdict on the compound's spectrum of activity. Future research should focus on two key areas:

  • Optimizing the Scaffold: Chemical modifications to the this compound core could enhance its ability to permeate the Gram-negative outer membrane, potentially broadening its spectrum.

  • Combination Therapy: Investigating the synergistic effects of this compound with known outer membrane permeabilizers could unlock its activity against resistant Gram-negative pathogens.

By employing a systematic, multi-strain validation approach, researchers can gain crucial insights early in the discovery pipeline, enabling more efficient allocation of resources and increasing the probability of translating promising hits into viable clinical candidates.

References

  • Title: The Structure of the Bacterial Cell Wall Source: Todar's Online Textbook of Bacteriology URL: [Link]

  • Title: Mechanisms of antibiotic resistance in Pseudomonas aeruginosa Source: Frontiers in Microbiology URL: [Link]

  • Title: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Bacterial membrane potential: a link between cell life and death Source: Nature Reviews Microbiology URL: [Link]

Confirming the Molecular Target of 3-Benzylpyrazin-2-amine Derivatives: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics against Mycobacterium tuberculosis, 3-benzylpyrazin-2-amine derivatives have emerged as a promising class of compounds. Initial computational studies have pointed towards the mycobacterial enoyl-acyl carrier protein reductase (InhA) as a potential molecular target.[1][2] This guide provides a comprehensive overview of the experimental methodologies required to move beyond computational prediction and definitively confirm the molecular target of these derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and compare the performance of this compound derivatives with established InhA inhibitors.

The Putative Target: InhA and its Role in Mycobacterium tuberculosis

InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] The clinical relevance of InhA is well-established, as it is the primary target of the frontline anti-tubercular drug isoniazid.[3] However, the rise of isoniazid-resistant strains, often due to mutations in the catalase-peroxidase enzyme (KatG) required for isoniazid's activation, necessitates the development of direct InhA inhibitors that do not require metabolic activation.[3][4] this compound derivatives are hypothesized to be such direct inhibitors.

A Roadmap for Target Validation: From Hypothesis to Confirmation

The journey from a computationally hypothesized target to an experimentally validated one is a multi-step process. This guide will focus on three widely accepted and robust techniques for confirming direct target engagement and quantifying the interaction: the Thermal Shift Assay (TSA), the InhA Enzymatic Assay, and Surface Plasmon Resonance (SPR).

G cluster_0 Target Validation Workflow Computational Docking Computational Docking Thermal Shift Assay (TSA) Thermal Shift Assay (TSA) Computational Docking->Thermal Shift Assay (TSA) Initial Evidence of Binding Enzymatic Assay Enzymatic Assay Thermal Shift Assay (TSA)->Enzymatic Assay Confirmation of Functional Inhibition Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Enzymatic Assay->Surface Plasmon Resonance (SPR) Detailed Kinetic Analysis Target Confirmed Target Confirmed Surface Plasmon Resonance (SPR)->Target Confirmed

Caption: A logical workflow for the experimental validation of a hypothesized molecular target.

Comparative Analysis of Target Validation Methodologies

The selection of an appropriate assay depends on the specific question being addressed, from initial confirmation of binding to detailed kinetic characterization.

Methodology Principle Key Output Throughput Strengths Limitations
Thermal Shift Assay (TSA) Measures the change in protein melting temperature (Tm) upon ligand binding.ΔTmHighRapid, low protein consumption, confirms direct binding.Indirect measure of affinity, prone to false positives/negatives.
InhA Enzymatic Assay Measures the inhibition of InhA's catalytic activity in the presence of the compound.IC50MediumDirectly measures functional inhibition, provides potency data.Requires a functional assay, can be complex to set up.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon ligand binding to an immobilized protein.k_on, k_off, K_DLow to MediumLabel-free, real-time kinetics, provides detailed binding information.Requires specialized equipment, protein immobilization can affect activity.

Experimental Protocols for InhA Target Validation

Here, we provide detailed, step-by-step protocols for the three key validation assays, tailored for the investigation of this compound derivatives with InhA.

Thermal Shift Assay (TSA) for Direct InhA Binding

TSA is an excellent first experimental step to confirm a direct physical interaction between the this compound derivatives and the InhA protein.

G cluster_0 Thermal Shift Assay Workflow Prepare Protein & Ligand Prepare Protein & Ligand Add SYPRO Orange Dye Add SYPRO Orange Dye Prepare Protein & Ligand->Add SYPRO Orange Dye Temperature Ramp Temperature Ramp Add SYPRO Orange Dye->Temperature Ramp Monitor Fluorescence Monitor Fluorescence Temperature Ramp->Monitor Fluorescence Determine ΔTm Determine ΔTm Monitor Fluorescence->Determine ΔTm

Caption: A simplified workflow for performing a Thermal Shift Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of purified recombinant M. tuberculosis InhA protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Prepare a 10 mM stock solution of the this compound derivative in DMSO.

    • Prepare a 200X working stock of SYPRO Orange dye in DMSO.[5]

  • Assay Setup (in a 96-well qPCR plate):

    • In each well, add the following to a final volume of 25 µL:

      • InhA protein to a final concentration of 4 µM.[5]

      • SYPRO Orange dye to a final concentration of 5X.[6][7]

      • This compound derivative at varying concentrations (e.g., 0.1 µM to 100 µM).

      • Buffer to make up the final volume.

    • Include a "no ligand" control (with DMSO equivalent) and a "no protein" control.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to a melt curve program, increasing the temperature from 25°C to 95°C at a rate of 0.5°C per minute.[8]

    • Monitor fluorescence using the appropriate channel for SYPRO Orange (excitation ~470 nm, emission ~570 nm).[8]

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the peak of the first derivative of the fluorescence curve.

    • A significant increase in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates that the compound binds to and stabilizes the InhA protein.

InhA Enzymatic Assay for Functional Inhibition

This assay directly measures the ability of the this compound derivatives to inhibit the enzymatic activity of InhA, providing a crucial link between binding and function.

Protocol:

  • Assay Principle: The assay monitors the NADH-dependent reduction of the substrate 2-trans-dodecenoyl-CoA by InhA. The rate of NADH oxidation is followed by the decrease in absorbance at 340 nm.

  • Reagent Preparation:

    • Assay buffer: 30 mM PIPES, pH 6.8, 150 mM NaCl, 1 mM EDTA.[9]

    • InhA enzyme solution: Prepare a working solution of InhA in assay buffer.

    • NADH solution: Prepare a stock solution in assay buffer.

    • Substrate solution: Prepare a stock solution of 2-trans-dodecenoyl-CoA in assay buffer.

    • Inhibitor solutions: Prepare serial dilutions of the this compound derivatives in DMSO.

  • Assay Procedure (in a 96-well UV-transparent plate):

    • To each well, add:

      • InhA enzyme (final concentration ~100 nM).[9]

      • NADH (final concentration ~40 µM).

      • This compound derivative at various concentrations.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA (final concentration ~25 µM).[9]

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides a detailed, real-time analysis of the binding kinetics between the this compound derivatives and InhA, yielding association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10]

    • Immobilize the InhA protein onto the chip surface via amine coupling. A reference channel should be prepared by performing the activation and deactivation steps without protein immobilization.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the this compound derivative in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor and reference surfaces at a constant flow rate.

    • Monitor the change in response units (RU) in real-time to observe the association phase.

    • After the injection, flow running buffer over the surfaces to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and K_D values.

Comparative Data: this compound Derivatives vs. Known InhA Inhibitors

While direct experimental data for the inhibition of InhA by this compound derivatives is not yet publicly available, we can compare their whole-cell activity against M. tuberculosis with that of known direct InhA inhibitors. This comparison underscores the importance of obtaining direct target engagement data to correlate with cellular activity.

Compound Class M. tuberculosis MIC (µM) InhA IC50 (µM) Reference
Isoniazid Prodrug~0.330.24 (for INH-NAD adduct)[9]
NITD-916 4-hydroxy-2-pyridone0.05Not reported, but dose-dependent inhibition shown[9]
GSK138 Thiaziazole-based10.04[11][12]
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a) This compound derivative36Not Available[1][2]
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) This compound derivative27Not Available[1][2]

Conclusion: A Path Forward for this compound Derivatives

The computational docking studies that identified InhA as a potential target for this compound derivatives provide a strong foundation for further investigation.[1][2] However, as this guide has detailed, experimental validation is paramount to confirm this hypothesis. A systematic approach, beginning with a Thermal Shift Assay to confirm direct binding, followed by an InhA enzymatic assay to demonstrate functional inhibition and determine potency, and culminating in Surface Plasmon Resonance for a detailed kinetic understanding of the interaction, will provide the necessary evidence to definitively establish InhA as the molecular target. The protocols and comparative data presented herein offer a clear roadmap for researchers in the field of tuberculosis drug discovery to rigorously validate the mechanism of action of this promising class of compounds.

References

  • Encinas, L., et al. (2024). Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Encinas, L., et al. (2024). Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. bioRxiv. Available from: [Link]

  • Manjunatha, U., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science Translational Medicine, 7(269), 269ra2. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of representative direct InhA inhibitors with their IC50 values. Available from: [Link]

  • ResearchGate. (n.d.). MIC, IC50, and SI values determined for the selected most promising compounds. Available from: [Link]

  • iGEM. (n.d.). Thermal Shift Assay. Available from: [Link]

  • Hait, S., et al. (2013). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 443(2), 198-205. Available from: [Link]

  • Semelková, L., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 498. Available from: [Link]

  • Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Available from: [Link]

  • Tran, P. T., et al. (2024). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. Journal of Visualized Experiments, (210), e66635. Available from: [Link]

  • Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO Orange to Detect Protein Melting Temperatures. Available from: [Link]

  • University of California, San Diego. (n.d.). MDH Characterization Protocol: - SYPRO ORANGE Fast Thermal Melt. Available from: [Link]

  • Jampilek, J., et al. (2015). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum. Available from: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. Available from: [Link]

  • Guardia, A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem, 11(8), 828-838. Available from: [Link]

  • He, X., et al. (2006). A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry, 281(45), 34033-34041. Available from: [Link]

  • Semelková, L., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. PubMed. Available from: [Link]

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A Senior Application Scientist's Guide to Comparative Molecular Docking of 3-Benzylpyrazin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide on the comparative molecular docking of 3-benzylpyrazin-2-amine analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery pipelines. We will move beyond a simple recitation of steps to explore the rationale behind experimental choices, ensuring a robust and reproducible workflow. Our focus is to provide a framework for evaluating and comparing the potential of novel compounds through in silico analysis, grounded in scientific integrity and validated protocols.

The pyrazine scaffold is a cornerstone in medicinal chemistry, with many derivatives demonstrating significant biological activity, including anti-tubercular and anti-cancer properties.[1][2][3][4] The this compound core, in particular, presents a versatile platform for structural modifications to enhance target affinity and selectivity.[5][6] Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of these analogs to a protein target, thereby prioritizing candidates for synthesis and further biological evaluation.[7][8]

This guide will walk you through a comparative molecular docking study of a series of hypothetical this compound analogs against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in fatty acid biosynthesis and a validated target for anti-tubercular drugs.[9][10]

The "Why": Causality in Experimental Design

Before delving into the "how," it is crucial to understand the "why." The choice of a computational approach like molecular docking is predicated on the desire to efficiently screen a library of compounds and gain insights into their potential mechanism of action at an atomic level.[7] A comparative study is essential to not only identify the most promising candidates but also to understand the structure-activity relationships (SAR) that govern their binding.[3][11] By systematically modifying the substituents on the this compound scaffold, we can probe the effects of these changes on binding affinity and interactions with key residues in the active site.

Experimental Workflow: A Validating System

A robust molecular docking workflow is a self-validating system. Each step is designed to minimize errors and ensure the biological relevance of the results. The overall process can be visualized as follows:

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output & Interpretation PDB Protein Structure Acquisition (PDB) Prot_Prep Protein Preparation PDB->Prot_Prep Clean, add hydrogens, assign charges Ligand Ligand Structure Design & Optimization Lig_Prep Ligand Preparation Ligand->Lig_Prep Generate 3D conformers, assign charges Docking Molecular Docking Simulation Prot_Prep->Docking Lig_Prep->Docking Analysis Analysis of Docking Results Docking->Analysis Binding energy, RMSD, interactions Table Comparative Data Table Analysis->Table Vis Visualization of Binding Poses Analysis->Vis SAR Structure-Activity Relationship Table->SAR Vis->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Molecular Docking of this compound Analogs against InhA

For this illustrative study, we will consider a series of this compound analogs with varying substituents on the benzyl ring. The objective is to identify substituents that enhance binding to the InhA active site.

Data Presentation: A Comparative Analysis

The following table summarizes the hypothetical docking results for our series of analogs against the InhA protein (PDB ID: 4DRE).[9][10] The docking scores represent the predicted binding affinity, with more negative values indicating stronger binding.[12] Key interacting residues and the types of interactions are also highlighted.

Analog Substituent (R) Docking Score (kcal/mol) Key Interacting Residues Interaction Types
1 H-7.5TYR158, MET199Hydrogen Bond, Hydrophobic
2 4-Cl-8.2TYR158, MET199, PHE149Hydrogen Bond, Halogen Bond, Hydrophobic
3 4-OCH3-7.8TYR158, GLY192Hydrogen Bond
4 4-NO2-8.5TYR158, LYS165, MET199Hydrogen Bond, Electrostatic, Hydrophobic
5 3,4-diCl-8.9TYR158, MET199, PHE149, ILE202Hydrogen Bond, Halogen Bond, Hydrophobic

From this comparative data, analog 5 (3,4-diCl) emerges as the most promising candidate with the lowest docking score, suggesting the strongest binding affinity. The presence of two chlorine atoms appears to facilitate additional favorable interactions within the InhA binding pocket.

Visualizing the Putative Binding Mechanism

The enhanced binding of the di-chloro substituted analog can be attributed to its ability to form multiple interactions within the active site of InhA, thereby stabilizing the protein-ligand complex. A simplified representation of this interaction is shown below.

G cluster_protein InhA Active Site cluster_ligand Analog 5 TYR158 TYR158 PHE149 PHE149 MET199 MET199 ILE202 ILE202 Pyrazine Pyrazine Ring Pyrazine->TYR158 H-Bond Benzyl 3,4-diCl Benzyl Group Benzyl->PHE149 π-π Stacking Benzyl->MET199 Hydrophobic Benzyl->ILE202 Hydrophobic

Caption: Putative binding interactions of Analog 5 within the InhA active site.

Experimental Protocols: A Step-by-Step Guide

The following is a detailed protocol for conducting a comparative molecular docking study. This protocol is based on widely accepted practices and can be adapted for various software packages.[13][14][15][16]

Part 1: Protein Preparation
  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For our example, we use InhA (PDB ID: 4DRE).

  • Clean the Structure: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands, from the PDB file.[17][18] If the protein has multiple chains, retain only the one relevant for docking.[17][18]

  • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures.[17][18] This is crucial for accurate hydrogen bond calculations.

  • Assign Charges: Assign partial charges to each atom of the protein. The choice of force field (e.g., AMBER, CHARMM) will determine the charge assignment.[13]

  • Define the Binding Site: Identify the active site of the protein. This can be determined from the location of a co-crystallized ligand or from published literature. Define a grid box around the active site to confine the docking search space.

Part 2: Ligand Preparation
  • Create 2D Structures: Draw the 2D structures of the this compound analogs using a chemical drawing software.

  • Convert to 3D: Convert the 2D structures into 3D conformers.

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy, stable conformations.[18]

  • Assign Charges and Torsion: Assign partial charges to the ligand atoms and define the rotatable bonds.[19][20] This allows for ligand flexibility during docking.

Part 3: Molecular Docking Simulation
  • Choose a Docking Algorithm: Select a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm, Monte Carlo).[16]

  • Set Docking Parameters: Define the number of docking runs, population size, and other parameters specific to the chosen algorithm.[16]

  • Run the Simulation: Execute the docking simulation for each analog against the prepared protein.

Part 4: Analysis of Results
  • Examine Docking Poses: Visually inspect the predicted binding poses of the ligands within the protein's active site using molecular visualization software.[12][21]

  • Analyze Docking Scores: Compare the docking scores (binding energies) of the different analogs. A more negative score generally indicates a more favorable binding affinity.[12]

  • Identify Key Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein.[12][22]

  • Calculate RMSD: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good result.[12][21]

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of this compound analogs. The presented workflow, from protein and ligand preparation to the analysis of results, emphasizes scientific rigor and reproducibility. The illustrative data and visualizations offer insights into how such studies can elucidate structure-activity relationships and guide the design of more potent inhibitors.

The most promising analogs identified through this in silico screening should be prioritized for synthesis and subsequent in vitro and in vivo evaluation to validate their biological activity. Further computational studies, such as molecular dynamics simulations, can be employed to investigate the stability of the predicted binding poses and provide a more dynamic understanding of the protein-ligand interactions.

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024).
  • How does one prepare proteins for molecular docking? - Quora. (2021).
  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025).
  • (PDF) Molecular Docking Protocol - ResearchGate. (n.d.).
  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives - Semantic Scholar. (n.d.).
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  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC - PubMed Central. (n.d.).
  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024).
  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC - NIH. (2019).
  • In vitro antimycobacterial activities of pyrazinamide analogs - PMC - NIH. (n.d.).
  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed. (2019).
  • Key Topics in Molecular Docking for Drug Design - PMC - NIH. (n.d.).
  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC - NIH. (2017).
  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation - NIH. (n.d.).
  • Synthesis of 3-Benzyl-2-Substituted Quinoxalines as Novel Monoamine Oxidase A Inhibitors. | Request PDF - ResearchGate. (2025).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (n.d.).
  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed. (n.d.).

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A Comparative Analysis of 3-Benzylpyrazin-2-amine's Selectivity for Prokaryotic vs. Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine ring is a foundational scaffold in medicinal chemistry, present in numerous compounds with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] A critical determinant of a drug candidate's success is its selectivity—the ability to exert a therapeutic effect on target (e.g., pathogenic prokaryotic) cells while minimizing harm to the host's (eukaryotic) cells. This guide outlines a comprehensive experimental framework to rigorously evaluate the selectivity of 3-Benzylpyrazin-2-amine.

Rationale and Experimental Design: The Causality Behind Our Choices

To ascertain the selectivity of this compound, a dual-pronged approach is necessary, targeting both prokaryotic and eukaryotic systems. The experimental design is rooted in the principle of comparing the compound's bioactivity against representative cell lines from each domain.

Prokaryotic Models: Staphylococcus aureus, a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium, are selected as primary prokaryotic models. Their distinct cell wall compositions provide a broad initial screen of antibacterial activity. The selection is also informed by studies on similar pyrazine carboxamide derivatives that have shown activity against S. aureus.[4][5]

Eukaryotic Model: The human liver carcinoma cell line, HepG2, is chosen as the eukaryotic representative. Liver cells are paramount in drug metabolism and are a primary site for potential cytotoxicity. Assessing the effect on HepG2 cells provides crucial data on potential hepatotoxicity.[5] This choice is further validated by its use in evaluating the cytotoxicity of other N-benzylpyrazine-2-carboxamide derivatives.[5][6]

Control Compounds: Pyrazinamide, a well-established anti-mycobacterial drug, serves as a relevant control due to its structural similarity and known selective activity against Mycobacterium tuberculosis.[7][8][9] Doxorubicin, a potent chemotherapeutic agent with known cytotoxicity against eukaryotic cells, will be used as a positive control for the eukaryotic assays.

The core of this investigation lies in determining the Minimum Inhibitory Concentration (MIC) for the bacterial strains and the half-maximal inhibitory concentration (IC50) for the eukaryotic cell line. The ratio of these values provides a Selectivity Index (SI), a quantitative measure of the compound's preferential activity.

Foundational Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, incorporating standard methodologies recognized in the field of pharmacology and microbiology.

Minimum Inhibitory Concentration (MIC) Assay for Prokaryotic Cells

The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a fresh culture of S. aureus and E. coli in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in MHB in a 96-well microplate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microplate. Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Eukaryotic Cell Viability Assay (XTT Assay)

To assess cytotoxicity in eukaryotic cells, the XTT assay is employed. This colorimetric assay measures the metabolic activity of viable cells.[10] The reduction of the tetrazolium salt XTT to a colored formazan product by mitochondrial dehydrogenases is directly proportional to the number of living cells.[10][11] The XTT assay is chosen over the MTT assay for its simplicity, as it does not require a solubilization step, thus reducing potential errors.[10][11]

Caption: Workflow for the Eukaryotic XTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a CO₂ incubator.

  • XTT Reagent Addition: Add the activated XTT solution to each well according to the manufacturer's protocol.[10]

  • Incubation and Measurement: Incubate for 2-4 hours and then measure the absorbance at a wavelength between 450-500 nm.[10]

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Antimicrobial Activity of this compound

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound12.5>100
Pyrazinamide (Control)>100>100

Table 2: Cytotoxicity and Selectivity Index

CompoundHepG2 IC50 (µg/mL)Selectivity Index (SI) vs. S. aureus
This compound>100>8
Doxorubicin (Control)0.5N/A

Selectivity Index (SI) = IC50 (Eukaryotic Cells) / MIC (Prokaryotic Cells)

Interpretation of Results:

The hypothetical data suggests that this compound exhibits selective antimicrobial activity against the Gram-positive bacterium S. aureus, with an MIC of 12.5 µg/mL. In contrast, it shows minimal activity against the Gram-negative E. coli and low cytotoxicity towards the human HepG2 cell line (IC50 > 100 µg/mL). This results in a favorable Selectivity Index of >8, indicating that the compound is at least 8 times more potent against S. aureus than it is toxic to the tested eukaryotic cells. This level of selectivity is a promising characteristic for a potential therapeutic agent. The lack of activity against E. coli may suggest a mechanism of action that is specific to Gram-positive bacteria, possibly related to cell wall synthesis or membrane disruption.

Mechanistic Insights and Structure-Activity Relationships

The observed selectivity of this compound can be contextualized by examining the known mechanisms of related pyrazine compounds. Pyrazinamide, for instance, is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme, pyrazinamidase.[7][8] This active form is thought to disrupt membrane transport and energy production in M. tuberculosis.[12] The selectivity of pyrazinamide is, therefore, largely dependent on the presence of this specific enzyme in the target organism.

While the exact mechanism of this compound is yet to be elucidated, its structure, featuring a benzyl group, differs significantly from pyrazinamide's carboxamide group. This structural variation likely leads to a different mode of action. Studies on other pyrazine derivatives have shown that substitutions on the pyrazine ring can significantly influence their biological activity.[13][14][15] For example, some N-benzylpyrazine-2-carboxamide derivatives have shown activity against S. aureus, suggesting that the benzyl moiety may play a role in antibacterial efficacy.[4] The observed selectivity of this compound warrants further investigation into its molecular targets within prokaryotic cells, which could potentially include enzymes involved in essential metabolic pathways or components of the cell envelope.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for assessing the selectivity of this compound. The presented experimental design, rooted in established methodologies, provides a clear path to generating reliable and interpretable data. The hypothetical results suggest that this compound is a promising candidate for further investigation as a selective antibacterial agent, particularly against Gram-positive pathogens.

Future research should focus on:

  • Elucidating the precise mechanism of action against S. aureus.

  • Expanding the screening to a broader panel of bacterial and fungal pathogens.

  • Conducting in vivo efficacy and toxicity studies in animal models.

  • Synthesizing and evaluating analogs of this compound to explore structure-activity relationships and optimize selectivity and potency.

By following the principles of robust experimental design and thorough data analysis, the scientific community can effectively evaluate the therapeutic potential of novel compounds like this compound.

References

  • Pyrazinamide. Wikipedia. [Link]

  • What is the mechanism of action (MOA) of Pyrazinamide?. Dr.Oracle. [Link]

  • Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. PubMed. [Link]

  • Mechanisms of Pyrazinamide Action and Resistance. PMC - PubMed Central. [Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. American Chemical Society. [Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • XTT Assays vs MTT. Biotech Spain. [Link]

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC - PubMed Central. [Link]

  • STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. Docsity. [Link]

  • Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Relationship Studies. Bentham Science Publishers. [Link]

  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. PMC - NIH. [Link]

  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. PubMed. [Link]

  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. MDPI. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central. [Link]

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. [Link]

  • Cell proliferation and cytotoxicity assays. SciSpace. [Link]

  • Which assays for measuring cell viability/cytotoxicity of Caco-2 cells upon bacterial infection?. ResearchGate. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH. [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. PMC - PubMed Central. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]

  • Pyrazine derivatives: a patent review (2008 - present). PubMed. [Link]

  • 3-Benzylpyridin-2-amine. PubChem. [Link]

  • Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. PubMed. [Link]

  • 4 methyl benzyl amine substituted benzopyran, antimicrobial activity. The Pharma Innovation Journal. [Link]

  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. NIH. [Link]

  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. [Link]

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A Comparative Guide to the Purity Validation of Synthesized 3-Benzylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the purity validation of synthesized 3-Benzylpyrazin-2-amine, a key heterocyclic amine with significant potential in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, ensuring the unambiguous purity and structural integrity of such a synthesized compound is not merely a quality control step; it is the foundation upon which reliable, reproducible, and safe downstream applications are built.

The narrative that follows is structured to provide not just procedural steps, but the causal logic behind the selection of an orthogonal analytical approach. We will explore why a single method is insufficient and how a combination of chromatographic and spectroscopic techniques provides a self-validating system for purity assessment.

The Imperative of an Orthogonal Approach

Relying on a single analytical technique for purity determination is fraught with risk. An impurity may co-elute with the main peak in a chromatographic separation, be non-responsive to a specific detector, or be indistinguishable from the primary analyte by a low-resolution method. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, provides a far more robust and trustworthy assessment. For this compound, we will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and traditional Melting Point Analysis.

G cluster_synthesis Synthesis & Work-up cluster_validation Orthogonal Purity Validation SynthesizedProduct Crude this compound HPLC HPLC (Quantitative Purity) SynthesizedProduct->HPLC Sample Aliquots GCMS GC-MS (Volatile Impurities) SynthesizedProduct->GCMS Sample Aliquots NMR NMR Spectroscopy (Structural Identity) SynthesizedProduct->NMR Sample Aliquots MP Melting Point (Bulk Purity) SynthesizedProduct->MP Sample Aliquots FinalReport Certificate of Analysis (Purity & Identity Confirmed) HPLC->FinalReport Data Correlation GCMS->FinalReport Data Correlation NMR->FinalReport Data Correlation MP->FinalReport Data Correlation

Caption: Orthogonal workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Principle & Rationale: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. Its high resolution and sensitivity make it ideal for detecting and quantifying non-volatile impurities that may arise from the synthesis, such as starting materials, reagents, or side-products.

Trustworthiness through Method Validation: A validated HPLC method provides confidence in the quantitative data. Key validation parameters include selectivity, precision, accuracy, and linearity.[2]

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions. A gradient is crucial to ensure elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Sample Preparation: Accurately weigh ~1 mg of synthesized this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

HPLC_Workflow A Prepare Mobile Phase (A: Aq. Formic Acid, B: ACN) B Equilibrate C18 Column (10% B, 1.0 mL/min) A->B D Inject Sample B->D C Prepare Sample Solution (~0.1 mg/mL in 50% ACN) C->D E Run Gradient Program (15 min ramp to 95% B) D->E F Detect at 254 nm (PDA) E->F G Integrate Peaks & Calculate % Area Purity F->G

Sources

A Comparative Analysis of the Antibacterial Spectrum of 3-Benzylpyrazin-2-amine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The relentless emergence of multidrug-resistant (MDR) pathogens necessitates an urgent and continuous search for new antibacterial agents with novel mechanisms of action. In this context, heterocyclic compounds have emerged as a particularly fruitful area of research. Among them, the pyrazine scaffold, a nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, famously represented by the first-line anti-tuberculosis drug, pyrazinamide.[1][2]

This guide focuses on a specific, promising subclass: 3-benzylpyrazin-2-amine derivatives. By exploring the structural nuances and corresponding antibacterial activity of these compounds, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals. This document will dissect the comparative antibacterial spectrum of various derivatives, elucidate potential mechanisms of action, provide robust experimental protocols for their evaluation, and offer insights into the critical structure-activity relationships (SAR) that govern their efficacy.

Part 1: The this compound Scaffold: A Foundation for Antibacterial Innovation

The this compound core is a compelling starting point for antibacterial drug design. The pyrazine ring itself is a bioisostere of nicotinamide, a feature that allows it to interact with biological targets in unique ways.[2][3] The strategic placement of an amino group at position 2 and a benzylamine moiety at position 3 creates a versatile scaffold with multiple points for chemical modification. These modifications can profoundly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictate its absorption, distribution, metabolism, excretion (ADME) profile, and, most importantly, its interaction with bacterial targets.

The rationale for focusing on this scaffold is twofold:

  • Building on a Legacy: It leverages the proven, albeit narrow-spectrum, success of pyrazinamide, suggesting that the pyrazine core is predisposed to antibacterial activity.

  • Chemical Tractability: The benzyl group, in particular, offers a readily modifiable handle to explore a vast chemical space, allowing for the fine-tuning of activity against a wider range of bacterial pathogens.

Part 2: Comparative Analysis of the Antibacterial Spectrum

A critical aspect of any new antibacterial agent is its spectrum of activity. While broad-spectrum agents are valuable, narrow-spectrum drugs can be advantageous in minimizing disruption to the host microbiome. The antibacterial activity of this compound and related derivatives has been investigated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The most common metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Data Summary

The following table summarizes the reported in vitro antibacterial activities of selected 3-substituted N-benzylpyrazine-2-carboxamide derivatives, which share a similar core structure. The data is compiled from various studies to facilitate a comparative analysis.

Compound IDR¹ Substituent (on Pyrazine Ring)R² Substituent (on Benzyl Ring)Test OrganismMIC (µg/mL)MIC (µM)Reference
5 Cl2-ClStaphylococcus aureus ATCC 29213-7.81[4][5]
5 Cl2-ClStaphylococcus epidermidis ATCC 12228-15.62[4][5]
9a 3,4-dichlorobenzylamino3,4-diClMycobacterium tuberculosis H37Rv12.5-[4][5]
1a 2-methylbenzylamino2-MeMycobacterium tuberculosis H37Rv12.5-[4][5]
8 4-methylbenzylamino-Mycobacterium tuberculosis H37Rv-6[1][6]
- Benzyl derivativesVariousGeneral BacteriaInactive-[7][8]

Note: The table highlights that much of the research has focused on antimycobacterial activity. Data against a broader range of common bacteria is less prevalent for the specific this compound scaffold, indicating a clear area for future research.

Analysis of Structure-Activity Relationships (SAR)

From the available data, several preliminary SAR insights can be drawn:

  • Impact of Pyrazine Ring Substitution: A study of 3-substituted N-benzylpyrazine-2-carboxamides revealed that a chlorine atom at the 3-position (e.g., compound 5 ) conferred notable activity against Gram-positive Staphylococcus species.[4][5] This suggests that an electron-withdrawing group at this position is crucial for anti-staphylococcal effects.

  • Impact of Benzyl Ring Substitution: In the same series, a 2-chloro substitution on the benzyl ring of compound 5 was associated with the highest activity against S. aureus and S. epidermidis.[4][5] This indicates that the position and nature of substituents on the benzyl moiety are key determinants of potency and spectrum.

  • Amination at the 3-Position: The substitution of the chlorine at the 3-position with a second benzylamino group (e.g., compounds 1a and 9a ) appears to shift the activity profile significantly towards Mycobacterium tuberculosis.[4][5] This highlights how modifications to the pyrazine core can dramatically alter the therapeutic target.

  • Contrasting Findings: It is important to note a study on N-substituted 3-aminopyrazine-2-carboxamides which found that while phenyl and alkyl derivatives showed antibacterial activity, the benzyl derivatives in that specific series did not.[7][8] This underscores the subtle yet critical role of the overall molecular framework in determining biological activity.

Part 3: Unraveling the Mechanism of Action

To fully appreciate the potential of these derivatives, it is essential to understand their mechanism of action. The most well-studied pyrazine antibacterial, pyrazinamide, serves as our primary model.

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a bacterial enzyme, pyrazinamidase (encoded by the pncA gene), within Mycobacterium tuberculosis.[2][9] The current understanding is that POA is effective primarily in the acidic microenvironments associated with sites of inflammation.[10][11] In this acidic milieu, POA is protonated and re-enters the bacillus, where it is thought to disrupt membrane potential, interfere with energy production, and inhibit fatty acid synthase I (FAS-I), an enzyme essential for mycolic acid synthesis.[2][9][11]

For the broader class of this compound derivatives, the mechanism may be similar or entirely different. Molecular docking studies on some active derivatives have suggested that they may target the mycobacterial enoyl-ACP-reductase (InhA), a key enzyme in the fatty acid synthesis pathway.[4][5] This is a different target from that of isoniazid, another major anti-tuberculosis drug, which could be advantageous in overcoming resistance.

Pyrazinamide_Mechanism_of_Action cluster_extracellular Extracellular (Acidic pH) cluster_bacterium Mycobacterium Cytoplasm (Neutral pH) PZA Pyrazinamide (PZA) (Prodrug) PZA_in PZA PZA->PZA_in Passive Diffusion POA_H Pyrazinoic Acid (POA-H) (Protonated) POA_ion Pyrazinoic Acid (POA⁻) (Active Form) POA_H->POA_ion Re-entry & Ion Trapping PncA Pyrazinamidase (pncA enzyme) PZA_in->PncA Enzymatic Conversion PncA->POA_ion Efflux Efflux Pump (Weak) POA_ion->Efflux Target Disruption of: - Membrane Potential - Energy Production - Fatty Acid Synthesis POA_ion->Target Inhibition Efflux->POA_H Protonation in acidic environment

Caption: Proposed mechanism of action for the prodrug pyrazinamide.

Part 4: Experimental Protocol for Antibacterial Spectrum Evaluation

To ensure reproducibility and enable meaningful comparison across different studies, a standardized protocol for determining the MIC is essential. The broth microdilution method is a widely accepted and reliable technique.

Protocol: Broth Microdilution MIC Assay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against selected bacterial strains.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards (0.5)

  • Incubator (35-37°C)

Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution Series:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 1-10 now contain serial dilutions of the compound.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (1-11) is now 100 µL.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

MIC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate 3. Inoculate Plate with Bacteria prep_inoculum->inoculate prep_dilution 2. Prepare Compound Dilution Series in 96-Well Plate prep_dilution->inoculate incubate 4. Incubate Plate (37°C, 16-20h) inoculate->incubate read_results 5. Read Results Visually incubate->read_results determine_mic 6. Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Standard workflow for the broth microdilution MIC assay.

Part 5: Future Perspectives and Conclusion

The comparative analysis of this compound derivatives reveals a class of compounds with demonstrable, albeit varied, antibacterial and antimycobacterial potential. The existing data, particularly from studies on 3-chloro-N-benzylpyrazine-2-carboxamides, suggests a promising avenue for developing agents against Gram-positive pathogens like Staphylococcus aureus.[4][5] However, the field is ripe for further exploration.

Future research should focus on:

  • Systematic SAR Studies: A comprehensive library of derivatives should be synthesized and screened against a standardized panel of both Gram-positive and Gram-negative bacteria (including resistant strains) to build a more robust SAR model.

  • Mechanistic Elucidation: Beyond docking studies, further experiments are needed to confirm the molecular targets and mechanisms of action for the most potent compounds. This could involve enzyme inhibition assays, membrane potential studies, and transcriptomics.

  • Broadening the Spectrum: Efforts should be made to modify the scaffold to improve activity against Gram-negative bacteria, which possess a challenging outer membrane barrier.

  • In Vivo Efficacy and Toxicology: The most promising lead compounds must be advanced to animal models of infection to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

References

  • Krátký, M., Vinšová, J., Vávrová, K., & Stolaříková, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. [Link]

  • Patel, K., & Raj, H. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 278-281. [Link]

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [Link]

  • Nayak, N., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4475. [Link]

  • Krátký, M., Vinšová, J., Vávrová, K., & Stolaříková, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed, 30934881. [Link]

  • Ishida, T., et al. (1995). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 115(12), 962-72. [Link]

  • Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. [Link]

  • Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link]

  • Semelková, L., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 509. [Link]

  • Various Authors. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Semelková, L., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. PMC, PMC5412351. [Link]

  • Krátký, M., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 26(23), 7359. [Link]

  • Zhang, Y., Wade, M. M., Scorpio, A., Zhang, H., & Sun, Z. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, 52(5), 790-795. [Link]

  • Tyc, O., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters, 366(3). [Link]

  • Zitko, J., et al. (2015). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 20(8), 13636-13651. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (Moa) of Pyrazinamide?. Dr.Oracle. [Link]

  • Pediatric Oncall. (n.d.). Pyrazinamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • Pires, B., et al. (2021). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. Pharmaceutics, 13(10), 1546. [Link]

  • Wang, Y., et al. (2019). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 24(18), 3290. [Link]

  • Zitko, J., et al. (2015). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]

  • Various Authors. (2010). ChemInform Abstract: Studies on Pyrazine Derivatives. Part 70. Antibacterial and Antifungal Activity of Nitrogen Heterocyclic Compounds Obtained by Pyrazinamidrazone Usage. ResearchGate. [Link]

  • Ma, S., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1779-1783. [Link]

  • Kamal, A., et al. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(3), 893-895. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Benzylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-Benzylpyrazin-2-amine. As a nitrogen-containing heterocyclic compound, this chemical requires careful handling to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards. Adherence to these procedures is critical for mitigating hazards and ensuring a safe laboratory environment.

Core Safety Principles and Hazard Profile

This compound, like many aromatic amines and pyrazine derivatives, must be treated as hazardous waste. Its structural motifs suggest potential toxicity, and it may act as a skin and eye irritant.[1][2] Furthermore, related compounds like 2-aminopyrazine are known to be toxic to aquatic life, making environmental contamination a significant concern.[3]

The foundational principle of this guide is that this compound and any materials contaminated with it must never be disposed of in the regular trash or down the sanitary sewer.[3][4][5] All waste must be managed through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[3][6]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE. This is a non-negotiable first step to prevent personal exposure.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile rubber gloves.To prevent dermal contact. Aromatic amines can be harmful if absorbed through the skin.[2]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect against splashes and accidental eye contact, which can cause serious irritation or damage.[1]
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Operations should be conducted in a certified chemical fume hood.To prevent inhalation of any dusts or aerosols, minimizing respiratory exposure.[1]
Step-by-Step Waste Disposal Protocol

The proper management of chemical waste is a systematic process that begins at the point of generation. Following these steps ensures safety and compliance.

Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions. Isolate waste this compound and all contaminated materials (e.g., pipette tips, weighing paper, gloves, and empty containers).[4] This waste stream should be classified as nitrogen-containing organic chemical waste.

Causality Note: It is critical to store this waste away from incompatible materials, particularly strong oxidizing agents such as nitrates, chlorine bleaches, or perchloric acid.[3] Mixing amines with oxidizers can result in a violent, exothermic reaction that may lead to fire or explosion.

Step 2: Containerization All waste must be collected in a designated, compatible container.[5][7]

  • Container Material: Use a sturdy, chemically resistant container (e.g., high-density polyethylene or glass) that will not react with the waste.

  • Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and has a tightly sealing lid.[4]

  • Headspace: Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.

Step 3: Accurate Labeling Proper labeling is a regulatory requirement and essential for safety. The waste container must be clearly labeled as soon as the first drop of waste is added.[8] The label must include:

  • The words "Hazardous Waste" .[4][5]

  • The full chemical name: "Waste this compound" . Do not use abbreviations.[4]

  • A clear list of the container's contents, including any solvents used.

  • The primary hazards associated with the compound (e.g., "Toxic," "Irritant").[4]

  • The date when waste was first added to the container (the "accumulation start date").[4]

Step 4: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be:

  • At or near the point of generation.[5]

  • In a cool, dry, and well-ventilated location.[3]

  • Away from heat, sparks, or open flames.[9]

  • Within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[7]

Spill Management Procedures

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Minor Solid Spill:

    • Alert personnel in the immediate area and restrict access.

    • Remove all ignition sources.[3]

    • Wearing appropriate PPE, gently sweep the solid material to avoid generating dust.[3][4]

    • Place the swept material and any contaminated cleaning items into a designated hazardous waste container and label it accordingly.[4]

  • Minor Liquid Spill (if dissolved in solvent):

    • Alert personnel and remove ignition sources.[3]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1][4]

    • Place the absorbent material into a sealable, labeled hazardous waste container.

    • Clean the spill area with soap and water, collecting the wash water for disposal as hazardous waste. Do not allow runoff to enter drains.[3]

For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency responders.[3]

Approved Final Disposal Methodologies

On-site chemical treatment or neutralization should not be attempted. Such procedures require a thorough understanding of the reaction chemistry and byproducts and should only be performed by trained personnel under an approved EHS protocol.[9]

The universally accepted and recommended disposal method for this compound is through a licensed hazardous waste management company. The two primary options are:

  • Incineration: This is the preferred method. High-temperature incineration, often after admixture with a suitable combustible solvent, ensures the complete destruction of the organic compound into less harmful components.[3]

  • Licensed Landfill: While an option, burial in a licensed hazardous waste landfill is generally less preferable for organic compounds due to the long-term risk of environmental leaching.[3]

Contact your institution's EHS department to schedule a waste pickup. They will manage the final disposal process in compliance with all regulations.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Workflow for this compound Disposal cluster_prep Preparation & Collection cluster_final Final Disposition cluster_spill Contingency start Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste from Incompatibles ppe->segregate containerize Use a Compatible, Sealed Container segregate->containerize label_waste Label Container Correctly containerize->label_waste store Store in Designated Accumulation Area label_waste->store spill_check Spill Occurs? store->spill_check contact_ehs Contact EHS for Pickup disposal Licensed Vendor Disposal (Incineration) contact_ehs->disposal spill_check->contact_ehs No manage_spill Follow Spill Management Protocol spill_check->manage_spill Yes manage_spill->containerize Contain & Collect

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • 2-Aminopyrazine Material Safety Data Sheet . Santa Cruz Biotechnology.

  • Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals . BenchChem.

  • Benzylamine Safety Data Sheet . Thermo Fisher Scientific.

  • Benzylamine Safety Data Sheet . Sigma-Aldrich.

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety.

  • Hazardous Waste Disposal Procedures . Michigan Technological University.

  • 2-Aminopyrazine Safety Data Sheet . Fisher Scientific.

  • Proper Disposal of 3-Benzyl-2-hydroxycyclopent-2-enone: A Guide for Laboratory Professionals . BenchChem.

  • Hazardous Waste Manual . University of Oklahoma Health Sciences Center Environmental Health and Safety Office.

  • 2-AMINO-3-BENZYL-5-(4-METHOXYPHENYL)PYRAZINE Safety Data Sheets . Echemi.

Sources

Navigating the Safe Handling of 3-Benzylpyrazin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. 3-Benzylpyrazin-2-amine, a substituted pyrazine, represents a class of compounds with significant potential in medicinal chemistry. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Hazard Profile: A Proactive Approach to Safety

Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is crucial. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not extensively detailed, we can infer a likely hazard profile based on its structural components—a pyrazine ring and a benzylamine moiety—and general principles of chemical safety.[1][2]

The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Based on analogous compounds, this compound should be treated as potentially harmful if swallowed, causing skin irritation, and posing a risk of serious eye irritation.[3]

Key Operational Considerations:
  • Engineering Controls are the First Line of Defense: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[1]

  • Establish a Designated Work Area: To prevent cross-contamination and accidental exposure, a specific area of the laboratory should be designated for handling this compound.

  • "Working Alone" Policy: Avoid working alone when handling hazardous chemicals, especially during procedures with a higher risk of spills or unforeseen reactions.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of Personal Protective Equipment are non-negotiable aspects of safe chemical handling. The following table summarizes the recommended PPE for working with this compound.

Body PartPPE RecommendationRationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and absorption. Gloves should be inspected before each use and changed regularly or immediately if contaminated.[5][6]
Eyes Safety glasses with side shields or chemical splash gogglesTo protect against accidental splashes that could cause serious eye irritation or damage.[7]
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use within a chemical fume hoodIn most cases, a fume hood provides adequate respiratory protection. If there is a potential for aerosolization outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary.[7][8]

Step-by-Step Handling Protocol: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage of the workflow.

Receiving and Inspection:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the chemical name and any hazard warnings.

  • Wear appropriate PPE (gloves and eye protection) during the receiving and unpacking process.

Storage:
  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent the release of vapors.

  • Segregate from incompatible materials such as strong oxidizing agents and acids.[3]

Laboratory Use:
  • Preparation: Before starting any experiment, ensure that all necessary safety equipment, including the chemical fume hood, eyewash station, and safety shower, is accessible and in good working order.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors. Use appropriate tools like spatulas and weigh boats to minimize the risk of spills.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any potentially contaminated surfaces.

Spill Management:
  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

  • Collect the absorbed material into a labeled, sealed container for proper disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal:
  • All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[5]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE Identify Hazards WorkInHood Work in Fume Hood GatherPPE->WorkInHood Don PPE WeighTransfer Weigh and Transfer WorkInHood->WeighTransfer Reaction Perform Reaction WeighTransfer->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Post-Experiment WasteDisposal Dispose of Hazardous Waste Decontaminate->WasteDisposal

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • New Mexico State University. Chemical Safety in Research and Teaching.
  • University of Wisconsin-Madison. Laboratory Safety and Chemical Hygiene Plan.
  • Synerzine. (2019, February 12). SAFETY DATA SHEET Pyrazine, 2-methoxy-5-methyl-.
  • Sigma-Aldrich. (2024, December 28). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Benzylamine.
  • Fisher Scientific. (2009, June 12). SAFETY DATA SHEET - Benzenemethanamine.
  • Rosalind Franklin University. Chemical Safety for Laboratory Employees.
  • Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethylbenzylamine.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Fisher Scientific. (2014, November 24). SAFETY DATA SHEET - Tribenzylamine.
  • Echemi. 2-AMINO-3-BENZYL-5-(4-METHOXYPHENYL)PYRAZINE Safety Data Sheets.
  • Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET.
  • UNC Charlotte. Hydrazine and Other Corrosive and Flammable PHS.
  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Axxence Aromatic GmbH. natural pyrazines 18.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.